4,4,4-Trifluorobutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWEUWEIXJBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871477 | |
| Record name | 4,4,4-Trifluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101054-93-7 | |
| Record name | 4,4,4-Trifluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4,4-Trifluorobutan-2-ol synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trifluorobutan-2-ol
Introduction
This compound is a fluorinated secondary alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a chiral center adjacent to a trifluoromethyl (CF₃) group, makes it a valuable stereogenic building block. The incorporation of the CF₃ moiety into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its effective use in synthesis and application.
Key Physical and Chemical Properties
The properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 101054-93-7[1] |
| Molecular Formula | C₄H₇F₃O[1] |
| Molecular Weight | 128.09 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 118-119 °C[2] |
| SMILES | CC(CC(F)(F)F)O[1] |
| InChIKey | MZYWEUWEIXJBPQ-UHFFFAOYSA-N[1] |
Synthesis Methodologies
The synthesis of this compound can be accomplished through several strategic routes. The choice of method often depends on the desired scale, stereochemical outcome, and availability of starting materials.
Method 1: Reduction of 4,4,4-Trifluorobutan-2-one
The most direct and common laboratory-scale synthesis involves the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one. This approach is efficient and allows for both racemic and enantioselective preparations.
Causality of Reagent Choice:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones without affecting other sensitive functional groups. It is safer and easier to handle than more powerful hydrides.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and highly reactive with protic solvents, requiring anhydrous conditions and careful handling.
Asymmetric Reduction: For drug development applications, obtaining enantiomerically pure (S)- or (R)-4,4,4-Trifluorobutan-2-ol is often essential. This is achieved through asymmetric reduction using chiral catalysts or enzymes, which can provide high enantiomeric excess (ee).
Experimental Protocol: Racemic Synthesis via Ketone Reduction
-
Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4,4,4-Trifluorobutan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol at 0 °C (ice bath).
-
Reduction: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred for 1-2 hours and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Caption: Reduction of a trifluoromethyl ketone to the corresponding alcohol.
Method 2: Grignard Reaction Pathway
Reaction Logic: This pathway utilizes a nucleophilic attack of a methyl Grignard reagent on 3,3,3-trifluoropropanal. The resulting alkoxide is then protonated during an aqueous workup to yield the final secondary alcohol.
Experimental Protocol: Grignard Synthesis
-
Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether or THF. A small amount of methyl iodide is added to initiate the reaction. The remaining methyl iodide (1.0 eq) is added dropwise to maintain a gentle reflux.
-
Aldehyde Addition: The freshly prepared methylmagnesium iodide solution is cooled to 0 °C. A solution of 3,3,3-trifluoropropanal (1.0 eq) in the same anhydrous solvent is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the aldehyde is consumed (monitored by TLC/GC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
Purification: The product is extracted, dried, and purified via distillation as described in Method 1.
Method 3: Industrial-Scale Synthesis Route
A patented method suitable for larger-scale production starts from 3-halogen-1,1,1-trifluoropropane.[3] This multi-step process avoids some of the limitations of the previous methods and offers a stable and reliable yield for kilogram-scale amplification.[3]
Caption: Multi-step synthesis pathway from a halogenated precursor.[3]
Applications in Drug Development and Research
The trifluoromethyl group is a key pharmacophore. Its high electronegativity and steric profile can significantly alter a molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Interactions: The group can participate in unique non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
This compound serves as a crucial chiral precursor for synthesizing complex molecules where these properties are desired. For instance, related trifluoromethylated structures are key components in the synthesis of potent enzyme inhibitors, such as inhibitors for monoamine oxidase A (MAO-A).[4] The enantioselective synthesis of such building blocks is paramount for developing stereochemically pure active pharmaceutical ingredients (APIs).[5][6]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. Information is derived from standard Safety Data Sheets (SDS).[7][8]
-
Hazards: The compound is generally flammable and may form explosive mixtures with air.[7][8] It can cause skin and serious eye irritation. Inhalation of vapors may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
-
Tightly fitting safety goggles or a face shield.[7]
-
Chemical-resistant gloves (e.g., nitrile).
-
A protective lab coat.
-
-
Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin: Wash off immediately with plenty of soap and water.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[7]
-
Conclusion
This compound is a cornerstone building block for modern organic and medicinal chemistry. Its synthesis, particularly via enantioselective routes, provides access to valuable chiral intermediates for drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling protocols is crucial for harnessing its full potential in a safe and effective manner.
References
- 1. This compound | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4,4,4-Trifluorobutan-2-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is a prevalent motif known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 4,4,4-Trifluorobutan-2-ol, a chiral fluorinated alcohol with significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document compiles available information, including computed properties and insights from analogous structures, to offer a valuable resource for researchers in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthetic chemistry. The following table summarizes the key known and computed properties of this compound. It is important to note that many of the listed values are computationally predicted and should be considered as estimates until experimental verification is available.
| Property | Value | Source |
| Molecular Formula | C4H7F3O | --INVALID-LINK--[1] |
| Molecular Weight | 128.09 g/mol | --INVALID-LINK--[1] |
| CAS Number | 101054-93-7 | --INVALID-LINK--[1] |
| Boiling Point | 99.85 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| pKa | 14.16 ± 0.20 (Predicted) | --INVALID-LINK--[2] |
| XLogP3 | 0.7 | --INVALID-LINK--[1] |
| Form | Liquid (Predicted) | --INVALID-LINK--[2] |
| Color | Clear (Predicted) | --INVALID-LINK--[2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methylene (CH₂) protons, being adjacent to the trifluoromethyl group, would exhibit complex splitting patterns due to both geminal and vicinal coupling with protons and fluorine atoms. The methine (CH) proton attached to the hydroxyl group would likely appear as a multiplet. The hydroxyl proton signal may be a broad singlet, and its chemical shift would be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms. The carbon bearing the trifluoromethyl group would be significantly influenced by the fluorine atoms, exhibiting a quartet in a proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of the other carbons would be consistent with a secondary alcohol structure.
-
¹⁹F NMR: The fluorine NMR spectrum would be a valuable tool for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a single resonance, likely a triplet, due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol. Strong C-F stretching bands are anticipated in the region of 1000-1350 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ range.
Synthesis of this compound
The synthesis of chiral β-trifluoromethyl alcohols is an active area of research. A common and effective method involves the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one.
Figure 1: General synthesis of this compound via reduction of the corresponding ketone.
Experimental Protocol: Reduction of 4,4,4-Trifluorobutan-2-one
The following is a generalized protocol for the reduction of a ketone to a secondary alcohol. The specific conditions, including solvent, temperature, and reaction time, should be optimized for 4,4,4-Trifluorobutan-2-one.
-
Dissolution: Dissolve 4,4,4-Trifluorobutan-2-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the cooled solution. The addition should be portion-wise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography or distillation to yield the pure alcohol.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially with highly reactive reducing agents like LiAlH₄, to prevent reactions with atmospheric moisture and oxygen.
-
Low Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reduction and to minimize potential side reactions.
-
Choice of Reducing Agent: Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling. Lithium aluminum hydride is a more powerful reducing agent and may be necessary for less reactive ketones.
Applications in Drug Development
Chiral alcohols, particularly those containing trifluoromethyl groups, are highly valuable building blocks in the pharmaceutical industry. The trifluoromethyl group can significantly enhance a drug's metabolic stability by blocking sites of oxidation. Furthermore, the chirality of the alcohol allows for stereospecific interactions with biological targets, which is crucial for drug efficacy and selectivity.
While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its potential as a chiral building block is significant. It can be used in the synthesis of a variety of more complex chiral molecules, including:
-
Chiral Amines: The hydroxyl group can be converted into an amino group through various synthetic routes, leading to the formation of chiral trifluoromethylated amines, which are important pharmacophores.
-
Chiral Esters and Ethers: The alcohol can be derivatized to form chiral esters and ethers, which can be used as intermediates in the synthesis of larger, more complex drug molecules.
The enantioselective synthesis of such trifluoromethylated alcohols is of great interest, as the biological activity of chiral drugs often resides in a single enantiomer.
Figure 2: The role of this compound as a chiral building block in the drug development pipeline.
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling this compound. Based on the safety data sheets of similar fluorinated alcohols, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising chiral building block for the synthesis of novel pharmaceutical agents. Its trifluoromethyl group offers the potential to enhance the metabolic stability and overall pharmacological profile of drug candidates. While a comprehensive set of experimentally determined physicochemical data is not yet available, the information compiled in this guide provides a solid foundation for researchers interested in exploring the synthetic utility of this compound. Further research into the experimental characterization and application of this compound is warranted and will undoubtedly contribute to the advancement of modern drug discovery.
References
Spectroscopic data of 4,4,4-Trifluorobutan-2-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluorobutan-2-ol
This guide provides a comprehensive overview of the spectroscopic data for this compound, a key fluorinated building block in the development of pharmaceuticals and advanced materials. Its unique structural features, including a chiral center and a trifluoromethyl group, impart specific properties to larger molecules, making detailed characterization essential. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.
This compound possesses a molecular formula of C₄H₇F₃O and a molecular weight of 128.09 g/mol .[1] The strategic placement of the trifluoromethyl group profoundly influences the molecule's electronic environment, which is clearly reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a complete analytical picture.
References
An In-Depth Technical Guide to the Chiral Resolution of Racemic 4,4,4-Trifluorobutan-2-ol
Abstract
Enantiomerically pure 4,4,4-trifluorobutan-2-ol is a pivotal chiral building block in the synthesis of pharmaceuticals and advanced materials, owing to the unique stereoelectronic properties conferred by the trifluoromethyl group. The production of single-enantiomer compounds is often a regulatory and functional necessity in drug development.[1] This guide provides a comprehensive overview of the principal strategies for the chiral resolution of racemic this compound. We will delve into the mechanistic underpinnings and practical execution of three core techniques: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols to empower researchers in the efficient separation of this valuable synthon.
Introduction: The Significance of Chiral Fluorinated Alcohols
The strategic incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the trifluoromethyl group in this compound acts as a bioisostere for other alkyl groups, such as the isopropyl group in leucine, making its chiral derivatives highly sought after in medicinal chemistry.[2] As enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, the ability to isolate or synthesize the desired enantiomer is of paramount importance.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis, particularly at a larger scale.[3]
This guide will explore the most effective and commonly employed methods for the resolution of racemic this compound, providing both the "how" and the "why" behind each technique.
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. For chiral alcohols, lipases are the most frequently employed class of enzymes due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[4]
The Principle of Lipase-Catalyzed Kinetic Resolution
The core principle of EKR is the differential rate of reaction for the two enantiomers with the enzyme. In the case of a racemic alcohol, a lipase will catalyze the acylation of one enantiomer at a significantly higher rate than the other. This results in a mixture of an acylated enantiomer (ester) and the unreacted, non-preferred enantiomer (alcohol). The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[4]
The reaction typically involves an acyl donor, often an activated ester like vinyl acetate, which makes the acylation step effectively irreversible.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is a representative procedure for the lipase-catalyzed resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B, or lipase from Pseudomonas fluorescens)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for monitoring reaction progress (Chiral GC or HPLC)
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1.0 eq.) in anhydrous diisopropyl ether, add vinyl acetate (1.0-1.5 eq.).
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading can vary and should be optimized.
-
Stir the suspension at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.
-
Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.
-
If the alcohol enantiomer is the desired product, it is now isolated. If the other enantiomer is desired, the separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol).
Key Considerations for EKR
-
Enzyme Selection: Screening various lipases is crucial as their enantioselectivity can be highly substrate-dependent.
-
Solvent Choice: The nature of the organic solvent can significantly impact enzyme activity and enantioselectivity.
-
Acyl Donor: While vinyl acetate is common, other acyl donors can be used to optimize the reaction.
-
Temperature: Temperature affects the reaction rate and can also influence the enzyme's enantioselectivity.
EKR Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Resolution via Diastereomeric Salt Formation
This classical resolution technique is predicated on the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts have different solubilities, allowing for their separation by fractional crystallization.
Principle and Adaptation for Alcohols
Diastereomeric salt formation requires an acidic and a basic functional group to form a salt. Since this compound is a neutral alcohol, it must first be derivatized to introduce either an acidic or a basic "handle".
-
Acidic Handle: The alcohol can be reacted with a cyclic anhydride (e.g., phthalic anhydride) to form a hemiester, which possesses a free carboxylic acid group.
-
Basic Handle: While less common for alcohols, derivatization to introduce an amine is also a possibility.
Once derivatized, the racemic acid (hemiester) can be reacted with a chiral base (e.g., (+)-cinchonine, (-)-brucine, (R)-1-phenylethylamine) to form diastereomeric salts.
General Protocol for Diastereomeric Salt Resolution
Part A: Derivatization to a Hemiester
-
React racemic this compound with an equimolar amount of phthalic anhydride in the presence of a base like triethylamine or pyridine.
-
After the reaction is complete, acidify the mixture to protonate the carboxylate, and extract the resulting hemiester. Purify if necessary.
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic hemiester in a suitable solvent (e.g., methanol, ethanol, ethyl acetate). Screening for the optimal solvent is critical.[6]
-
Add a solution of the chiral resolving agent (e.g., (R)-1-phenylethylamine, ~0.5 equivalents) in the same solvent.
-
Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.
-
The more soluble diastereomer remains in the mother liquor.
-
To recover the chiral alcohol, treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the resolving agent and then hydrolyze the ester linkage with a base (e.g., NaOH).
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]
Principle of Chiral HPLC Separation
The enantiomeric separation of trifluoromethyl-substituted alcohols is most commonly achieved using polysaccharide-based CSPs.[8] Derivatives of amylose and cellulose, coated or immobilized on a silica support, have proven highly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.
Typical Chiral Stationary Phases and Mobile Phases
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.[8]
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Chiralpak® IA (Immobilized Amylose) | Hexane/Ethanol, or polar organic solvents |
| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Isopropanol |
Table 1: Common CSPs for Trifluoromethyl-Substituted Alcohols.
Protocol for Chiral HPLC Method Development
Equipment and Materials:
-
HPLC system with UV detector
-
Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol)
-
Racemic this compound standard
Procedure:
-
Sample Preparation: Prepare a solution of racemic this compound at approximately 1 mg/mL in the mobile phase to be used.
-
Column Screening:
-
Begin with a standard mobile phase, such as n-Hexane/Isopropanol (90:10 v/v), at a flow rate of 1.0 mL/min.
-
Screen a selection of chiral columns (e.g., Chiralpak® AD-H and Chiralcel® OD-H) to identify which provides the best initial separation.
-
-
Method Optimization:
-
Once a promising CSP is identified, optimize the mobile phase composition. Vary the percentage of the alcohol modifier (isopropanol or ethanol) to improve resolution. A lower percentage of alcohol generally increases retention and can improve separation.
-
Adjust the flow rate to balance analysis time and resolution.
-
-
Data Analysis:
-
Separation Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively. A value > 1.1 is desirable.
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R are the retention times and w are the peak widths. A resolution of ≥ 1.5 indicates baseline separation.[8]
-
For preparative scale separations, the optimized analytical method is scaled up by using a larger diameter column and increasing the sample load.
Conclusion and Strategy Selection
The choice of resolution strategy for this compound depends on the scale of the separation, required purity, and available resources.
| Method | Advantages | Disadvantages | Best Suited For |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, reusable catalyst. | Theoretical max yield of 50% per enantiomer, requires separation of product from unreacted starting material. | Medium to large-scale synthesis where one enantiomer is desired and the other can be racemized and recycled. |
| Diastereomeric Salt Formation | Well-established, scalable, can be cost-effective at large scales. | Requires derivatization of the alcohol, screening for salt/solvent can be time-consuming, yield depends on crystallization efficiency. | Large-scale industrial production. |
| Chiral HPLC | Rapid method development, high purity achievable, applicable to small quantities. | High cost of stationary phases and solvents, limited throughput for preparative scale. | Analytical determination of enantiomeric purity and small-scale preparative separations. |
Table 2: Comparison of Resolution Strategies.
By understanding the principles and practicalities of each method outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently and effectively resolve racemic this compound, enabling the advancement of their scientific and commercial objectives.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Enantiomers of 4,4,4-Trifluorobutan-2-ol: Properties, Synthesis, and Applications
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the vast array of fluorinated building blocks, the chiral enantiomers (S)- and (R)-4,4,4-Trifluorobutan-2-ol stand out for their utility in constructing complex, stereochemically defined pharmaceuticals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity, making these alcohols highly valuable synthons.[3] This guide provides an in-depth technical overview of the physicochemical properties, state-of-the-art stereoselective synthesis protocols, rigorous analytical characterization methods, and key applications of (S)- and (R)-4,4,4-Trifluorobutan-2-ol for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Fluorinated Chiral Alcohols
Chirality is a fundamental principle in drug design, as the physiological activity of enantiomers can differ dramatically.[4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even toxic.[1] Concurrently, the introduction of fluorine atoms can drastically alter a molecule's properties, such as lipophilicity, metabolic stability, and pKa. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for other chemical groups and can significantly enhance a drug's profile.[5]
(S)- and (R)-4,4,4-Trifluorobutan-2-ol are exemplary chiral building blocks that merge these two critical concepts. Their structural simplicity belies their power in providing a stereocenter adjacent to a metabolically robust trifluoromethyl group, a motif increasingly sought after in the development of novel therapeutics.
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in (S)- and (R)-4,4,4-Trifluorobutan-2-ol results in identical physical properties such as boiling point and density. However, their interaction with plane-polarized light—their optical rotation—is equal in magnitude but opposite in direction, a defining characteristic of enantiomers.
| Property | (S)-4,4,4-Trifluorobutan-2-ol | (R)-4,4,4-Trifluorobutan-2-ol | Racemic 4,4,4-Trifluorobutan-2-ol |
| Molecular Formula | C4H7F3O | C4H7F3O | C4H7F3O |
| Molecular Weight | 128.09 g/mol [6] | 128.09 g/mol | 128.09 g/mol [7] |
| CAS Number | 494752-71-5[6] | 406-80-4 | 101054-93-7[7] |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[8] |
| Boiling Point | Not specified | Not specified | 62 - 63 °C |
| Density | Not specified | Not specified | 1.404 g/cm³ at 25 °C |
| Optical Rotation | [α]D + (Typically positive) | [α]D - (Typically negative) | 0° |
Note: Specific optical rotation values can vary based on solvent, concentration, and temperature. Experimental determination is required for specific batches.
Stereoselective Synthesis: The Gateway to Enantiopurity
Achieving high enantiomeric purity is paramount. While classical resolution of a racemic mixture is possible, modern synthetic chemistry overwhelmingly favors asymmetric synthesis, which creates the desired enantiomer directly. The most efficient and widely adopted method for producing (S)- and (R)-4,4,4-Trifluorobutan-2-ol is the asymmetric reduction of the prochiral ketone, 4,4,4-trifluoro-2-butanone.
Core Principle: Asymmetric Transfer Hydrogenation
This technique utilizes a chiral catalyst to facilitate the transfer of hydrogen from a simple, inexpensive hydrogen source (like 2-propanol or formic acid) to the ketone, preferentially forming one enantiomer of the alcohol.[9][10] Ruthenium-based catalysts, featuring chiral ligands such as BINAP or pseudo-dipeptides, are particularly effective for this transformation due to their high efficiency and selectivity.[10]
Causality: The chiral ligand creates a sterically and electronically defined pocket around the ruthenium metal center. The ketone substrate can only dock in a specific orientation to minimize steric hindrance, exposing one of its two faces to the incoming hydride. This directed approach ensures the formation of the desired alcohol enantiomer with high fidelity.
Experimental Protocol: Asymmetric Reduction of 4,4,4-Trifluoro-2-butanone
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Objective: To synthesize (S)- or (R)-4,4,4-Trifluorobutan-2-ol with high enantiomeric excess (ee).
Materials:
-
4,4,4-Trifluoro-2-butanone
-
[{RuCl2(p-cymene)}2] (Ruthenium catalyst precursor)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) for (R)-alcohol, or (1R,2R)-(-)-TsDPEN for (S)-alcohol (Chiral Ligand)
-
Formic acid / Triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Methodology:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [{RuCl2(p-cymene)}2] and the appropriate chiral ligand (e.g., (1R,2R)-TsDPEN for the (S)-alcohol) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 4,4,4-trifluoro-2-butanone in the solvent.
-
Hydrogenation: Add the formic acid/triethylamine mixture to the ketone solution, followed by the dropwise addition of the pre-formed catalyst solution.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting ketone.
-
Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove triethylamine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield the pure enantiomeric alcohol.
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subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#F1F3F4"; Prochiral_Ketone [label="4,4,4-Trifluoro-2-butanone", fillcolor="#FFFFFF"]; Chiral_Catalyst [label="Ru-TsDPEN Complex", fillcolor="#FBBC05"]; H_Source [label="HCOOH / Et3N", fillcolor="#FFFFFF"]; }
subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; Reaction [label="Asymmetric\nTransfer Hydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography\nor Distillation"]; }
subgraph "cluster_product" { label="Product & Analysis"; bgcolor="#F1F3F4"; Product [label="Enantiopure Alcohol\n((S)- or (R)-TFB)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Chiral GC/HPLC\n(Verify ee)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Prochiral_Ketone -> Reaction; Chiral_Catalyst -> Reaction; H_Source -> Reaction; Reaction -> Workup -> Purification -> Product -> Analysis; } enddot Caption: Workflow for Asymmetric Synthesis of Chiral Alcohols.
Analytical Characterization and Quality Control
Verifying the identity and, crucially, the enantiomeric purity of the synthesized alcohol is a non-negotiable step. Several analytical techniques are employed for this purpose.
Chiral Chromatography (GC and HPLC)
This is the gold standard for determining enantiomeric excess (ee). The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[11]
-
Mechanism: The CSP contains a single enantiomer of a chiral molecule. As the racemic or enriched sample passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[12]
-
Self-Validation: A well-resolved chromatogram showing two distinct peaks for a racemic standard validates the method's capability. The ee of a synthesized sample is calculated from the relative peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Polarimetry
This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. While it can confirm the identity of the bulk sample as being predominantly one enantiomer (e.g., positive rotation for (S), negative for (R)), it is not precise for determining high ee values and is highly sensitive to impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard ¹H or ¹³C NMR cannot distinguish between enantiomers. However, by adding a chiral shift reagent (e.g., a europium complex), the enantiomers are converted into diastereomeric complexes in situ. These diastereomers have slightly different magnetic environments, resulting in the splitting of signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.
dot graph "QC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Synthesized Product\n(e.g., (S)-TFB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identity [label="Confirm Structure\n(¹H NMR, ¹⁹F NMR, MS)", fillcolor="#FBBC05"]; Purity [label="Determine Enantiomeric Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_GC [label="Chiral GC/HPLC", fillcolor="#FFFFFF"]; Polarimetry [label="Polarimetry\n(Optical Rotation)", fillcolor="#FFFFFF"]; Release [label="Release for Use\n(ee > 99%)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Identity; Start -> Purity; Purity -> Chiral_GC [label="Primary Method"]; Purity -> Polarimetry [label="Confirmatory"]; Chiral_GC -> Release; Identity -> Release; } enddot Caption: Analytical Quality Control (QC) Workflow.
Applications in Drug Development
(S)- and (R)-4,4,4-Trifluorobutan-2-ol are not drugs themselves but are critical intermediates used to build more complex active pharmaceutical ingredients (APIs). The trifluoromethylated stereocenter they provide is often central to the pharmacophore of the final drug molecule.
-
As Chiral Synthons: These alcohols can be readily converted into other functional groups (e.g., amines, halides) with retention of stereochemistry, allowing for their incorporation into a wide variety of molecular scaffolds. For example, the synthesis of chiral amines from these alcohols is a common pathway to create building blocks for various pharmaceuticals.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Placing a CF3 group at a position that would otherwise be susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly increase the drug's half-life and bioavailability.
-
Modulating Lipophilicity and Binding: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. Its strong electron-withdrawing nature can also alter the acidity of nearby protons or influence hydrogen bonding, potentially leading to stronger and more selective binding to a biological target.[3]
Safety and Handling
Like many fluorinated organic compounds and volatile alcohols, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Hazards: The compound is classified as a flammable liquid and vapor.[8] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
(S)- and (R)-4,4,4-Trifluorobutan-2-ol are powerful and versatile chiral building blocks that serve as a critical resource for medicinal chemists. Their unique combination of a stereochemically defined center and a robust trifluoromethyl group enables the rational design of safer, more effective, and metabolically stable pharmaceuticals. A thorough understanding of their properties, synthesis, and analysis is essential for any researcher or drug development professional aiming to leverage the "fluorine advantage" in their work.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-4,4,4-Trifluoro-2-butanol | C4H7F3O | CID 12038411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Theoretical studies on 4,4,4-Trifluorobutan-2-ol conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4,4,4-Trifluorobutan-2-ol
Authored by: A Senior Application Scientist
Abstract
The conformational landscape of small, fluorinated molecules is of paramount importance in medicinal chemistry and materials science, directly influencing their pharmacokinetic, pharmacodynamic, and physicochemical properties. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of the conformational preferences of this compound. We will explore the critical interplay of steric and electronic effects, with a particular focus on the potential for intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering a robust computational workflow from initial conformational search to high-level quantum chemical calculations and analysis. The methodologies outlined herein are grounded in established theoretical practices and validated by experimental approaches such as rotational spectroscopy for analogous systems.
Introduction: The Significance of Fluorine in Molecular Conformation
The strategic introduction of fluorine into organic molecules is a widely utilized strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The strong electronegativity of fluorine and the polarization of C-F bonds can lead to significant electronic perturbations and unique non-covalent interactions, including intramolecular hydrogen bonds (IMHBs), which can lock the molecule into specific conformations.[1][2] Understanding the conformational preferences of molecules like this compound is therefore crucial for rational molecular design.
The presence of a hydroxyl group and a trifluoromethyl group in this compound sets the stage for a fascinating conformational interplay. The key intramolecular interactions expected to govern its conformational landscape are:
-
Intramolecular Hydrogen Bonding (IMHB): The potential for the hydroxyl proton to form a hydrogen bond with one of the fluorine atoms (O-H···F). The strength and presence of such bonds can significantly stabilize certain conformers.[3][4]
-
Steric Repulsion: The gauche and anti arrangements of the bulky trifluoromethyl and methyl groups will lead to distinct steric environments.
-
Hyperconjugative Effects: The interactions between filled and empty molecular orbitals, particularly involving the C-F bonds, can also influence conformational stability.
This guide will provide a detailed theoretical framework to dissect these competing interactions and predict the dominant conformers of this compound in the gas phase.
Theoretical Methodology: A Validating System
The protocol described below is designed to be a self-validating system, where initial, broader conformational searches are refined with increasingly accurate, and computationally expensive, methods. This hierarchical approach ensures a thorough exploration of the conformational space while maintaining computational efficiency.
Step-by-Step Computational Workflow
Step 1: Initial Conformational Search
The first step is to generate a diverse set of initial guess structures. This can be achieved through a relaxed potential energy surface (PES) scan by systematically rotating the key dihedral angles. For this compound, the two most important dihedral angles are:
-
τ1 (C-C-C-O): Defines the position of the hydroxyl group relative to the carbon backbone.
-
τ2 (C-C-O-H): Defines the orientation of the hydroxyl proton.
A relaxed scan of these two dihedrals, for example in 30° increments, using a computationally inexpensive level of theory like DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), will generate a series of potential conformers.[5][6]
Step 2: Geometry Optimization and Frequency Calculations
The unique minima identified from the PES scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory. A popular and robust choice for such calculations is the B3LYP density functional with the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)) and a triple-zeta basis set like def2-TZVP.[7] Alternatively, Møller-Plesset perturbation theory (MP2) with a basis set such as 6-311++G(d,p) can also be employed.[8]
The frequency calculations are crucial for two reasons:
-
To confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating relative Gibbs free energies.
Step 3: High-Level Single-Point Energy Calculations
To further refine the relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using an even more accurate, albeit computationally demanding, method. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set would be the gold standard, though often computationally prohibitive for routine analysis. A more practical approach is to use a larger basis set with the same optimization method (e.g., B3LYP-D3(BJ)/def2-QZVP) or a different, reliable functional.
Visualization of the Computational Workflow
Caption: Computational workflow for the conformational analysis of this compound.
Predicted Conformational Landscape and Data Presentation
Based on studies of analogous fluorinated alcohols, we can predict the key conformational features of this compound. The relative orientations of the hydroxyl, trifluoromethyl, and methyl groups will lead to several low-energy conformers. The most stable conformers are likely to be those that can form an intramolecular hydrogen bond (O-H···F) while minimizing steric clashes.
Tabulated Summary of Predicted Conformers
The results of the computational analysis should be summarized in a clear and concise table. Below is a template for presenting the key data for the predicted stable conformers of this compound. The values are hypothetical and would be populated from the results of the calculations described above.
| Conformer ID | τ1 (C-C-C-O) (°) | τ2 (C-C-O-H) (°) | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Boltzmann Population (%) | O-H···F Distance (Å) |
| I (gauche) | ~60 | ~180 | 0.00 | 0.00 | 65.3 | 2.35 |
| II (anti) | ~180 | ~60 | 2.50 | 2.75 | 20.1 | - |
| III (gauche') | ~-60 | ~60 | 3.10 | 3.50 | 14.6 | 2.40 |
Analysis of Intramolecular Interactions
To provide a deeper understanding of the forces driving the conformational preferences, further analysis of the electronic structure is recommended.
-
Natural Bond Orbital (NBO) Analysis: This method can quantify the stabilization energy associated with hyperconjugative interactions, such as the n(F) -> σ*(O-H) interaction that would be indicative of an O-H···F hydrogen bond.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points (BCPs) between the hydroxyl hydrogen and a fluorine atom. The properties of the BCP, such as the electron density and its Laplacian, provide evidence for the existence and nature of the hydrogen bond.[9][10]
Visualization of Conformational Relationships
A Graphviz diagram can effectively illustrate the conformational landscape, showing the stable conformers and the transition states connecting them.
Caption: Predicted conformational landscape of this compound.
Experimental Validation: The Role of Rotational Spectroscopy
While this guide focuses on theoretical methods, it is crucial to acknowledge the importance of experimental validation. Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.[11][12] By comparing the experimentally determined rotational constants with those calculated for the predicted conformers, one can definitively identify the conformers present in a jet-cooled expansion.[7][13] The relative intensities of the rotational transitions can also provide information about the relative abundances of the conformers.[14]
Conclusion
The theoretical study of the conformational landscape of this compound provides invaluable insights into the subtle interplay of forces that govern its three-dimensional structure. The robust computational workflow presented in this guide, from initial conformational searching to detailed analysis of intramolecular interactions, offers a reliable and scientifically sound approach to predicting the most stable conformers of this and other flexible fluorinated molecules. The understanding gained from such studies is fundamental for the rational design of new drugs and materials where precise control over molecular conformation is a key determinant of function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations [pubmed.ncbi.nlm.nih.gov]
- 11. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 14. Rotational spectroscopy of hydrogen-bonded binary trifluoro-propanol conformers: conformational diversity, preference and abundances in a jet expansion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of Fluorinated Butanols: From Curiosity-Driven Synthesis to Indispensable Building Blocks
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the discovery and history of fluorinated butanols, tracing their origins from the foundational breakthroughs in organofluorine chemistry to their current status as vital components in medicinal chemistry and materials science. We will explore the key scientific milestones, the evolution of synthetic strategies, and the causal relationships behind experimental choices that have shaped this important class of molecules.
Preamble: The Dawn of Organofluorine Chemistry
The story of fluorinated butanols is inextricably linked to the broader history of organofluorine chemistry. The journey began not with the alcohols themselves, but with the taming of the most reactive element: fluorine. A pivotal moment arrived in 1886 when Henri Moissan successfully isolated elemental fluorine, a feat that opened the door to selectively incorporating it into organic molecules[1][2].
However, direct fluorination with elemental fluorine was often explosive and difficult to control[2]. The first truly practical method for fluorination came from the Belgian chemist Frédéric Swarts. In 1892, Swarts developed a robust halogen exchange (Halex) reaction using antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[1][2]. The Swarts reaction became a cornerstone of early organofluorine synthesis and was instrumental in creating the first simple fluorinated organic compounds[1][2]. While the first organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835, and Alexander Borodin synthesized benzoyl fluoride in 1862, it was Swarts' work that enabled broader exploration[2][3].
Early Fluorinated Alcohols: The Foundational Precursors
The first true fluorinated alcohol, 2,2,2-trifluoroethanol (TFE), was synthesized by Swarts in 1933, marking a significant milestone[1]. This was achieved by applying his halogen exchange methodology to a trichloro precursor followed by hydrolysis. Another key early example, 2-fluoroethanol, was prepared via a Finkelstein-type reaction, treating 2-chloroethanol with potassium fluoride[1]. These early syntheses, while groundbreaking, demonstrated the challenges of working with fluorinating agents and laid the groundwork for more complex targets.
Foundational Experimental Workflow: The Swarts Reaction for Trifluoroethyl Precursors
The synthesis of precursors for fluorinated alcohols like TFE relied on a robust, multi-step process grounded in the Swarts reaction. The causality behind this workflow is clear: a stable, polychlorinated starting material is used because the C-Cl bonds are readily exchanged for C-F bonds under Swarts conditions, and the resulting trifluoroethyl halide is then a suitable intermediate for hydrolysis to the alcohol.
Caption: Generalized workflow for the Swarts synthesis of a trifluoroethyl compound.[1]
The Butanol Chapter: Synthesis and Discovery of Fluorinated Butanols
The move from two-carbon (ethanol) to four-carbon (butanol) scaffolds represented a significant increase in synthetic complexity. The development of fluorinated butanols was not a single event but an evolution of different strategies to address specific isomers, driven by their potential as pharmaceutical and agrochemical intermediates.[4][5]. 4,4,4-Trifluoro-1-butanol, in particular, has emerged as a crucial intermediate[4].
Evolution of Synthetic Strategies for 4,4,4-Trifluoro-1-butanol
The synthesis of 4,4,4-trifluoro-1-butanol provides an excellent case study in the evolution of organofluorine chemistry. Early methods were often low-yielding or used expensive or hazardous reagents, prompting chemists to develop more efficient and industrially viable routes.[5][6].
| Synthetic Strategy | Key Reagents & Precursors | Rationale & Key Features | Reported Yield | References |
| Reduction of Esters | 4,4,4-trifluorobutyric acid ethyl ester, Sodium Borohydride (NaBH₄), LiCl or CaCl₂ | Utilizes a readily available fluorinated ester and reduces it to the alcohol. Borohydride is a safer and less expensive reducing agent than LiAlH₄. | Not specified, but implied to be effective for industrial production. | [5][7] |
| Grignard Reagent Routes | 3-halo-1,1,1-trifluoropropane, Mg, DMF; followed by borohydride reduction. | Builds the carbon chain by forming a Grignard reagent from a C3 block and reacting it with a C1 source (DMF) to form the aldehyde, which is then reduced. | Not specified, but presented as a primary method in patent literature. | [8] |
| Malonic Ester Synthesis | Diethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate | A classic carbon-carbon bond-forming strategy. The trifluoroethyl group is added to diethyl malonate, followed by decarboxylation and reduction. | Not specified, but described as a novel and effective method. | [7] |
| Coupling and Deprotection | 2-bromoethanol (protected), Grignard formation, coupling with 2,2,2-trifluoro ethyl methanesulfonate | Protects the hydroxyl group of a C2 block, forms a Grignard, and couples it with a C2 trifluorinated block. The final step is deprotection. | Not specified. | [6] |
| Early/Less Viable Routes | 4,4,4-trifluorobutylamine hydrochloride, NaNO₂ | Diazotization of an amine to form the alcohol. Prone to forming isomer byproducts, making purification difficult. | Main product: 97.5% (with 2.5% isomer). | [5][8] |
| Trifluoromethyl ethylene, trimethyl borate | Radical addition reaction. Reported to have very low yield and no practical synthesis value. | < 5% | [5][8] |
Detailed Protocol: Grignard-Based Synthesis of 4,4,4-Trifluorobutanal (Alcohol Precursor)
This protocol, adapted from patent literature, illustrates a common and powerful method for constructing the carbon backbone of 4,4,4-trifluorobutanol. The choice of an ether solvent is critical for stabilizing the Grignard reagent, and the low temperature is necessary to control the reactivity of the organometallic species with DMF.[8].
Objective: To synthesize 4,4,4-trifluorobutanal, the immediate precursor to 4,4,4-trifluoro-1-butanol, via a Grignard reaction.
Materials:
-
3-halo-1,1,1-trifluoropropane (e.g., 3-bromo-1,1,1-trifluoropropane)
-
Magnesium (Mg) turnings
-
Anhydrous ether solvent (e.g., diethyl ether, THF)
-
N,N-Dimethylformamide (DMF)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reaction flask with magnesium turnings and anhydrous ether.
-
Slowly add a solution of 3-halo-1,1,1-trifluoropropane in anhydrous ether to initiate the formation of the Grignard reagent (1,1,1-trifluoropropyl magnesium halide). Maintain a gentle reflux if necessary.
-
-
Reaction with DMF:
-
In a separate flask, prepare a solution of DMF in anhydrous ether and cool it to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add the prepared Grignard reagent to the cooled DMF solution. The low temperature is crucial to prevent side reactions.
-
-
Hydrolysis and Workup:
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature.
-
Carefully quench the reaction with an acidic aqueous solution (e.g., dilute HCl) for hydrolysis.
-
-
Purification of Aldehyde:
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and filter.
-
The crude 4,4,4-trifluorobutanal can be purified, for instance, by forming a sodium bisulfite adduct, which allows for separation from non-aldehydic impurities, followed by regeneration of the pure aldehyde.[8].
-
The resulting aldehyde is then readily reduced to 4,4,4-trifluoro-1-butanol using a standard reducing agent like sodium borohydride in an alcohol solvent.[8].
Caption: Reaction pathway for the Grignard-based synthesis of 4,4,4-trifluoro-1-butanol.[8]
The Impact of Fluorination on Butanol Properties and Applications
The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, dramatically alters the physicochemical properties of butanol. The strong electron-withdrawing nature of fluorine enhances the acidity of the hydroxyl proton, making fluorinated alcohols strong hydrogen-bond donors but poor nucleophiles.[9][10]. These unique properties are the primary driver for their discovery and use.
-
Solvents in Synthesis: Alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have become remarkable solvents and promoters for challenging organic reactions, including C-H activation, often allowing reactions to proceed in the absence of a catalyst.[9][10][11].
-
Medicinal Chemistry: Fluorine incorporation is a cornerstone of modern drug discovery.[12][13][14][15]. Introducing fluorinated moieties can enhance metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity, and improve pharmacokinetic properties like membrane permeability.[12][13][14][16]. Fluorinated butanols serve as key building blocks for synthesizing more complex active pharmaceutical ingredients (APIs).[16][17]. For example, 4,4,4-trifluoro-1-butanol is used in the synthesis of inhibitors for monoamine oxidase B and anti-schizophrenia drugs[4].
-
Materials Science: Fluorinated butanols are used to create specialty materials, including liquid crystals and surfactants.[4][18].
The demand for molecules with these enhanced properties has been a powerful stimulus for the development of new and more efficient synthetic methodologies, moving from hazardous, low-yield reactions to scalable industrial processes.[14].
Conclusion: A Journey of Continuous Innovation
The history of fluorinated butanols is a compelling narrative of chemical innovation. It begins with the fundamental challenge of controlling fluorine's reactivity and progresses through the logical, step-wise construction of increasingly complex molecules. The journey from Swarts' foundational halogen exchange reactions to the sophisticated, multi-step syntheses of specific butanol isomers was driven by a deep understanding of reaction mechanisms and the practical demands of applied science. What started as academic curiosities have become indispensable tools for drug development professionals and materials scientists, enabling the creation of novel therapeutics and advanced materials. The ongoing search for even more efficient and stereoselective synthetic routes ensures that the story of fluorinated alcohols will continue to evolve.[16].
References
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- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 5. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 6. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 7. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 18. CN107986942B - Synthesis method of hexafluoro-1-butanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4,4-Trifluorobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutan-2-ol is a chiral fluorinated alcohol that has garnered interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a detailed exploration of the molecular structure, bonding, and key chemical attributes of this compound, offering insights for its application in research and development.
Molecular Structure and Bonding
The molecular structure of this compound, with the chemical formula C₄H₇F₃O, consists of a four-carbon butane chain with a hydroxyl group at the second position and a trifluoromethyl group at the fourth position.[3] The presence of a stereocenter at the C2 carbon means that this compound exists as a pair of enantiomers, (R)- and (S)-4,4,4-Trifluorobutan-2-ol.
Caption: 2D structure of this compound.
Conformational Analysis and Intramolecular Hydrogen Bonding
The conformational landscape of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group and the potential for intramolecular hydrogen bonding. The gauche effect, often observed in fluorinated alkanes, can influence the dihedral angles to minimize steric hindrance and optimize electrostatic interactions.
A key feature of fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom (O-H···F). While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, in the absence of competing intermolecular interactions, these bonds can be significant in dictating the preferred conformation. Research on acyclic fluorohydrins has demonstrated the existence of such intramolecular hydrogen bonds, which can be detected and quantified using NMR spectroscopy through the measurement of through-space J(HF) coupling constants. The strength of this interaction is highly dependent on the stereochemistry and the resulting proximity of the hydroxyl and fluoro groups.
Computational studies using Density Functional Theory (DFT) are instrumental in determining the relative energies of different conformers.[4] For this compound, it is expected that conformers allowing for the formation of a five- or six-membered ring-like structure through an O-H···F hydrogen bond would be energetically favored in the gas phase or in non-polar solvents.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The methyl (CH₃) protons will appear as a doublet due to coupling with the adjacent methine proton. The methylene (CH₂) protons will exhibit a more complex splitting pattern (quartet of doublets or doublet of quartets) due to coupling with both the methine proton and the three fluorine atoms of the CF₃ group. The methine (CH) proton will be a multiplet due to coupling with the methyl and methylene protons. The hydroxyl (OH) proton typically appears as a broad singlet, though its chemical shift and appearance can vary with concentration, solvent, and temperature.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly influenced by the attached fluorine atoms.[5] The other carbon signals will also show smaller couplings to the fluorine atoms (two-bond and three-bond C-F coupling), which can provide valuable structural information.[6]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling with the adjacent methylene (CH₂) protons.[7] The chemical shift of the CF₃ group is typically observed in a specific region of the ¹⁹F NMR spectrum, providing a diagnostic tool for its presence.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol.[9] The presence of intramolecular hydrogen bonding may cause this band to shift to a lower frequency. Strong C-F stretching vibrations are expected in the region of 1350-1100 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear around 3000-2850 cm⁻¹.[10]
Synthesis and Reactivity
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4,4,4-Trifluorobutan-2-one.[11] This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[12][13]
Experimental Protocol: Reduction of 4,4,4-Trifluorobutan-2-one
-
Dissolution: Dissolve 4,4,4-Trifluorobutan-2-one in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[14]
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₇F₃O |
| Molecular Weight | 128.09 g/mol |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Applications in Drug Development and Research
Fluorinated alcohols like this compound are valuable building blocks in drug discovery and development.[1] The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation. It can also increase lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the CF₃ group can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.
As a chiral molecule, enantiomerically pure forms of this compound can be used in the asymmetric synthesis of complex pharmaceutical agents, where stereochemistry is critical for therapeutic activity.[15] The unique conformational preferences induced by the fluorine atoms can also be exploited to create molecules with specific three-dimensional structures for optimal target binding.
Conclusion
This compound is a fascinating molecule whose structure and properties are heavily influenced by the presence of the trifluoromethyl group. Its stereochemistry, conformational preferences driven by intramolecular hydrogen bonding, and characteristic spectroscopic signatures make it a subject of interest for both fundamental and applied research. For professionals in drug development, this fluorinated alcohol represents a valuable chiral building block with the potential to impart desirable properties to new therapeutic candidates. A thorough understanding of its molecular structure and bonding is paramount to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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- 3. This compound | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 15. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Trifluoromethyl Carbinols
Intended Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and computational drug design.
Executive Summary
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Trifluoromethyl carbinols, which feature a hydroxyl group attached to a carbon bearing a CF₃ moiety, represent a particularly important structural motif. The strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of the carbinol proton, influencing hydrogen bonding capabilities and overall molecular conformation.[4] Accurately predicting these properties is crucial for rational drug design but poses significant challenges for experimental characterization.[5]
This technical guide provides a comprehensive, field-proven framework for leveraging quantum chemical calculations to elucidate the structural and electronic properties of trifluoromethyl carbinols. As a self-validating system, this guide moves beyond a mere recitation of steps to explain the underlying causality for each methodological choice, empowering researchers to confidently apply these powerful computational tools to accelerate their drug discovery programs.[6][7][8]
The Strategic Imperative: Why Model Trifluoromethyl Carbinols?
The incorporation of a CF₃ group can dramatically alter a molecule's physicochemical profile.[3][9] For trifluoromethyl carbinols, the primary effects are:
-
Enhanced Acidity (pKa Modulation): The CF₃ group's potent inductive effect significantly lowers the pKa of the carbinol proton compared to non-fluorinated analogs, making it a stronger hydrogen bond donor.[4] This has profound implications for drug-target interactions.
-
Conformational Control: The presence of the bulky and electronegative CF₃ group introduces unique stereoelectronic effects, such as the "gauche effect," which can dictate the molecule's preferred three-dimensional shape.[10][11][12] Understanding this conformational landscape is vital for designing ligands that fit precisely into a target's binding pocket.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can improve a drug's half-life.[1][2]
Quantum chemical calculations provide a first-principles approach to quantify these effects, offering insights that are often difficult or impossible to obtain through empirical methods alone.[13][14][15]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[16] For trifluoromethyl carbinols, a balance must be struck between computational cost and accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of pharmaceutical relevance.[16][17] It offers a favorable balance of accuracy and computational efficiency. The choice of the exchange-correlation functional is critical.[16]
-
Recommended Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly recommended.
-
B3LYP: A long-standing, well-benchmarked functional suitable for geometry optimizations and frequency calculations.[18]
-
M06-2X: A meta-hybrid functional that often provides improved accuracy for non-covalent interactions and thermochemistry, which are crucial for studying carbinol interactions.
-
ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, making it excellent for systems where van der Waals interactions are important.
-
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. For organofluorine compounds, polarization and diffuse functions are essential for an accurate description of the electron distribution.
-
Recommended Basis Sets: Pople-style basis sets are a common and effective choice.
-
6-31G(d): A good starting point for initial geometry optimizations.
-
6-311+G(d,p): A triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions on all atoms. This level of theory is recommended for final energy calculations and property predictions.
-
Solvation Models: The Inescapable Role of the Environment
Drug-target interactions occur in an aqueous environment. Therefore, accounting for solvent effects is non-negotiable for obtaining physically meaningful results.[19][20]
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, treat the solvent as a continuous dielectric medium.[19][21] They offer an excellent compromise between accuracy and computational cost for calculating properties like pKa and conformational energies in solution.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally demanding, this method can be necessary for systems where specific solute-solvent hydrogen bonds are critical.[22] For most routine calculations on trifluoromethyl carbinols, a well-parameterized implicit model is sufficient.
The Core Workflow: A Self-Validating Protocol
This section details a step-by-step methodology for the comprehensive computational analysis of a trifluoromethyl carbinol. Each step is designed to build upon the last, ensuring a robust and reliable outcome.
Experimental Protocol: Quantum Chemical Analysis of a Trifluoromethyl Carbinol
Objective: To determine the stable conformers, relative energies, and key electronic properties (e.g., pKa) of a trifluoromethyl carbinol.
Step 1: Initial Structure Generation & Low-Level Optimization
-
Build the 3D structure of the trifluoromethyl carbinol using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, low-level geometry optimization using a computationally inexpensive method.
-
Rationale: This step provides a reasonable starting geometry and removes any strain from the initial build.
-
Example Method: Molecular Mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7).
-
Step 2: Rigorous Conformational Search
-
Execute a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly critical for the C-O bond rotation.
-
Example Method: Use a tool like Spartan's conformational search or a custom script to rotate key dihedral angles and perform a quick optimization on each resulting structure.
Step 3: High-Level Geometry Optimization
-
Take the unique, low-energy conformers identified in Step 2 (typically those within 5-10 kcal/mol of the lowest energy structure).
-
Perform a full geometry optimization on each conformer using a robust DFT method in the gas phase.
-
Rationale: This step refines the molecular structure to a stationary point on the potential energy surface.[24]
-
Example Keywords (Gaussian):#p B3LYP/6-31G(d) Opt
-
Step 4: Vibrational Frequency Analysis
-
Perform a frequency calculation for each optimized structure at the same level of theory.
-
Rationale (Self-Validation): This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[25] This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermodynamic properties like Gibbs free energy.[25][26]
-
Example Keywords (Gaussian):#p B3LYP/6-31G(d) Freq
-
Step 5: Final Single-Point Energy Calculation with Solvation
-
Using the optimized gas-phase geometries, perform a higher-level single-point energy calculation. This should employ a larger basis set and an implicit solvation model.
-
Rationale: This approach, known as a gas-phase optimization followed by a solution-phase energy calculation, is a computationally efficient way to capture the bulk of solvent effects on the relative energies of conformers.
-
Example Keywords (Gaussian):#p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water)
-
Step 6: Property Calculation (e.g., pKa)
-
To calculate the pKa, you must compute the Gibbs free energy of the acid-base reaction in solution: R-OH + H₂O ⇌ R-O⁻ + H₃O⁺.
-
This requires performing Steps 3-5 for both the protonated carbinol (R-OH) and its deprotonated conjugate base (R-O⁻).
-
The pKa is then calculated from the Gibbs free energy change (ΔG) of the reaction using an appropriate thermodynamic cycle. Direct calculation of the absolute pKa is challenging; a more reliable method involves calculating the relative pKa against a known reference compound (e.g., ethanol).[27]
Visualization of the Computational Workflow
The logical flow of the protocol can be visualized as follows:
Data Interpretation and Analysis
The output of these calculations provides a wealth of quantitative data. Presenting this information clearly is key to extracting meaningful insights.
Conformational Energies
The relative stability of different conformers should be analyzed based on their Gibbs free energies in solution, calculated in Step 5.
| Conformer | Gas Phase ΔE (kcal/mol) | Solution ΔG (kcal/mol) | Boltzmann Population (%) |
| Conformer A (Global Min) | 0.00 | 0.00 | 75.3 |
| Conformer B | +0.85 | +0.65 | 24.1 |
| Conformer C | +3.10 | +2.95 | 0.6 |
| ... | ... | ... | ... |
| Table 1: Example conformational analysis results for a hypothetical trifluoromethyl carbinol. The final analysis should rely on the solution-phase Gibbs free energy (ΔG). |
pKa Calculation Analysis
The pKa is derived from the Gibbs free energy of dissociation. A common and robust method is the direct approach using the following equation:
ΔG_aq = G(A⁻) + G(H⁺) - G(HA)
Where G(A⁻) and G(HA) are the calculated Gibbs free energies of the conjugate base and acid in solution, respectively. G(H⁺) is the experimental Gibbs free energy of solvation of the proton, which has a well-established experimental value (e.g., -265.9 kcal/mol in water).
| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Solvated G (Hartree) |
| R-OH (Acid) | -X.xxxxxx | +Y.yyyyyy | -Z.zzzzzz |
| R-O⁻ (Base) | -A.aaaaaa | +B.bbbbbb | -C.cccccc |
| Table 2: Summary of energy components required for pKa calculation. The final pKa is derived from the difference in the solvated Gibbs free energies (G). |
Authoritative Grounding & Best Practices
-
Trustworthiness through Validation: Always perform a frequency calculation after an optimization.[25] The presence of one and only one imaginary frequency is the defining characteristic of a transition state, while zero imaginary frequencies confirm a minimum. This is a non-negotiable step for protocol integrity.
-
The Gauche Effect: Be aware of the fluorine gauche effect. In systems like 1,2-difluoroethane, the gauche conformer is unexpectedly more stable than the anti conformer due to hyperconjugation (donation of electron density from a C-H σ bonding orbital to a C-F σ* anti-bonding orbital).[11][12] This stereoelectronic effect can significantly influence the conformational preference of trifluoromethyl carbinols and must be accurately captured by the chosen level of theory.[10][28]
-
Basis Set Selection: While larger basis sets generally yield more accurate results, they come at a higher computational cost. The 6-311+G(d,p) basis set represents a "gold standard" for many applications, offering a robust description of polarization and diffuse electron density without being prohibitively expensive.[18]
-
Functional Choice: No single DFT functional is perfect for all applications.[16] It is good practice to benchmark results for a small, representative system against a higher level of theory (e.g., MP2 or CCSD(T)) or experimental data if available.
Visualization of Key Stereoelectronic Interaction
Conclusion
Quantum chemical calculations are an indispensable tool in modern drug discovery, providing unparalleled insight into the molecular properties that govern therapeutic efficacy.[29][30] For trifluoromethyl carbinols, these methods allow researchers to move beyond chemical intuition and make quantitative, data-driven decisions. By following the validated, multi-step workflow presented in this guide—from careful conformational analysis to the inclusion of solvent effects—scientists can reliably predict the structural and electronic behavior of these vital molecules, thereby mitigating late-stage failures and accelerating the journey from hit to lead to clinical candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmtech.com [pharmtech.com]
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- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. researchgate.net [researchgate.net]
- 11. Gauche_effect [chemeurope.com]
- 12. Gauche effect - Wikipedia [en.wikipedia.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 15. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 19. Solvent model - Wikipedia [en.wikipedia.org]
- 20. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structures and conformations of trifluoromethyl fluoroformate and perfluorodimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hpc.lsu.edu [hpc.lsu.edu]
- 25. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]
- 26. downloads.wavefun.com [downloads.wavefun.com]
- 27. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. solubilityofthings.com [solubilityofthings.com]
- 30. steeronresearch.com [steeronresearch.com]
An In-depth Technical Guide to the Solubility and Miscibility of 4,4,4-Trifluorobutan-2-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and miscibility of 4,4,4-Trifluorobutan-2-ol, a fluorinated alcohol of increasing interest in pharmaceutical and materials science. While specific experimental solubility data for this compound is not widely published, this document elucidates the theoretical principles governing its behavior in various organic solvents. By examining its molecular structure and the physicochemical properties of common solvent classes, we provide a predictive framework for its solubility profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility and miscibility parameters, ensuring self-validating and reproducible results. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solvent compatibility of this unique fluorinated alcohol.
Introduction: The Significance of this compound
This compound, with the chemical formula C₄H₇F₃O, is a secondary alcohol characterized by a trifluoromethyl group at the 4-position.[1] This structural feature imparts unique physicochemical properties that distinguish it from its non-fluorinated analogue, butan-2-ol. The high electronegativity of the fluorine atoms creates a strong dipole moment and influences the hydrogen-bonding capabilities of the hydroxyl group, which are critical determinants of its solubility and miscibility.
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. As such, understanding the solvent behavior of fluorinated building blocks like this compound is paramount for reaction optimization, purification, and formulation in pharmaceutical development.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃O | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 101054-93-7 | [1] |
Theoretical Framework for Solubility and Miscibility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.[2][3]
-
Dipole-Dipole Interactions: The trifluoromethyl (-CF₃) group induces a strong dipole moment.
-
Van der Waals Forces: Present in the alkyl backbone.
The interplay of these forces dictates the solubility in different solvent classes.
Polar Protic Solvents
This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding as both donors and acceptors.
-
Predicted Behavior: this compound is expected to be highly soluble, and likely miscible, in polar protic solvents. The hydroxyl group of the solute can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.
Polar Aprotic Solvents
Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) possess significant dipole moments but lack a hydrogen atom directly bonded to an electronegative atom, making them hydrogen bond acceptors but not donors.[2][3]
-
Predicted Behavior: Good solubility is anticipated. The strong dipole of this compound will interact favorably with the dipoles of these solvents. Additionally, the hydroxyl group of the solute can act as a hydrogen bond donor to the acceptor sites on the solvent molecules (e.g., the carbonyl oxygen in acetone).
Nonpolar Solvents
Nonpolar solvents, such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), are characterized by low dielectric constants and reliance on London dispersion forces for intermolecular interactions.
-
Predicted Behavior: Poor solubility is expected. The energetic cost of disrupting the strong hydrogen bonding and dipole-dipole interactions between molecules of this compound to accommodate nonpolar solvent molecules is high. While the butanyl backbone of the solute will have some affinity for nonpolar solvents, the influence of the polar functional groups will likely dominate, leading to limited solubility or immiscibility.
Predictive Summary of Solubility and Miscibility
The following table provides a predictive assessment of the solubility and miscibility of this compound in a range of common organic solvents based on the theoretical principles outlined above.
| Solvent | Class | Polarity | Hydrogen Bonding | Predicted Solubility | Predicted Miscibility |
| Methanol | Polar Protic | High | Donor & Acceptor | High | Miscible |
| Ethanol | Polar Protic | High | Donor & Acceptor | High | Miscible |
| Acetone | Polar Aprotic | High | Acceptor | High | Miscible |
| Ethyl Acetate | Polar Aprotic | Medium | Acceptor | Moderate to High | Likely Miscible |
| Dichloromethane | Polar Aprotic | Medium | Acceptor | Moderate | Likely Miscible |
| Toluene | Nonpolar | Low | None | Low | Immiscible |
| Hexane | Nonpolar | Low | None | Very Low | Immiscible |
| Diethyl Ether | Polar Aprotic | Low | Acceptor | Moderate | Likely Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Acceptor | High | Miscible |
Experimental Protocols for Determining Solubility and Miscibility
To obtain definitive data, experimental determination is essential. The following protocols are standard, robust methods for quantifying the solubility and assessing the miscibility of a liquid solute like this compound.
Visual Miscibility Assessment
This is a straightforward, qualitative method to determine if two liquids are miscible at a given temperature.
Methodology:
-
Preparation: In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent (e.g., 5 mL).
-
Titration: Gradually add the solute, this compound, to the solvent in small, measured increments (e.g., 0.5 mL).
-
Mixing: After each addition, securely cap the vial and invert it several times or vortex gently to ensure thorough mixing.
-
Observation: Allow the mixture to stand and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.
-
Determination: If the mixture remains a single, clear phase after the addition of a significant volume of the solute, the two liquids can be considered miscible. If two phases form, they are immiscible. Partial miscibility can be noted if a single phase exists only up to a certain concentration.
Diagram of Miscibility Assessment Workflow:
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4,4-Trifluorobutan-2-ol
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the introduction of fluorinated motifs into organic molecules is a well-established strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorobutan-2-ol, a chiral secondary alcohol, represents a valuable building block in this domain. However, its utility in synthesis and formulation is intrinsically linked to its thermal stability. The application of heat during reaction, purification, or processing necessitates a thorough understanding of the temperature at which decomposition initiates, the nature of the degradation products, and the mechanistic pathways that govern its breakdown.
This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. In the absence of extensive dedicated literature for this specific molecule, this document synthesizes foundational chemical principles with data from analogous fluorinated and non-fluorinated alcohols to present a predictive and actionable guide. We will explore the anticipated decomposition pathways, propose robust analytical methodologies for their investigation, and discuss the critical safety implications arising from the predicted degradation products. Our objective is to equip researchers, process chemists, and drug development professionals with the expertise to confidently handle and utilize this compound, ensuring both safety and experimental success.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of this compound is dictated by the interplay of its functional groups: a secondary alcohol and a terminal trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group significantly influences the electron density across the molecule, impacting bond strengths and dictating the most likely decomposition pathways.
Two primary, competing decomposition routes are anticipated under thermal stress: dehydrofluorination and dehydration. At higher temperatures, C-C bond fragmentation will lead to further breakdown into smaller molecules.
-
Dehydrofluorination (Elimination of HF): This is a common decomposition pathway for many fluorinated organic compounds. The presence of a hydrogen atom on the carbon adjacent to the CF₃-bearing carbon (C3) and the hydrogen on the hydroxyl-bearing carbon (C2) provides potential sites for HF elimination. This pathway is often kinetically favorable.
-
Dehydration (Elimination of H₂O): As a secondary alcohol, this compound is susceptible to the acid-catalyzed or thermal elimination of water to form alkenes. The stability of the resulting fluorinated alkenes will influence the favorability of this pathway.
-
C-C Bond Scission: At higher thermal energies, fragmentation of the carbon skeleton is expected, leading to the formation of a variety of smaller fluorinated and non-fluorinated hydrocarbons, as well as oxides of carbon in the presence of an oxidant.
Based on safety data from analogous compounds like 2,2,2-Trifluoroethanol, the primary hazardous decomposition products are expected to be gaseous hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂)[1].
Mechanistic Postulates for Primary Decomposition Pathways
The initial stages of thermal decomposition are likely to proceed through intramolecular elimination reactions. The following mechanisms are proposed as the most probable initial steps in the thermal degradation of this compound.
Proposed Mechanism: Dehydrofluorination
A plausible pathway for HF elimination involves a four-membered transition state, a common mechanism in the pyrolysis of fluoroalkanes. This would lead to the formation of a fluorinated butene and hydrogen fluoride.
Caption: Proposed dehydrofluorination mechanism.
Proposed Mechanism: Dehydration
The elimination of water, a classic reaction of alcohols, would proceed to form isomeric trifluorobutenes. This reaction is often catalyzed by acidic or basic sites on reactor surfaces but can also occur purely thermally.
Caption: Proposed dehydration mechanism.
Recommended Analytical Protocols for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides complementary information on mass loss, energetic changes, and decomposition product identity.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Caption: TGA Experimental Workflow.
Detailed Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina is recommended for higher temperatures).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Quantify the percentage of mass lost in each distinct decomposition step.
-
Note the final residual mass at 600°C.
-
Data Presentation:
| Parameter | Value |
| Heating Rate (°C/min) | 10 |
| Atmosphere | Nitrogen |
| Onset of Decomposition (T_onset) | To be determined |
| Temperature at 5% Mass Loss (T₅%) | To be determined |
| Mass Loss Step 1 (%) | To be determined |
| Residual Mass at 600°C (%) | To be determined |
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as boiling, and to characterize the decomposition as endothermic or exothermic.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinhole lid if vaporization is to be studied, but a sealed crucible is necessary to contain decomposition products and pressure.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify the endotherm corresponding to the boiling point.
-
Observe any sharp exothermic or endothermic events at higher temperatures, which are indicative of decomposition. The direction and magnitude of these peaks provide insight into the energetics of the decomposition process.
-
Data Presentation:
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |
| Boiling | To be determined | To be determined | To be determined |
| Decomposition | To be determined | To be determined | To be determined |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Caption: Py-GC-MS Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a quartz pyrolysis tube.
-
Pyrolysis Conditions:
-
The sample is rapidly heated to a set temperature (e.g., 300°C, a temperature above the onset of decomposition observed by TGA) in an inert atmosphere (Helium).
-
The resulting volatile fragments (pyrolysate) are swept directly into the GC injector.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, operated at a temperature sufficient to prevent condensation (e.g., 250°C).
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A temperature ramp designed to separate the expected products (e.g., hold at 40°C for 2 min, then ramp at 10°C/min to 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 10-300.
-
-
Data Analysis:
-
Identify the chromatographic peaks in the resulting pyrogram.
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the decomposition products.
-
Manual interpretation of fragmentation patterns will be necessary for novel or unexpected products.
-
Integrated Data Analysis and Interpretation
The power of this multi-technique approach lies in the synthesis of the data to build a coherent narrative of the thermal decomposition process.
Caption: Logic for synthesizing data from multiple techniques.
-
The TGA data will provide the critical temperature at which significant decomposition begins.
-
The DSC data will confirm if this decomposition is an energy-releasing (exothermic) or energy-absorbing (endothermic) process. A strong exotherm is a significant safety concern, indicating a potential for a runaway reaction.
-
The Py-GC-MS results will provide direct evidence of the decomposition products, allowing for the confirmation or refutation of the proposed dehydrofluorination and dehydration mechanisms. For example, the detection of trifluorobutenes and water would support the dehydration pathway, while the presence of different trifluorobutene isomers and HF-adducts would point towards dehydrofluorination.
Safety and Handling Implications
The predicted formation of hydrogen fluoride (HF) upon thermal decomposition is of paramount concern. HF is an extremely corrosive and toxic gas.
-
Engineering Controls: All heating of this compound must be conducted in a well-ventilated fume hood. For larger scale operations, dedicated off-gas scrubbing systems containing a basic solution (e.g., calcium hydroxide) should be considered.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves, should be worn when handling the compound at elevated temperatures. A calibrated HF sensor should be in place if there is any risk of release.
-
Emergency Preparedness: Calcium gluconate gel should be readily available as a first aid measure for any potential skin contact with HF. All personnel must be trained in its use.
Conclusion
While this compound is a valuable synthetic intermediate, its thermal stability must be carefully considered to ensure safe and controlled application. The primary decomposition pathways are predicted to be dehydrofluorination and dehydration, leading to the formation of hazardous products, most notably hydrogen fluoride. A rigorous analytical approach employing TGA, DSC, and Py-GC-MS is essential to experimentally determine the decomposition temperature, energetics, and product profile. The protocols and interpretive framework provided in this guide offer a robust system for researchers to thoroughly characterize the thermal behavior of this compound, enabling its safe and effective use in drug discovery and materials science.
References
Acidity and pKa of 4,4,4-Trifluorobutan-2-ol
An In-Depth Technical Guide to the
Abstract
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely exploited in medicinal chemistry and materials science. This guide provides a detailed examination of the acidity and pKa of 4,4,4-Trifluorobutan-2-ol, a fluorinated secondary alcohol. We will explore the underlying electronic principles governing its acidity, present comparative pKa data, detail robust experimental and computational methodologies for pKa determination, and discuss the implications of its unique acidic character in scientific applications. This document is intended to serve as a comprehensive resource, blending theoretical foundations with practical, field-proven insights for professionals engaged in molecular design and development.
The Molecular Context: Why Acidity Matters
This compound is a structural analog of the common solvent butan-2-ol, distinguished by the substitution of three hydrogen atoms with fluorine on the terminal methyl group. This modification, while seemingly minor, induces a significant shift in the molecule's electronic landscape. The acidity of an alcohol, quantified by its pKa value, is a critical parameter that dictates its behavior in various chemical and biological systems. It governs the degree of ionization at a given pH, influences its capacity as a hydrogen bond donor, affects its solubility and lipophilicity, and can modulate its binding affinity to biological targets such as enzymes and receptors. For drug development professionals, a precise understanding of a molecule's pKa is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Theoretical Underpinnings of Enhanced Acidity
The acidity of an alcohol (ROH) is defined by its ability to donate a proton, forming a conjugate base, the alkoxide ion (RO⁻). The stability of this alkoxide is the primary determinant of the alcohol's acidity.
The Inductive Effect of the Trifluoromethyl Group
Typical aliphatic alcohols, such as ethanol or butan-2-ol, have pKa values in the range of 16-18, making them very weak acids.[1] The introduction of the trifluoromethyl (-CF₃) group dramatically increases the acidity of this compound. This is due to the powerful electron-withdrawing inductive effect (-I effect) of the three highly electronegative fluorine atoms.[2][3]
The inductive effect operates through the sigma (σ) bonds of the molecule. The fluorine atoms pull electron density away from the carbon skeleton and, consequently, from the oxygen atom of the hydroxyl group. This polarization has two key consequences:
-
Weakens the O-H Bond: The withdrawal of electron density from the oxygen atom makes the O-H bond more polar and easier to break, facilitating proton donation.
-
Stabilizes the Conjugate Base: Upon deprotonation, a negative charge is localized on the oxygen atom, forming the 4,4,4-trifluorobutan-2-alkoxide ion. The electron-withdrawing -CF₃ group helps to delocalize and stabilize this negative charge, making the formation of the conjugate base more energetically favorable.[1][4] A more stable conjugate base corresponds to a stronger acid and a lower pKa value.
The magnitude of the inductive effect diminishes with distance. In this compound, the -CF₃ group is located on the γ-carbon (gamma-carbon) relative to the hydroxyl group. While its influence is significant, it is less pronounced than in molecules where the fluorination is closer to the alcohol, such as in 2,2,2-trifluoroethanol.
Figure 1: Inductive stabilization of the 4,4,4-trifluorobutan-2-alkoxide ion.
Quantitative Acidity: A Comparative pKa Analysis
| Compound | Structure | pKa | Rationale |
| Butan-2-ol | CH₃CH(OH)CH₂CH₃ | ~17-18 | Standard secondary alcohol with electron-donating alkyl groups. |
| This compound | CF₃CH₂CH(OH)CH₃ | 14.16 ± 0.20 (Predicted) [5] | The -CF₃ group at the γ-position significantly increases acidity via the inductive effect. |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | ~12.4[1][6] | The -CF₃ group is at the β-position, exerting a stronger inductive effect due to closer proximity. |
| Ethanol | CH₃CH₂OH | ~16[1][6] | Reference primary alcohol. |
This data clearly illustrates the distance-dependent nature of the inductive effect. The pKa of this compound is approximately three orders of magnitude lower (i.e., it is 1,000 times more acidic) than its non-fluorinated parent, but about two orders of magnitude higher (less acidic) than 2,2,2-trifluoroethanol, where the electron-withdrawing group is closer to the hydroxyl function.
Methodologies for pKa Determination
Accurate pKa determination is crucial for validating theoretical predictions and for regulatory submissions. For fluorinated compounds, specific techniques offer distinct advantages.
Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for pKa determination. The chemical shift of a nucleus is highly sensitive to its local electronic environment. For fluorinated molecules, ¹⁹F NMR is particularly advantageous because the chemical shift of the fluorine atoms changes as the nearby hydroxyl group transitions between its protonated (ROH) and deprotonated (RO⁻) states.[7][8]
Causality: The deprotonation of the alcohol introduces a negative charge on the oxygen. This charge alters the electron density throughout the molecule via the inductive effect, which is "felt" by the fluorine nuclei, causing a measurable change in their resonance frequency (chemical shift). By monitoring this shift as a function of pH, one can determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., using phosphate, citrate, or universal buffer systems) spanning a pH range from approximately pKa - 2 to pKa + 2 (e.g., pH 12 to 16 for this compound). An accurate pH meter, calibrated with at least three standards, is essential.
-
Analyte Introduction: Add a small, constant amount of this compound to each buffered solution in an NMR tube. A co-solvent like D₂O is required for the NMR lock, and a small amount of a water-soluble, inert ¹⁹F reference standard (e.g., sodium trifluoroacetate) can be included for precise chemical shift referencing.
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant, precisely controlled temperature. Ensure sufficient scans are averaged to achieve a high signal-to-noise ratio.
-
Data Processing: Process the spectra and accurately measure the chemical shift (δ) of the -CF₃ signal in each spectrum relative to the reference.
-
Data Analysis: Plot the observed ¹⁹F chemical shift (δ) against the measured pH of each sample.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_ROH + δ_RO⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where δ_obs is the observed chemical shift, δ_ROH is the chemical shift of the fully protonated form, and δ_RO⁻ is the chemical shift of the fully deprotonated (alkoxide) form. The pKa is determined as the pH value at the inflection point of the resulting sigmoidal curve using non-linear regression analysis.
Figure 2: Experimental workflow for pKa determination using ¹⁹F NMR spectroscopy.
Computational pKa Prediction
When experimental determination is not feasible, computational methods provide reliable estimates.[9][10] These methods have become indispensable in high-throughput screening and early-stage drug discovery.
Methodology Overview:
-
Quantum Chemical Calculations: The most accurate methods calculate the Gibbs free energy change (ΔG) for the dissociation reaction in solution. This involves using electronic structure theories like Density Functional Theory (DFT).[10][11]
-
Solvation Models: Since the pKa is a solution-phase property, accurately modeling the effect of the solvent (water) is critical. The charge state changes upon deprotonation, leading to significant changes in solvation energy. This is handled using models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Realistic Solvation (COSMO-RS).[8][10]
-
Thermodynamic Cycle: A thermodynamic cycle (see Figure 3) is used to relate the gas-phase deprotonation energy to the solution-phase free energy change, from which the pKa is calculated.
-
Machine Learning Models: An alternative approach involves training machine learning algorithms on large datasets of known pKa values.[9][12] These models learn quantitative structure-property relationships (QSPR) and can predict the pKa for new molecules, like this compound, with high speed and accuracy, provided the molecule is within the model's applicability domain.[12] The predicted pKa of 14.16 was likely generated using such a method.
Figure 3: Thermodynamic cycle used in computational pKa prediction.
Significance in Scientific Applications
The moderately acidic nature of this compound (pKa ≈ 14.2) makes it a significantly stronger Brønsted acid and hydrogen bond donor than non-fluorinated alcohols.
-
Drug Design: In a biological environment (pH ≈ 7.4), the hydroxyl group will be overwhelmingly in its neutral, protonated form. However, its enhanced acidity makes it a more potent hydrogen bond donor. This can lead to stronger and more specific interactions with the active sites of enzymes or receptors, potentially increasing binding affinity and drug potency.
-
Organic Synthesis: As a solvent or reagent, its unique polarity and hydrogen bonding capability can influence reaction rates and selectivities. The corresponding alkoxide, formed by deprotonation with a suitable base, is a weaker base and better leaving group than its non-fluorinated counterpart.
-
Materials Science: Fluorinated alcohols are used in the formulation of polymers and surface coatings. The acidity of the hydroxyl group can affect adhesion, surface energy, and interactions with other components in a formulation.
Conclusion
The acidity of this compound is a prime example of the profound influence of fluorination on molecular properties. The strong electron-withdrawing inductive effect of the terminal -CF₃ group increases the alcohol's acidity by approximately three orders of magnitude compared to butan-2-ol, resulting in a predicted pKa of approximately 14.16. This value, positioned between that of standard alcohols and more proximally fluorinated analogs, underscores the distance-dependent nature of the inductive effect. For researchers and developers, this enhanced acidity translates into a more potent hydrogen bond-donating capacity, a property that can be strategically leveraged in the design of novel pharmaceuticals, catalysts, and advanced materials. The robust experimental (¹⁹F NMR) and computational (DFT, ML) methods detailed herein provide a clear framework for the accurate characterization of this critical physicochemical parameter.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. atlas.org [atlas.org]
- 5. 4,4,4-TRIFLUORO-2-BUTANOL | 101054-93-7 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 11. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Using a Fluorinated Chiral Auxiliary Derived from 4,4,4-Trifluorobutan-2-ol
Introduction: The Strategic Advantage of Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer.[1] Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[2] These auxiliaries, which are temporarily incorporated into a prochiral substrate, exert steric and electronic influence to guide the approach of a reagent to one of two diastereotopic faces.[2] Among the most successful and versatile chiral auxiliaries are the N-sulfinamides, popularized by the work of Ellman with the tert-butanesulfinamide auxiliary.[3][4]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, there is a growing interest in developing synthetic methodologies that provide efficient access to enantiomerically pure fluorinated building blocks. This guide details the application of a chiral auxiliary derived from 4,4,4-Trifluorobutan-2-ol, which combines the robust and predictable nature of sulfinamide-based asymmetric synthesis with the beneficial properties of a fluorinated moiety.
While the specific use of a chiral auxiliary derived directly from this compound is an emerging area, the principles and protocols outlined herein are based on well-established precedents in sulfinamide chemistry. This document provides a comprehensive framework for the synthesis and application of this novel fluorinated chiral auxiliary in the enantioselective preparation of valuable chiral amines and their derivatives.
I. Synthesis of the (R)-4,4,4-Trifluorobutan-2-yl-Based Chiral Sulfinamide
The preparation of the chiral sulfinamide auxiliary is a critical first step. The following two-step sequence is a general and efficient approach, commencing with the synthesis of a diastereomerically enriched sulfinate ester, followed by amination.
Step 1: Synthesis of Diastereomerically Enriched Menthyl p-Toluenesulfinate (Andersen Synthesis)
A reliable method for establishing the chirality at the sulfur atom is the Andersen synthesis, which involves the reaction of a chiral alcohol with a sulfinyl chloride. While the direct reaction of this compound could be envisioned, a more established route involves the preparation of a well-behaved crystalline intermediate like menthyl p-toluenesulfinate, which can then be used to transfer the chiral sulfinyl group. For the purpose of this guide, we will outline the synthesis of a p-toluenesulfinamide, which serves as an excellent proxy for our target fluorinated auxiliary.
Protocol 1: Synthesis of (R)-p-Toluenesulfinamide
This protocol is adapted from established methods for the synthesis of chiral sulfinamides.
-
Preparation of p-Toluenesulfinyl Chloride: In a fume hood, cautiously add thionyl chloride (2.0 eq.) to a solution of sodium p-toluenesulfinate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield crude p-toluenesulfinyl chloride, which is used immediately in the next step.
-
Formation of p-Toluenesulfinyl Hydrazide: The crude p-toluenesulfinyl chloride is dissolved in an anhydrous solvent and added dropwise to a solution of hydrazine hydrate (2.0 eq.) at 0 °C. The reaction is stirred until completion.
-
Resolution with a Chiral Resolving Agent: The resulting racemic p-toluenesulfinyl hydrazide is resolved using a chiral resolving agent such as (+)-di-O,O'-benzoyl-D-tartaric acid (DBTA) to selectively crystallize one diastereomeric salt.
-
Liberation and Reduction: The diastereomerically pure salt is treated with a base to liberate the enantiomerically enriched p-toluenesulfinyl hydrazide. Subsequent reduction with a reagent like zinc powder in acetic acid yields the desired (R)-p-toluenesulfinamide.
II. Asymmetric Synthesis of Chiral Amines
The cornerstone of this methodology is the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines, which are readily prepared by the condensation of the chiral sulfinamide with aldehydes or ketones.
A. Synthesis of Chiral N-Sulfinyl Imines
The condensation of the chiral sulfinamide with carbonyl compounds is typically facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the imine product.
Protocol 2: General Procedure for the Synthesis of N-Sulfinyl Imines
-
To a solution of the aldehyde or ketone (1.0 eq.) and the chiral (R)-4,4,4-trifluorobutan-2-yl-based sulfinamide (1.1 eq.) in an anhydrous solvent such as DCM or THF, add a dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq.) or anhydrous copper(II) sulfate (CuSO₄, 2.0 eq.).[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is filtered through a pad of Celite®, and the organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude N-sulfinyl imine is typically of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.
B. Diastereoselective Addition of Organometallic Reagents
The N-sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack to the opposite face. The stereochemical outcome can be reliably predicted using a six-membered ring, chair-like transition state model where the metal cation of the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen.
Protocol 3: Diastereoselective Addition of a Grignard Reagent to an N-Sulfinyl Imine
-
Dissolve the N-sulfinyl imine (1.0 eq.) in an anhydrous solvent (e.g., DCM or THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq.) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting N-sulfinyl amine is purified by flash column chromatography on silica gel to afford the diastereomerically enriched product.
| Entry | Aldehyde | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | MeMgBr | >95:5 | 92 |
| 2 | Isobutyraldehyde | PhMgBr | >95:5 | 88 |
| 3 | Cinnamaldehyde | EtMgBr | >93:7 | 90 |
| 4 | 2-Naphthaldehyde | VinylMgBr | >95:5 | 85 |
Table 1: Representative Diastereoselective Additions of Grignard Reagents to N-Sulfinyl Imines. Data is representative of typical results obtained with sulfinamide auxiliaries.
Diagram 1: General Workflow for Asymmetric Amine Synthesis
Caption: Workflow for the synthesis and application of the chiral auxiliary.
C. Synthesis of Chiral α-Amino Acid Derivatives
The methodology can be extended to the synthesis of α-amino acids through the addition of an enolate or a related nucleophile to an N-sulfinyl imine derived from a glyoxylate ester.
Protocol 4: Asymmetric Synthesis of an α-Amino Acid Precursor
-
Generate the desired enolate in situ. For example, treat a solution of tert-butyl acetate (1.5 eq.) in anhydrous THF with a strong base like lithium diisopropylamide (LDA) at -78 °C.
-
In a separate flask, dissolve the N-sulfinyl imine of ethyl glyoxylate (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the solution of the N-sulfinyl imine via cannula.
-
Stir the reaction mixture at -78 °C until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the diastereomerically enriched β-amino ester, a precursor to the corresponding α-amino acid.
Diagram 2: Stereochemical Model for Nucleophilic Addition
Caption: Zimmerman-Traxler-like model for diastereoselective addition.
D. Cleavage of the Chiral Auxiliary
The final step is the removal of the N-sulfinyl group to unveil the desired chiral primary amine. This is typically achieved under mild acidic conditions.
Protocol 5: Deprotection of the N-Sulfinyl Amine
-
Dissolve the purified N-sulfinyl amine (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Add a solution of hydrochloric acid (e.g., 2-4 M in an organic solvent like diethyl ether or 1,4-dioxane, 2.0-3.0 eq.) at 0 °C or room temperature.
-
Stir the reaction mixture for 1-2 hours, during which the amine hydrochloride salt may precipitate.
-
The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a base.
-
The chiral auxiliary can often be recovered from the reaction mixture for reuse, enhancing the overall efficiency of the process.
III. Conclusion and Future Outlook
The use of a chiral auxiliary derived from this compound represents a promising strategy for the asymmetric synthesis of valuable chiral amines and their derivatives. The trifluoromethyl group is anticipated to impart unique electronic properties and may offer advantages in terms of reactivity and selectivity. The protocols detailed in this guide, based on the robust and well-understood chemistry of N-sulfinamide auxiliaries, provide a solid foundation for researchers and drug development professionals to explore the potential of this novel fluorinated chiral auxiliary. Further investigations into the specific applications and potential benefits of the this compound derived auxiliary are warranted and are expected to contribute significantly to the field of asymmetric synthesis.
References
Application Notes and Protocols: 4,4,4-Trifluorobutan-2-ol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity.[4][5] When strategically placed, the CF₃ group can significantly improve a drug candidate's lipophilicity, membrane permeability, and resistance to oxidative metabolism, ultimately leading to enhanced pharmacokinetic profiles and therapeutic efficacy.[2][4] This guide focuses on a particularly valuable chiral building block, 4,4,4-Trifluorobutan-2-ol , and its applications in the synthesis of advanced pharmaceutical intermediates.
The Unique Profile of this compound
This compound presents a trifluoromethyl group on a small, chiral aliphatic scaffold. This combination offers several distinct advantages for drug discovery professionals:
-
Metabolic Stability: The robust C-F bonds in the trifluoromethyl group are resistant to enzymatic degradation, often blocking common sites of metabolism.[5]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can influence the acidity of nearby protons, which can be critical for target engagement.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[4][5]
-
Stereochemical Control: As a chiral secondary alcohol, this compound provides a handle for introducing stereospecific interactions with biological targets, a crucial factor in modern drug design.[6][7]
The strategic incorporation of this building block can lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Core Applications & Synthetic Strategies
The versatility of this compound allows for its incorporation into a wide range of molecular architectures through several key synthetic transformations. This section outlines the primary applications and provides detailed protocols for these transformations.
Workflow for Chiral Resolution and Derivatization
A critical first step in utilizing this compound is the separation of its enantiomers, as the biological activity of chiral drugs often resides in a single enantiomer.[6][7] Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for achieving this separation.[8][9]
Caption: Workflow for chiral resolution and derivatization of this compound.
Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-4,4,4-Trifluorobutan-2-ol
This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound to yield enantiomerically enriched (S)-alcohol and (R)-acetate. Lipases are widely used for their high enantioselectivity in the acylation of secondary alcohols.[8][9]
Materials:
-
(±)-4,4,4-Trifluorobutan-2-ol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Diisopropyl ether or Toluene)
-
Molecular sieves (4 Å), activated
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Chromatography column
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (±)-4,4,4-Trifluorobutan-2-ol (1.0 eq), anhydrous diisopropyl ether (10 mL per 1 g of alcohol), and activated molecular sieves.
-
Add vinyl acetate (1.5 eq) to the mixture.
-
Add immobilized lipase (e.g., Novozym 435, 50-100 mg per 1 mmol of alcohol).
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (S)-4,4,4-Trifluorobutan-2-ol and (R)-O-acetyl-4,4,4-trifluorobutane by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the separated products and determine the enantiomeric excess of each by chiral HPLC or GC.
Hydrolysis of (R)-acetate:
-
The enriched (R)-acetate can be hydrolyzed to the corresponding (R)-alcohol by treatment with a mild base (e.g., K₂CO₃ in methanol) or an acid catalyst.
-
After complete hydrolysis, neutralize the reaction mixture, extract the product with an organic solvent, dry, and concentrate to obtain (R)-4,4,4-Trifluorobutan-2-ol.
| Product | Typical Yield (at ~50% conversion) | Typical Enantiomeric Excess (ee) |
| (S)-4,4,4-Trifluorobutan-2-ol | ~45-50% | >95% |
| (R)-O-acetyl-4,4,4-trifluorobutane | ~45-50% | >95% |
Protocol 2: Mitsunobu Reaction for Stereochemical Inversion and Functionalization
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols and for introducing a wide range of nucleophiles.[1] This protocol details the inversion of (S)-4,4,4-Trifluorobutan-2-ol to its (R)-ester, which can then be hydrolyzed to (R)-4,4,4-Trifluorobutan-2-ol.
Caption: Key components and products of the Mitsunobu reaction.
Materials:
-
(S)-4,4,4-Trifluorobutan-2-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
A suitable nucleophile (e.g., p-Nitrobenzoic acid for ease of crystallization and subsequent hydrolysis)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-4,4,4-Trifluorobutan-2-ol (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the (R)-p-nitrobenzoate ester. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove, and specific purification strategies may be required.
-
The resulting (R)-ester can be hydrolyzed under basic conditions (e.g., NaOH or K₂CO₃ in methanol/water) to yield the inverted (R)-4,4,4-Trifluorobutan-2-ol.
Protocol 3: Williamson Ether Synthesis for C-O Bond Formation
The Williamson ether synthesis is a classic and reliable method for forming ethers. This protocol describes the reaction of enantiopure this compound with an electrophile to form a chiral ether, a common motif in bioactive molecules.
Materials:
-
Enantiopure (R)- or (S)-4,4,4-Trifluorobutan-2-ol
-
A strong base (e.g., Sodium hydride (NaH))
-
An electrophile (e.g., Benzyl bromide, an alkyl halide, or a tosylate)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
-
Ice bath
-
Syringes for transfer of reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride (1.2 eq) to the cooled solvent.
-
Slowly add a solution of enantiopure this compound (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive electrophiles.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired chiral ether.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifluoromethyl group provides metabolic stability and modulates electronic properties, while its chiral secondary alcohol functionality allows for the introduction of stereospecific interactions and serves as a handle for a variety of synthetic transformations. The protocols outlined in this guide for enzymatic resolution and subsequent derivatization provide a robust framework for the incorporation of this strategic building block into novel drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the use of chiral, fluorinated building blocks like this compound is expected to play an increasingly important role in the future of drug discovery.
References
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4,4,4-Trifluorobutan-2-one | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Reduction of 4,4,4-Trifluoro-2-butanone
Introduction: The Significance of Chiral Trifluoromethyl Alcohols
The incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF3) group, into organic molecules has become a powerful strategy in drug discovery and materials science.[1][2][3][4] The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of chiral alcohols bearing a trifluoromethyl group is of paramount importance for the development of novel pharmaceuticals and advanced materials.[1][2][3][4]
4,4,4-Trifluoro-2-butanone serves as a key prochiral substrate for the synthesis of (R)- and (S)-4,4,4-trifluoro-2-butanol, versatile building blocks in organic synthesis. The asymmetric reduction of this ketone presents a direct and efficient route to these valuable chiral alcohols. However, the high reactivity of trifluoromethyl ketones and the potential for non-catalytic background reduction pose significant challenges to achieving high enantioselectivity.[5]
This comprehensive guide provides detailed application notes and protocols for the successful asymmetric reduction of 4,4,4-trifluoro-2-butanone. We will explore various catalytic systems, delve into the mechanistic underpinnings of enantioselection, and provide step-by-step experimental procedures and analytical methods for determining enantiomeric excess.
Core Challenge: Overcoming Low Enantioselectivity
The primary obstacle in the asymmetric reduction of trifluoromethyl ketones is often moderate to low enantioselectivity. This can be attributed to several factors, including the electronic nature of the trifluoromethyl group, which can influence the coordination of the ketone to the chiral catalyst, and the propensity for non-catalyzed reduction by the hydride source.[5] This guide will address these challenges by presenting robust catalytic systems and optimized reaction conditions designed to maximize enantiomeric excess (e.e.).
Catalytic Systems for Asymmetric Reduction
Several catalytic systems have proven effective for the asymmetric reduction of 4,4,4-trifluoro-2-butanone. The choice of catalyst is critical and depends on the desired enantiomer, scalability, and cost-effectiveness.
Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction, utilizing chiral oxazaborolidine catalysts, is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[6][7] These catalysts, typically generated in situ from a chiral amino alcohol and a borane source, create a chiral environment that directs the hydride transfer from a stoichiometric borane reagent to one face of the ketone.[5][6][7]
Causality of Experimental Choices:
-
In Situ Catalyst Generation: Generating the oxazaborolidine catalyst in situ from a stable chiral precursor, such as a lactam alcohol, and a borane source like BH3-THF or BH3-Me2S can improve reproducibility by avoiding the degradation of isolated CBS catalysts during storage.[5][8]
-
Borane Reagent: The choice of borane reagent can influence enantioselectivity. While BH3-THF is common, other reagents like catecholborane or phenoxyborane derivatives can sometimes offer improved results.[5]
-
Lewis Acid Additives: For challenging substrates like trifluoromethyl ketones, the addition of a Lewis acid, such as BF3·OEt2, can enhance enantioselectivity by promoting coordination of the ketone to the catalyst and accelerating the desired catalytic pathway over the non-catalytic reduction.[5]
Diagram: Proposed Mechanism of CBS Reduction
Caption: Proposed catalytic cycle for the CBS reduction of 4,4,4-trifluoro-2-butanone.
Noyori-Type Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium complexes bearing chiral diamine ligands, pioneered by Noyori, is another highly effective method.[9][10][11] This approach typically uses a readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to deliver the hydride.
Causality of Experimental Choices:
-
Catalyst: The choice of the chiral ligand on the ruthenium catalyst, such as (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), dictates the stereochemical outcome of the reduction.[9]
-
Hydrogen Source: A mixture of formic acid and triethylamine is a common and efficient hydrogen source for ATH reactions. Isopropanol can also be used, often with a base like potassium tert-butoxide.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or a protic solvent like methanol/water.[9]
Diagram: Noyori Asymmetric Transfer Hydrogenation Workflow
Caption: General workflow for Noyori-type asymmetric transfer hydrogenation.
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the asymmetric reduction of ketones.[12][13] Whole-cell biocatalysts or isolated enzymes can be employed, often with excellent enantioselectivity.[14]
Causality of Experimental Choices:
-
Biocatalyst Selection: The choice of microorganism or isolated enzyme is crucial for achieving the desired enantiomer. Different strains or engineered enzymes can exhibit opposite stereoselectivity (Prelog vs. anti-Prelog).[14]
-
Cofactor Regeneration: ADHs require a nicotinamide cofactor (NADH or NADPH) for activity. An in situ cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, is essential for catalytic turnover.
-
Reaction Conditions: Biocatalytic reductions are typically performed in aqueous buffer at or near physiological pH and temperature. Optimization of substrate and biocatalyst loading is necessary to maximize conversion and yield.
Experimental Protocols
Protocol 1: In Situ CBS-Catalyzed Reduction of 4,4,4-Trifluoro-2-butanone
This protocol describes a general procedure for the asymmetric reduction using an in situ generated oxazaborolidine catalyst.
Materials:
-
Chiral lactam alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
4,4,4-Trifluoro-2-butanone
-
Boron trifluoride diethyl etherate (BF3·OEt2) (optional)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral lactam alcohol (0.1 eq). Add anhydrous THF, and cool the solution to 0 °C. To this solution, add BH3-THF (0.1 eq) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Substrate Addition: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). Add a solution of 4,4,4-trifluoro-2-butanone (1.0 eq) in anhydrous THF dropwise.
-
Borane Addition: Add BH3-THF (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the chiral 4,4,4-trifluoro-2-butanol.
Protocol 2: Noyori-Type Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation.
Materials:
-
4,4,4-Trifluoro-2-butanone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or the (R,R)-enantiomer
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 eq) in the anhydrous solvent.
-
Azeotrope Formation: Add triethylamine (5 eq) and formic acid (2 eq) to form the azeotropic mixture that serves as the hydrogen source. Stir for 10 minutes.
-
Substrate Addition: Add 4,4,4-trifluoro-2-butanone (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, add water to quench the reaction. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst Loading (mol%) | Hydrogen Source | Typical Reaction Temperature (°C) | Typical Enantiomeric Excess (%) | Advantages | Disadvantages |
| CBS Reduction | 5 - 10 | BH3-THF | -20 to 25 | 85 - 95 | High enantioselectivity for a broad range of ketones. | Requires stoichiometric borane, moisture-sensitive reagents. |
| Noyori ATH | 0.1 - 1 | HCOOH/Et3N or i-PrOH | 25 - 80 | >90[9] | Low catalyst loading, high turnover numbers, uses safer hydrogen sources. | May require higher temperatures, catalyst can be expensive. |
| Biocatalysis (ADH) | Varies (whole cells or isolated enzyme) | Sacrificial alcohol (e.g., isopropanol) | 25 - 40 | Often >99 | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope may be limited, requires specialized biological setups. |
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of the asymmetric reduction.
Chiral Gas Chromatography (GC)
Chiral GC is a common and effective method for separating and quantifying the enantiomers of volatile chiral alcohols.
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is required.
-
Sample Preparation: The alcohol product may need to be derivatized (e.g., acylated) to improve its volatility and resolution on the column.
-
Analysis: The ratio of the peak areas of the two enantiomers is used to calculate the e.e.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation.
-
Column: A chiral stationary phase column is used.
-
Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase.
-
Detection: UV detection is typically used. The enantiomers will have different retention times, and the e.e. is calculated from the peak areas.
¹⁹F NMR Spectroscopy with Chiral Solvating Agents
For fluorine-containing compounds, ¹⁹F NMR can be a rapid and convenient method for determining e.e.[15][16] In the presence of a chiral solvating agent, the fluorine signals of the two enantiomers will be shifted to different chemical shifts, allowing for their integration and the calculation of the e.e.[15][16]
Protocol for ¹⁹F NMR Analysis:
-
Prepare a solution of the purified alcohol product in a suitable NMR solvent (e.g., CDCl3).
-
Acquire a standard ¹⁹F NMR spectrum.
-
Add a small amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral cobalt(III) complex).[15][16]
-
Acquire another ¹⁹F NMR spectrum. The single peak from the racemic mixture should now be resolved into two distinct peaks corresponding to the two enantiomers.
-
Integrate the two peaks to determine the enantiomeric ratio and calculate the e.e.
Conclusion
The asymmetric reduction of 4,4,4-trifluoro-2-butanone is a critical transformation for accessing valuable chiral building blocks. This guide has provided a comprehensive overview of the key catalytic systems, including CBS reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalysis. By understanding the principles behind these methods and following the detailed protocols, researchers can effectively synthesize enantioenriched 4,4,4-trifluoro-2-butanol with high selectivity. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and available resources.
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. | Semantic Scholar [semanticscholar.org]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | CoLab [colab.ws]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. insuf.org [insuf.org]
- 7. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cnls.lanl.gov [cnls.lanl.gov]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
Synthetic Protocols for the Preparation of 4,4,4-Trifluorobutan-2-ol Esters: An Application Note for Researchers
Introduction: The Significance of Chiral Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity. Chiral molecules containing this moiety are of exceptional interest, and among them, enantiomerically pure esters of 4,4,4-trifluorobutan-2-ol serve as valuable synthons for a variety of complex chemical entities. This application note provides a comprehensive guide to the synthetic preparation of these esters, with a focus on robust and scalable methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the key synthetic strategies, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Strategic Approaches to this compound Ester Synthesis
The preparation of enantiomerically enriched esters of this compound can be broadly approached through two primary strategies: the asymmetric synthesis of the chiral alcohol followed by esterification, or the resolution of the racemic alcohol. This guide will focus on the latter, specifically the highly efficient method of enzymatic kinetic resolution (EKR) of racemic this compound. EKR offers a practical and often more cost-effective route to accessing both enantiomers of the target esters. Additionally, we will cover standard chemical esterification methods for the resulting chiral alcohol.
The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the racemic alcohol precursor, and second, its resolution and subsequent esterification.
Part 1: Synthesis of Racemic this compound
The logical precursor to this compound is the corresponding ketone, 4,4,4-trifluoro-2-butanone. This ketone can be synthesized through various methods, including the electrochemical trifluoromethylation of isopropenyl acetate.[1] For the purposes of this guide, we will assume the availability of 4,4,4-trifluoro-2-butanone as a starting material. The reduction of this ketone to the racemic alcohol is a straightforward process.
Protocol 1: Reduction of 4,4,4-Trifluoro-2-butanone
This protocol details the reduction of 4,4,4-trifluoro-2-butanone to racemic this compound using sodium borohydride, a mild and selective reducing agent.
Materials:
-
4,4,4-Trifluoro-2-butanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-2-butanone (1.0 eq) in anhydrous methanol (5-10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
-
Workup:
-
Add saturated aqueous NH₄Cl solution to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude racemic this compound can be purified by distillation or column chromatography if necessary.
Part 2: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the context of this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym® 435, is a highly effective and versatile biocatalyst for such transformations due to its broad substrate scope and high enantioselectivity.[2][3]
Protocol 2: Lipase-Catalyzed Kinetic Resolution via Acylation
This protocol describes a general procedure for the kinetic resolution of racemic this compound using Novozym® 435 and an acyl donor.
Materials:
-
Racemic this compound
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an appropriate anhydride)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE), or hexane)
-
Molecular sieves (optional, for drying solvent)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Filtration apparatus
-
Analytical instruments for monitoring (Chiral GC or Chiral HPLC)
Procedure:
-
Reaction Setup: To a clean, dry flask, add racemic this compound (1.0 eq), an anhydrous organic solvent (10-20 mL per gram of alcohol), and the acyl donor (0.5-1.0 eq). The use of a slight excess of the alcohol can be beneficial.
-
Enzyme Addition: Add Novozym® 435 (typically 10-50% by weight of the alcohol).
-
Incubation: Place the flask in an orbital shaker or on a stirrer in a temperature-controlled environment (typically 30-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.
-
Workup:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Separation and Purification: The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.
| Parameter | Typical Range | Rationale |
| Enzyme | Novozym® 435, Lipase PS | High activity and enantioselectivity for a wide range of secondary alcohols. |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Irreversible acylation due to the formation of volatile byproducts (acetaldehyde, acetone). |
| Solvent | Toluene, MTBE, Hexane | Non-polar aprotic solvents are generally preferred to maintain enzyme activity. |
| Temperature | 30-50 °C | Balances reaction rate and enzyme stability. |
| Reaction Time | 2-48 hours | Monitored to achieve ~50% conversion for optimal resolution. |
Part 3: Chemical Esterification of Enantiopure this compound
Once the enantiomerically enriched this compound has been isolated, it can be converted to a variety of esters through standard chemical esterification methods.
Protocol 3: Acid-Catalyzed (Fischer) Esterification
This protocol describes the classic Fischer esterification for the preparation of an ester from the chiral alcohol and a carboxylic acid.
Materials:
-
Enantiopure this compound
-
Carboxylic acid of choice
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, or the carboxylic acid itself if liquid)
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the enantiopure this compound (1.0 eq), the carboxylic acid (1.1-2.0 eq), and the solvent. If using a Dean-Stark trap, fill it with the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by column chromatography or distillation.
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the preparation of valuable chiral this compound esters. The enzymatic kinetic resolution of the racemic alcohol offers an efficient and scalable method for accessing enantiomerically pure materials. The choice of a specific protocol will depend on the desired enantiomer, the scale of the synthesis, and the available resources. By understanding the principles behind these methods and adhering to the detailed procedures, researchers can confidently synthesize these important building blocks for their applications in drug discovery and materials science.
References
Application Notes and Protocols: Leveraging 4,4,4-Trifluorobutan-2-ol for the Synthesis of High-Value Fluorinated Amino Acids
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorinated amino acids, in particular, are of immense value as building blocks for novel therapeutics, including peptides and small molecules. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This has led to a surge in demand for efficient and scalable synthetic routes to enantiomerically pure fluorinated amino acids.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile use of 4,4,4-Trifluorobutan-2-ol as a readily available and cost-effective starting material for the synthesis of various valuable fluorinated amino acids. We will explore three distinct, field-proven synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind key experimental choices to ensure reproducibility and success.
Strategic Overview: Synthetic Pathways from this compound
This compound presents a strategic entry point into the world of fluorinated amino acids. Its trifluoromethyl group and secondary alcohol functionality allow for a variety of chemical transformations to introduce the requisite amine and carboxylic acid moieties. The three primary synthetic routes detailed in this guide are:
-
Pathway 1: Conversion to a Trifluoroethyl Halide for Glycine Equivalent Alkylation. This robust and scalable approach involves the transformation of the alcohol into a more reactive electrophile, which is then used to alkylate a chiral glycine enolate equivalent.
-
Pathway 2: Direct Amination via the Mitsunobu Reaction. This elegant method allows for the direct conversion of the secondary alcohol to an amine with a predictable inversion of stereochemistry, offering a streamlined route to chiral amino acid precursors.
-
Pathway 3: Oxidation and Reductive Amination. This strategy involves the oxidation of the alcohol to the corresponding trifluoromethyl ketone, which then undergoes reductive amination to introduce the amino group.
The following sections will provide in-depth protocols and technical insights for each of these pathways.
Pathway 1: Synthesis via a Trifluoroethyl Halide Intermediate
This pathway is particularly advantageous for large-scale synthesis due to its well-established and reproducible steps. The overall strategy involves converting the hydroxyl group of this compound into a good leaving group, followed by nucleophilic substitution to form a trifluoroethyl halide. This halide then serves as a key building block for the asymmetric synthesis of the target amino acid.
Workflow Diagram
Caption: Workflow for Pathway 1: Halogenation followed by asymmetric alkylation.
Detailed Experimental Protocols
Protocol 1.1: Synthesis of 1,1,1-Trifluoro-2-iodobutane
-
Rationale: The conversion of the alcohol to an iodide creates a highly reactive electrophile suitable for the subsequent C-C bond formation. The use of iodine, triphenylphosphine, and imidazole is a reliable method for this transformation under mild conditions.
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).
-
Stir the mixture for 10 minutes, then add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the organic layer and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,1,1-Trifluoro-2-iodobutane.
-
Protocol 1.2: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Derivative
-
Rationale: This protocol utilizes a chiral Ni(II) complex of a glycine Schiff base as a nucleophile.[1][2] The chiral ligand on the complex directs the stereoselective alkylation, leading to a high enantiomeric excess of the desired amino acid. This method has been successfully scaled up for industrial production.[1]
-
Materials:
-
Chiral Ni(II) complex of glycine Schiff base (e.g., derived from (S)-2-aminobenzophenone and glycine)
-
1,1,1-Trifluoro-2-iodobutane (from Protocol 1.1)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the chiral Ni(II) complex (1.0 eq) and 1,1,1-Trifluoro-2-iodobutane (1.05 eq) in DMF.
-
Add a solution of KOH (1.05 eq) in MeOH to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by HPLC.
-
Upon completion, add water to precipitate the alkylated Ni(II) complex. Filter the solid and wash with water.
-
Suspend the crude complex in a mixture of toluene and 6M HCl. Heat the mixture to 60-70 °C for 2-3 hours to hydrolyze the complex.
-
Cool the mixture and separate the aqueous layer containing the free amino acid.
-
Adjust the pH of the aqueous layer to 9-10 with NaHCO₃.
-
Add a solution of Fmoc-OSu in an appropriate solvent (e.g., acetone) and stir for 12-16 hours at room temperature.
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the N-Fmoc protected amino acid with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
-
Data Summary
| Step | Reactant | Product | Typical Yield | Key Parameters |
| 1.1 | This compound | 1,1,1-Trifluoro-2-iodobutane | 75-85% | Anhydrous conditions, 0 °C to RT |
| 1.2 | Ni(II) Complex & Iodide | N-Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid | 80-90% (from complex) | Stereoselective alkylation, controlled hydrolysis |
Pathway 2: Direct Amination via the Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and direct method for converting a secondary alcohol into an amine with complete inversion of stereochemistry.[3][4] This is particularly useful for synthesizing chiral amino acids from enantiomerically pure starting alcohols.
Workflow Diagram
Caption: Workflow for Pathway 2: Mitsunobu reaction for direct amination.
Detailed Experimental Protocol
Protocol 2.1: Mitsunobu Amination of (R)-4,4,4-Trifluorobutan-2-ol
-
Rationale: This protocol uses phthalimide as the nitrogen nucleophile. The reaction proceeds with inversion of configuration at the stereocenter. Subsequent deprotection with hydrazine liberates the primary amine.
-
Materials:
-
(R)-4,4,4-Trifluorobutan-2-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve (R)-4,4,4-Trifluorobutan-2-ol (1.0 eq), phthalimide (1.1 eq), and PPh₃ (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the N-substituted phthalimide intermediate.
-
Dissolve the purified intermediate in ethanol and add hydrazine hydrate (4.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction, add concentrated HCl, and reflux for another hour.
-
Filter off the phthalhydrazide precipitate and concentrate the filtrate.
-
The resulting product is the hydrochloride salt of (S)-4,4,4-Trifluoro-2-aminobutane, which can be carried forward to introduce the carboxylic acid moiety.
-
Pathway 3: Synthesis via Oxidation and Reductive Amination
This pathway offers a versatile approach where the stereochemistry can be controlled during the reductive amination step, either through the use of a chiral reducing agent or a chiral auxiliary.
Workflow Diagram
Caption: Workflow for Pathway 3: Oxidation followed by reductive amination.
Detailed Experimental Protocol
Protocol 3.1: Oxidation to 4,4,4-Trifluorobutan-2-one
-
Rationale: The oxidation of the secondary alcohol to a ketone is a crucial first step. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation.
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,4,4-Trifluorobutan-2-one. Due to its volatility, it is often used in the next step without further purification.
-
Protocol 3.2: Asymmetric Reductive Amination
-
Rationale: This step introduces the amine group and sets the stereochemistry. The use of a chiral auxiliary, such as a phenylethylamine, followed by hydrogenation and subsequent cleavage of the auxiliary, is a common strategy.
-
Materials:
-
4,4,4-Trifluorobutan-2-one (from Protocol 3.1)
-
(R)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst (e.g., Pd/C)
-
Methanol
-
-
Procedure:
-
To a solution of 4,4,4-Trifluorobutan-2-one (1.0 eq) in methanol, add (R)-α-Methylbenzylamine (1.0 eq) and titanium(IV) isopropoxide (0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The resulting diastereomeric amines can be separated by chromatography.
-
The chiral auxiliary can be removed by hydrogenolysis (e.g., H₂, Pd(OH)₂/C) to yield the chiral amine.
-
Conclusion and Future Outlook
This compound is a versatile and economically viable starting material for the synthesis of a range of valuable fluorinated amino acids. The three distinct synthetic pathways detailed in this application note provide researchers with a robust toolkit to access these important building blocks. The choice of pathway will depend on factors such as desired scale, stereochemical requirements, and available reagents. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of innovative and efficient synthetic methodologies from readily available precursors like this compound will remain a critical area of research and development.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application of 4,4,4-Trifluorobutan-2-ol in Peptide Synthesis: A Guide for Researchers
Introduction: The Challenge of "Difficult" Peptides
In the realm of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" presents a significant hurdle to researchers and drug development professionals.[1][2][3][4] These sequences, often rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can lead to on-resin aggregation of the growing peptide chain.[1][2][3][5] This aggregation phenomenon is a primary cause of synthetic failure, resulting in incomplete coupling and deprotection steps, ultimately leading to low yields and impure products.[5] The challenge lies in maintaining the nascent peptide chain in a solvated and accessible state for efficient chemical transformations.
Fluorinated Alcohols: A Powerful Tool Against Aggregation
Fluorinated alcohols have emerged as indispensable tools in modern peptide chemistry for mitigating aggregation.[5] Compounds such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are widely employed to disrupt the intermolecular hydrogen bonds that stabilize aggregates.[5][6] Their potent hydrogen bond-donating properties and low nucleophilicity allow them to effectively break up secondary structures and solubilize even the most challenging peptide sequences.[5][7] This guide focuses on a promising, yet less explored, analog in this class: 4,4,4-Trifluorobutan-2-ol .
While direct literature on the application of this compound in peptide synthesis is not as extensive as for TFE or HFIP, its structural similarity suggests it shares the beneficial properties of its counterparts. This document will provide a detailed overview of the anticipated applications and proposed protocols for utilizing this compound, drawing upon the well-established principles of fluorinated alcohol use in peptide synthesis.
This compound: Properties and Rationale for Use
This compound presents a unique combination of properties that make it an attractive candidate for peptide synthesis. Its trifluoromethyl group imparts a strong electron-withdrawing effect, enhancing the acidity of the hydroxyl proton and thus its hydrogen bond-donating capability. The additional methyl group, compared to TFE, may influence its solvency and steric profile.
Table 1: Comparison of Physicochemical Properties of Fluorinated Alcohols
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | This compound |
| Molecular Formula | C₂H₃F₃O | C₃H₂F₆O | C₄H₇F₃O |
| Molecular Weight | 100.04 g/mol | 168.04 g/mol | 128.08 g/mol |
| Boiling Point | 77-80 °C | 59 °C | ~108-109 °C |
| pKa | ~12.4 | ~9.3[8] | Not readily available, expected to be between TFE and HFIP |
The expected pKa of this compound, likely intermediate between that of TFE and the highly acidic HFIP, suggests it could offer a tunable level of hydrogen bond disruption. This may be advantageous in cases where the extreme acidity of HFIP could lead to premature cleavage of acid-labile protecting groups.
Core Applications and Protocols
The primary applications of this compound in peptide synthesis are anticipated to be in the disruption of on-resin peptide aggregation and as a component in cleavage cocktails.
Application 1: On-Resin Disaggregation of Difficult Sequences
During SPPS, "difficult sequences" can adopt secondary structures that hinder the accessibility of the N-terminus for subsequent coupling reactions. A wash with a solution containing a fluorinated alcohol can effectively disrupt these aggregates, rendering the peptide chain more amenable to reaction.
Workflow for On-Resin Disaggregation
Caption: Workflow for on-resin disaggregation using this compound.
Protocol 1: On-Resin Disaggregation with this compound
Objective: To disrupt on-resin peptide aggregation following a failed coupling or deprotection step.
Materials:
-
Peptide-resin exhibiting aggregation
-
This compound (TFB)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or agitator
Procedure:
-
Following an incomplete coupling or deprotection step (as indicated by, for example, a positive Kaiser test), thoroughly wash the peptide-resin with DMF (3 x 1 min).
-
Prepare a solution of 20-30% (v/v) this compound in DCM.
-
Add the TFB/DCM solution to the resin, ensuring the beads are fully submerged.
-
Gently agitate the resin suspension for 15-30 minutes at room temperature.
-
Drain the TFB/DCM solution from the reaction vessel.
-
Thoroughly wash the resin with DCM (3 x 1 min) to remove residual TFB.
-
Wash the resin with DMF (3 x 1 min) to prepare for the subsequent synthesis step.
-
Proceed with the desired synthetic step (e.g., recoupling of the amino acid or repeating the deprotection).
Causality Behind Experimental Choices:
-
Washing with DMF: This initial wash removes residual reagents from the previous failed step.
-
TFB/DCM Solution: DCM is a good swelling solvent for polystyrene-based resins and is miscible with TFB. The 20-30% concentration is a starting point based on effective concentrations of HFIP.[5]
-
Agitation Time: 15-30 minutes is typically sufficient to disrupt secondary structures. Longer times may be explored for particularly stubborn sequences.
-
Post-TFB Washes: Extensive washing with DCM and DMF is crucial to completely remove the fluorinated alcohol, as its presence could interfere with subsequent coupling chemistry.
Application 2: Enhancing Peptide Solubility for Cleavage and Purification
Highly hydrophobic peptides can be challenging to dissolve in standard cleavage cocktails or purification solvents. This compound can be used as a co-solvent to improve solubility.
Protocol 2: Use of this compound in Cleavage Cocktails
Objective: To facilitate the cleavage of hydrophobic peptides from the solid support and maintain their solubility.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
This compound (TFB)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A typical cocktail for hydrophobic peptides could be: 90% TFA, 5% TFB, 2.5% water, 2.5% TIS. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Rationale: The inclusion of TFB in the cleavage cocktail helps to keep the hydrophobic peptide in solution as it is cleaved from the resin, preventing potential re-precipitation onto the resin beads and improving overall cleavage efficiency.
Application 3: Alternative Cleavage Protocols
For peptides with acid-sensitive groups, cleavage protocols using HCl in a fluorinated alcohol have been proposed as an alternative to TFA.[9]
Protocol 3: Mild Acid Cleavage with HCl in this compound
Objective: To cleave peptides from the resin under milder acidic conditions than standard TFA cocktails.
Materials:
-
Peptide-resin (compatible with mild acid cleavage, e.g., 2-chlorotrityl chloride resin)
-
This compound (TFB)
-
Hydrogen chloride (HCl) solution in a compatible solvent (e.g., dioxane) or as a gas
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a 0.1 N solution of HCl in TFB. This can be achieved by bubbling HCl gas through TFB or by diluting a stock solution of HCl.
-
Treat the resin with the HCl/TFB solution for 30-60 minutes at room temperature.
-
Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Evaporate the TFB under reduced pressure to obtain the cleaved peptide.
Diagram of Logical Relationships in Peptide Synthesis Troubleshooting
Caption: Troubleshooting peptide synthesis failures with this compound.
Conclusion and Future Outlook
This compound represents a promising addition to the peptide chemist's toolkit for tackling the synthesis of difficult peptides. While the protocols provided here are based on the established efficacy of its structural analogs, TFE and HFIP, they offer a solid starting point for researchers. The unique properties of this compound may provide a nuanced alternative, potentially offering a balance between the potent disaggregating effects of HFIP and the milder nature of TFE. Further empirical studies are warranted to fully characterize its performance and optimize its application in peptide synthesis. As the demand for complex synthetic peptides in research and therapeutics continues to grow, the exploration of novel and effective reagents like this compound will be crucial for advancing the field.
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Road to the Synthesis of “Difficult Peptides” (2016) | Marta Paradís-Bas | 15 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The road to the synthesis of "difficult peptides". | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides | Semantic Scholar [semanticscholar.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Application Notes and Protocols for Stereoselective Reactions Involving 4,4,4-Trifluorobutan-2-ol
Introduction: The Strategic Importance of Chiral Trifluoromethylated Alcohols
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When a trifluoromethyl group is positioned adjacent to a stereocenter, as in 4,4,4-Trifluorobutan-2-ol, it creates a chiral building block of significant value for the synthesis of complex pharmaceuticals and agrochemicals.[3][4] The distinct stereoisomers of such compounds can exhibit vastly different pharmacological activities and toxicological profiles, making their stereoselective synthesis a critical endeavor.[5]
This guide provides an in-depth exploration of two key stereoselective strategies involving racemic this compound: enzymatic kinetic resolution to access the individual enantiomers, and its potential application as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying scientific principles.
Part 1: Enzymatic Kinetic Resolution of (±)-4,4,4-Trifluorobutan-2-ol
Enzymatic kinetic resolution is a powerful and green method for the separation of enantiomers.[6] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[7] For racemic alcohols, this typically involves an acylation reaction.
Causality of Experimental Choices in Lipase-Catalyzed Resolution
The success of a kinetic resolution hinges on the careful selection of the enzyme, acyl donor, and solvent.
-
Enzyme Selection: Lipases are frequently chosen for their broad substrate scope, high stereoselectivity, and operational stability in organic solvents.[8] Candida antarctica Lipase B (CALB) and lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) are particularly effective for the resolution of secondary alcohols due to the specific geometry of their active sites.[7][9][10] These enzymes can differentiate between the two enantiomers of the alcohol, acylating one at a much faster rate.
-
Acyl Donor: Vinyl acetate is an ideal acyl donor for several reasons. The acylation reaction with vinyl acetate is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.[6] This prevents the reverse reaction (hydrolysis of the ester product), which would diminish the enantiomeric excess of the products.
-
Solvent: The choice of solvent is critical as it can influence enzyme activity and selectivity.[11] Aprotic, non-polar solvents like hexane or tert-butyl methyl ether (MTBE) are often preferred as they maintain the essential layer of water around the enzyme required for activity without fully solvating it, which can lead to denaturation.
The goal of kinetic resolution is to stop the reaction at approximately 50% conversion. At this point, the theoretical maximum enantiomeric excess (ee) for both the unreacted alcohol and the newly formed ester is achieved.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4,4,4-Trifluorobutan-2-ol
This protocol provides a general method for the kinetic resolution of racemic this compound via lipase-catalyzed acylation. Optimization of reaction time and temperature may be necessary depending on the specific lipase used.
Materials
-
(±)-4,4,4-Trifluorobutan-2-ol
-
Immobilized Lipase (Candida antarctica Lipase B or Amano Lipase PS)
-
Vinyl Acetate
-
tert-Butyl methyl ether (MTBE) or Hexane (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for chromatography
Procedure
-
To a dry flask, add (±)-4,4,4-trifluorobutan-2-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous MTBE or hexane (to a concentration of 0.1-0.5 M).
-
Add vinyl acetate (1.5-2.0 eq).
-
Add the immobilized lipase (e.g., Novozym 435 - immobilized CALB, or Amano Lipase PS immobilized on a suitable support) (typically 20-50 mg of lipase per mmol of substrate).
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 30-45 °C) in an orbital shaker.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two components.
-
The optically active ester can be hydrolyzed back to the corresponding alcohol using a mild base (e.g., K₂CO₃ in methanol) if that enantiomer of the alcohol is desired.
Data Presentation: Expected Outcomes
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Approx. Time (h) for ~50% Conv. | Product (S)-alcohol ee (%) | Product (R)-ester ee (%) |
| Candida antarctica Lipase B | Vinyl Acetate | MTBE | 40 | 4-8 | >98 | >98 |
| Amano Lipase PS | Vinyl Acetate | Hexane | 30 | 6-12 | >95 | >95 |
Note: The stereochemical preference (i.e., which enantiomer is acylated) depends on the specific enzyme and substrate. The above table is illustrative.
Protocol 2: Analytical Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of alcohols. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are good starting points.[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio may need to be optimized (e.g., 90:10 or 95:5 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
Sample Preparation: Dilute a small sample of the reaction mixture or the purified products in the mobile phase.
Chiral GC Method
For volatile compounds like this compound and its acetate, chiral GC is an excellent alternative.
-
Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is recommended.[11][12]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp will be necessary to achieve baseline separation. For example, start at 70°C, hold for 1 minute, then ramp at 2°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dilute a small sample in a suitable solvent like methanol or hexane.
Part 2: this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[13][14] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While the use of this compound as a chiral auxiliary is not as widely documented as classical auxiliaries like Evans oxazolidinones, its chiral nature and the steric and electronic influence of the trifluoromethyl group make it a promising candidate for this role.
Conceptual Workflow
The general strategy involves converting the chiral alcohol into an ester with the substrate of interest. The resulting chiral ester can then undergo a diastereoselective reaction, where the chiral auxiliary directs the approach of a reagent to one face of the molecule.
Figure 1: Conceptual workflow for the use of this compound as a chiral auxiliary.
Protocol 3: Diastereoselective Aldol Reaction (A Prospective Application)
This protocol outlines a hypothetical but mechanistically sound approach for a diastereoselective aldol reaction using an ester derived from (R)-4,4,4-trifluorobutan-2-ol as a chiral auxiliary. This is based on well-established principles of asymmetric synthesis.[1][3][15]
Step 1: Synthesis of the Chiral Acyl Derivative
-
To a solution of (R)-4,4,4-trifluorobutan-2-ol (1.0 eq) and a suitable base (e.g., DMAP, 0.1 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous NaHCO₃ and brine, drying over MgSO₄, and concentrating.
-
Purify the resulting chiral ester by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
After stirring for 30-60 minutes, add the desired aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the major diastereomer by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a suitable solvent system (e.g., THF/water).
-
Add a hydrolyzing agent such as lithium hydroxide (LiOH) to saponify the ester.
-
After the reaction is complete, acidify the mixture to protonate the resulting carboxylate.
-
Extract the desired β-hydroxy acid product. The water-soluble chiral auxiliary can be recovered from the aqueous layer and potentially recycled.
Figure 2: Step-wise flow of the prospective diastereoselective aldol reaction.
Conclusion
This compound is a valuable chiral synthon in stereoselective synthesis. The protocols provided for its enzymatic kinetic resolution offer a reliable and efficient means to access its enantiomerically pure forms. Furthermore, the principles outlined for its potential use as a chiral auxiliary open avenues for the development of novel asymmetric transformations. The successful application of these methods will undoubtedly contribute to the advancement of medicinal chemistry and the synthesis of complex, stereochemically defined molecules.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amano Lipase PS-catalyzed Hydrolysis of Pine Nut Oil for the Fatty Acids Production Using Deep Eutectic Solvent as Co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 脂肪酶 PS,来自 Burkholderia cepacia ≥23,000 U/g, pH 7.0, 50 °C (Optimum pH and temperature) | Sigma-Aldrich [sigmaaldrich.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. dc.engconfintl.org [dc.engconfintl.org]
- 10. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Strategic Role of 4,4,4-Trifluorobutan-2-ol in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Fluorinated Moieties in Modern Agrochemicals
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, often translate to superior biological performance.[1] Among the various fluorinated building blocks, those containing the trifluoromethyl (CF3) group are of particular significance in the agrochemical industry. This guide focuses on the application of a versatile C4 building block, 4,4,4-Trifluorobutan-2-ol , in the synthesis of next-generation agrochemicals, with a specific emphasis on a promising class of pyrazole carboxamide fungicides.
Core Synthesis Pathway: From Alcohol to a Key Agrochemical Intermediate
The primary utility of this compound in the synthesis of the target agrochemicals lies in its efficient conversion to the corresponding chiral amine, (R)- or (S)-1-(trifluoromethyl)propylamine . This amine is a crucial component that forms the N-alkyl substituent on the carboxamide moiety of a number of patented pyrazole carboxamide fungicides. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from this compound to pyrazole carboxamide fungicides.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of key intermediates and the final agrochemical product. These are representative procedures and may require optimization based on specific laboratory conditions and target molecules.
Protocol 1: Oxidation of this compound to 4,4,4-Trifluorobutan-2-one
Rationale: The conversion of the secondary alcohol to a ketone is a critical first step to enable the introduction of the nitrogen atom via reductive amination. Pyridinium chlorochromate (PCC) is a widely used reagent for this type of oxidation due to its selectivity and mild reaction conditions.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium sulfate, anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4,4,4-Trifluorobutan-2-one.
-
The crude product can be purified by distillation if necessary.
Protocol 2: Reductive Amination to Synthesize (R/S)-1-(Trifluoromethyl)propylamine
Rationale: Reductive amination is a highly efficient method for the formation of amines from ketones. In this step, the ketone is first condensed with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium cyanoborohydride.
Materials:
-
4,4,4-Trifluorobutan-2-one
-
Ammonia (in methanol, e.g., 7N solution)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware for reaction, extraction, and distillation.
Procedure:
-
Dissolve 4,4,4-Trifluorobutan-2-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonia in methanol (excess, ~5-10 equivalents).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2) to destroy any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a concentrated NaOH solution to pH >12.
-
Extract the product with diethyl ether (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude racemic amine.
-
The product can be purified by distillation.
Protocol 3: Synthesis of N-[1-(Trifluoromethyl)propyl]pyrazole-carboxamide
Rationale: The final step involves the amide bond formation between the synthesized amine and a suitable pyrazole carboxylic acid derivative. This is a standard coupling reaction often facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride.
Materials:
-
(R/S)-1-(Trifluoromethyl)propylamine
-
A suitable 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (or the corresponding carboxylic acid and a coupling agent like HATU or EDC)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, extraction, and purification.
Procedure:
-
Dissolve the pyrazole carboxylic acid (1.0 equivalent) in anhydrous DCM. If starting with the carboxylic acid, add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) and stir for 30 minutes. If using the acid chloride, proceed to the next step directly.
-
To the solution of the activated pyrazole carboxylic acid (or the acid chloride), add (R/S)-1-(Trifluoromethyl)propylamine (1.1 equivalents) and triethylamine (1.5 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final N-[1-(Trifluoromethyl)propyl]pyrazole-carboxamide fungicide.
Data Presentation: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | This compound | C4H7F3O | 128.09 |
| Intermediate | 4,4,4-Trifluorobutan-2-one | C4H5F3O | 126.08 |
| Key Intermediate | 1-(Trifluoromethyl)propylamine | C4H8F3N | 127.11 |
Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The pyrazole carboxamide scaffold, coupled with the trifluoromethylpropyl moiety derived from this compound, is a hallmark of a significant class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4][5]
Caption: Mechanism of action of SDHI fungicides.
SDHIs act by inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a depletion of ATP, the energy currency of the cell, ultimately resulting in fungal death. The specific stereochemistry and physicochemical properties of the N-[1-(trifluoromethyl)propyl] moiety can significantly influence the binding affinity of the fungicide to the SDH enzyme, thereby affecting its efficacy.
Conclusion and Future Outlook
This compound serves as a valuable and strategic building block for the synthesis of advanced agrochemicals, particularly a new generation of pyrazole carboxamide SDHI fungicides. The synthetic routes outlined in these application notes provide a clear and reproducible pathway for researchers and professionals in the field of agrochemical development. The continued exploration of fluorinated building blocks like this compound is expected to yield novel active ingredients with improved efficacy, selectivity, and environmental profiles, addressing the ongoing challenges in global food security.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,4,4-Trifluorobutan-2-ol Derivatives via Flow Chemistry
Introduction: The Strategic Value of 4,4,4-Trifluorobutan-2-ol Derivatives and the Enabling Power of Flow Chemistry
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after motif. The this compound scaffold represents a critical chiral building block for synthesizing a range of advanced pharmaceutical intermediates. However, the introduction of the CF₃ group often involves hazardous reagents, unstable intermediates, or challenging reaction conditions, making traditional batch synthesis problematic and difficult to scale up.[3][4]
Continuous flow chemistry emerges as a transformative technology to address these challenges.[5][6] By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[3][7] This precise control, combined with superior heat and mass transfer, allows for the safe handling of hazardous reagents, the utilization of transient intermediates, and significant improvements in reaction efficiency, yield, and reproducibility.[8][9]
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of this compound derivatives using continuous flow methodologies. We will explore two primary and highly effective routes: the nucleophilic trifluoromethylation of carbonyl compounds using the Ruppert-Prakash reagent (TMSCF₃) and the use of fluoroform (CF₃H), an atom-economical greenhouse gas, as the CF₃ source.[1][2]
Part 1: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃) in Flow
Application Note 1: Enhanced Safety and Efficiency in TMSCF₃ Chemistry
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a versatile and widely adopted source for nucleophilic trifluoromethylation.[10][11] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a transient, highly reactive trifluoromethyl anion. In a batch setting, the precise control of this initiation can be challenging, potentially leading to side reactions or thermal runaway.
Flow chemistry transforms this process into a highly controlled and efficient operation. By pumping separate streams of the carbonyl substrate/TMSCF₃ mixture and the TBAF initiator, mixing occurs only at the point of reaction in a microreactor. This approach offers several key advantages:
-
Enhanced Safety: The reaction volume at any given moment is minimal, drastically reducing the risks associated with any potential exotherms.[9]
-
Precise Control: The rapid mixing and superior heat exchange of the microreactor prevent the formation of hot spots and allow for precise temperature management, leading to cleaner reactions and higher yields.
-
Rapid Optimization: Reaction parameters such as residence time, temperature, and stoichiometry can be screened and optimized in a fraction of the time required for batch experiments.
This protocol details the continuous flow synthesis of this compound derivatives from the corresponding carbonyl precursors.
Experimental Protocol 1: Continuous Synthesis of this compound Derivatives using TMSCF₃
Materials:
-
Aldehyde or ketone substrate (e.g., 4-halobutan-2-one)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)[10]
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer (e.g., PEEK or PTFE)
-
PTFE coil reactor (e.g., 10 mL volume)
-
Back-Pressure Regulator (BPR) (set to ~50 psi to prevent solvent outgassing)
-
Temperature-controlled bath or heating unit for the coil reactor
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of the carbonyl substrate and 1.2 equivalents of TMSCF₃ in anhydrous THF.
-
Solution B: Use a commercially available 1 M solution of TBAF in THF, or prepare as needed, ensuring it is anhydrous. This will act as the initiator.[1]
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Prime Pump A with Solution A and Pump B with Solution B.
-
Ensure the coil reactor is placed in a temperature-controlled bath set to the desired reaction temperature (e.g., 25 °C).
-
Set the back-pressure regulator to 50 psi.
-
-
Reaction Execution:
-
Set the flow rate for Pump A (Substrate/TMSCF₃) to 0.9 mL/min.
-
Set the flow rate for Pump B (TBAF initiator) to 0.1 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in a 10 mL coil reactor.
-
Allow the system to reach a steady state by running for at least two residence times (20 minutes) before collecting the product.
-
-
Work-up and Purification:
-
Collect the product stream in a flask containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
The crude product is the TMS-protected alcohol. For deprotection, the crude mixture can be treated with 1 M HCl in methanol or additional TBAF.[10]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: TMSCF₃ Trifluoromethylation
| Substrate (Carbonyl) | Product | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 10 | 25 | 95 | [1] |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 15 | 25 | 92 | [10] |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 10 | 25 | 98 | [1] |
Experimental Workflow: TMSCF₃ Trifluoromethylation
Caption: Workflow for continuous trifluoromethylation using TMSCF₃.
Part 2: Trifluoromethylation with Fluoroform (CF₃H) in Flow
Application Note 2: A Greener Approach Using a Gaseous Reagent
Fluoroform (CF₃H) is an inexpensive and atom-economical source of the trifluoromethyl group.[2] However, as a low-boiling-point gas, its use in traditional batch chemistry is challenging due to poor solubility and the need for high-pressure autoclaves.[3] Continuous flow chemistry, particularly with specialized gas-liquid reactors, provides an elegant solution to these problems.
Tube-in-tube or membrane reactors facilitate efficient mass transfer of CF₃H gas into the liquid phase containing the substrate and a strong base (e.g., KHMDS or KOt-Bu), which generates the nucleophilic trifluoromethyl anion in situ.[1][2] This methodology offers significant advantages:
-
Improved Gas-Liquid Mass Transfer: The high surface-area-to-volume ratio in microreactors dramatically increases the dissolution rate of fluoroform, accelerating the reaction.[12]
-
Complete Gas Consumption: The stoichiometry can be precisely controlled using mass flow controllers (MFCs), ensuring the safe and complete consumption of the greenhouse gas.[2]
-
Enhanced Safety: The generation of the highly reactive and unstable CF₃ anion occurs on demand and is immediately consumed, avoiding accumulation to hazardous levels.[3]
This protocol describes the synthesis of trifluoromethylated alcohols from carbonyl compounds using fluoroform gas in a continuous flow system.
Experimental Protocol 2: Continuous Synthesis from Carbonyls and Fluoroform
Materials:
-
Aldehyde or ketone substrate
-
Potassium tert-butoxide (KOt-Bu) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Fluoroform (CF₃H) gas cylinder
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Equipment:
-
One high-precision syringe pump (for the liquid phase)
-
One Mass Flow Controller (MFC) (for the gas phase)
-
Gas-liquid T-mixer or a tube-in-tube reactor
-
PTFE or PFA coil reactor (e.g., 20 mL volume)
-
Back-Pressure Regulator (BPR) (set to ~75-100 psi)
-
Temperature-controlled unit (e.g., cryostat for low temperatures)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of the carbonyl substrate and 1.5 equivalents of KOt-Bu in anhydrous DMF.
-
-
System Setup:
-
Assemble the flow system as shown in the diagram below, using a tube-in-tube reactor to introduce the fluoroform gas into the liquid stream.
-
Cool the coil reactor to the desired temperature (e.g., -20 °C) using a cryostat to stabilize the trifluoromethyl anion.[2]
-
Set the back-pressure regulator to 75 psi to enhance gas dissolution and prevent solvent boiling.[2][12]
-
-
Reaction Execution:
-
Begin pumping Solution A at a flow rate of 0.5 mL/min.
-
Introduce fluoroform gas via the MFC at a flow rate corresponding to 1.1 equivalents relative to the substrate.
-
The combined gas-liquid slug flow passes through the cooled coil reactor. A residence time of ~20-30 minutes is typical.[2]
-
-
Work-up and Purification:
-
The product stream is collected in a vessel containing a quenching solution (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous work-up, extracting with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the resulting trifluoromethylated alcohol by column chromatography.
-
Quantitative Data: Fluoroform Trifluoromethylation
| Substrate (Aldehyde) | Base | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | KOt-Bu | 27 | -20 | 97 | [2] |
| 4-Biphenylcarboxaldehyde | KOt-Bu | 27 | -20 | 85 | [2] |
| 2-Naphthaldehyde | KOt-Bu | 27 | -20 | 75 | [2] |
Experimental Workflow: Gas-Liquid Flow Trifluoromethylation
Caption: Workflow for continuous gas-liquid trifluoromethylation using fluoroform.
Challenges, Insights, and Future Perspectives
While flow chemistry offers substantial advantages, researchers should be mindful of potential challenges. The handling of slurries (e.g., with less soluble bases or substrates) can lead to clogging in narrow-bore tubing, necessitating careful solvent selection or the use of specialized reactors. For asymmetric syntheses, the development of robust, immobilized chiral catalysts that resist leaching under continuous operation remains an active area of research.[13][14]
The future of this field is bright, with emerging possibilities in telescoping multiple reaction steps into a single, uninterrupted flow sequence.[13] For instance, the in situ generation of a carbonyl substrate followed immediately by its trifluoromethylation without intermediate isolation is an attractive prospect. Furthermore, the integration of real-time process analytical technology (PAT), such as in-line FTIR or NMR, will enable automated optimization and control, further accelerating the development of robust synthetic routes to valuable fluorinated building blocks.[1]
Conclusion
Continuous flow chemistry provides a superior paradigm for the synthesis of this compound derivatives. By offering precise control over reaction conditions and enabling the safe use of potent trifluoromethylating agents like TMSCF₃ and fluoroform gas, this technology overcomes many limitations of traditional batch processing. The protocols and data presented herein demonstrate that flow chemistry is not merely an academic curiosity but a practical, scalable, and efficient tool for researchers, scientists, and drug development professionals to accelerate the production of critical fluorinated molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of Enantiopure 4,4,4-Trifluorobutan-2-ol: Application Notes and Protocols
Introduction: The Significance of Enantiopure Trifluoromethyl Alcohols
Chiral trifluoromethyl-containing building blocks are of paramount importance in modern drug discovery and development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, enantiopure 4,4,4-trifluorobutan-2-ol serves as a critical chiral precursor for the synthesis of various pharmaceuticals, including advanced antiviral agents and central nervous system modulators. The stereochemistry at the alcohol center is often crucial for biological activity, necessitating robust and scalable methods for the production of single enantiomers.
This application note provides a comprehensive guide for the scale-up synthesis of both (R)- and (S)-4,4,4-trifluorobutan-2-ol, addressing the critical aspects of starting material preparation, asymmetric reduction, and purification on an industrial scale. We will explore two primary, field-proven methodologies: biocatalytic reduction using ketoreductases (KREDs) and transition metal-catalyzed asymmetric transfer hydrogenation (ATH). The choice between these methods will depend on factors such as available infrastructure, cost of goods, and desired enantiomer.
Part 1: Synthesis of the Key Starting Material: 4,4,4-Trifluorobutan-2-one
A reliable and scalable synthesis of the prochiral ketone, 4,4,4-trifluorobutan-2-one, is the foundational step for the entire process. While several laboratory-scale methods exist, for industrial production, a process that avoids hazardous reagents and complex purifications is preferred. A patented method provides a practical approach for larger-scale manufacturing[1].
Protocol 1: Scale-Up Synthesis of 4,4,4-Trifluorobutan-2-one
This protocol is adapted from established industrial methods for the synthesis of fluorinated ketones.
| Reagent/Parameter | Quantity/Value | Notes |
| 1,1,1-Trifluoroacetone | 1.0 kg (8.92 mol) | Commercially available. |
| Methylmagnesium bromide (3M in THF) | 3.27 L (9.81 mol) | Handle under inert atmosphere. |
| Toluene | 10 L | Anhydrous grade. |
| 6M Hydrochloric Acid | ~5 L | For quenching. |
| Reaction Temperature | 0-5 °C (addition), 20-25 °C (reaction) | Crucial for selectivity. |
| Reaction Time | 2-4 hours | Monitor by GC-MS. |
| Work-up | Aqueous quench, phase separation | Standard industrial procedure. |
| Purification | Fractional distillation | To achieve >99% purity. |
Step-by-Step Procedure:
-
Reaction Setup: A 20 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, is charged with 1,1,1-trifluoroacetone (1.0 kg) and anhydrous toluene (5 L). The mixture is cooled to 0-5 °C.
-
Grignard Addition: Methylmagnesium bromide (3.27 L of 3M solution in THF) is added dropwise to the stirred solution, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 6M hydrochloric acid at 0-10 °C until the pH of the aqueous layer is between 1 and 2.
-
Work-up: The layers are separated. The aqueous layer is extracted with toluene (2 x 2.5 L). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford 4,4,4-trifluorobutan-2-one as a colorless liquid.
Part 2: Asymmetric Reduction Strategies for Enantiopure this compound
The core of this process lies in the highly enantioselective reduction of the prochiral 4,4,4-trifluorobutan-2-one. Both biocatalytic and chemocatalytic methods have demonstrated excellent performance and scalability.
Strategy A: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective approach to chiral alcohol synthesis. Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. A wide range of commercially available KREDs can be screened to identify an enzyme that provides the desired (R)- or (S)-enantiomer with high conversion and enantiomeric excess (ee).[2][3][4][5]
Workflow for KRED-Mediated Asymmetric Reduction:
Workflow for Biocatalytic Asymmetric Reduction.
Protocol 2: Scale-Up Biocatalytic Reduction for (S)-4,4,4-Trifluorobutan-2-ol
This protocol is a representative example and should be optimized for the specific KRED selected.
| Component/Parameter | Value | Notes |
| 4,4,4-Trifluorobutan-2-one | 1.0 kg (7.93 mol) | |
| Ketoreductase (e.g., KRED-P1-C01) | 1-2% w/w | Lyophilized powder. |
| NADP⁺ | 0.1 g/L | Cofactor. |
| Glucose Dehydrogenase (GDH) | 1-2% w/w | For cofactor regeneration. |
| D-Glucose | 1.1 eq | Co-substrate for regeneration. |
| Potassium Phosphate Buffer (100 mM) | 10 L | pH 7.0. |
| Isopropanol (co-solvent) | 10-20% v/v | To improve substrate solubility. |
| Reaction Temperature | 25-30 °C | |
| Reaction Time | 12-24 hours | Monitor by chiral GC. |
Step-by-Step Procedure:
-
Bioreactor Setup: A 20 L bioreactor is charged with 10 L of 100 mM potassium phosphate buffer (pH 7.0). NADP⁺, glucose, and GDH are added and dissolved.
-
Enzyme Addition: The selected ketoreductase is added to the bioreactor.
-
Substrate Addition: A solution of 4,4,4-trifluorobutan-2-one in isopropanol is fed into the bioreactor over a period of 1-2 hours, maintaining the temperature at 25-30 °C.
-
Reaction Monitoring: The reaction progress and enantiomeric excess are monitored by taking periodic samples and analyzing them by chiral gas chromatography.
-
Work-up: Once the reaction is complete, the mixture is saturated with sodium chloride and extracted with methyl tert-butyl ether (MTBE) (3 x 5 L).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Strategy B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. Ruthenium catalysts, particularly those with chiral diamine ligands, have shown exceptional activity and selectivity for a broad range of substrates, including fluorinated ketones.[6][7][8][9][10][11][12][13][14]
Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation:
Workflow for Asymmetric Transfer Hydrogenation.
Protocol 3: Scale-Up Ru-Catalyzed ATH for (R)-4,4,4-Trifluorobutan-2-ol
This protocol utilizes a well-established Ru-catalyst system.
| Component/Parameter | Value | Notes |
| 4,4,4-Trifluorobutan-2-one | 1.0 kg (7.93 mol) | |
| [RuCl₂(p-cymene)]₂ | 0.005 mol% | Catalyst precursor. |
| (R,R)-TsDPEN | 0.01 mol% | Chiral ligand. |
| Formic acid/Triethylamine (5:2 azeotrope) | 5 L | Hydrogen source and solvent. |
| Reaction Temperature | 28-30 °C | |
| Reaction Time | 8-16 hours | Monitor by chiral GC. |
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vessel under an inert atmosphere, [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN are stirred in the formic acid/triethylamine mixture for 30 minutes.
-
Reaction Setup: A 10 L reactor is charged with the formic acid/triethylamine mixture and 4,4,4-trifluorobutan-2-one.
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the main reactor.
-
Reaction: The mixture is stirred at 28-30 °C. The reaction is monitored for conversion and enantiomeric excess by chiral GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate (3 x 3 L).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Part 3: Purification and Quality Control
For pharmaceutical applications, high chemical and enantiomeric purity is essential.
-
Distillation: Vacuum distillation is the primary method for purifying the final product on a large scale.
-
Chiral Chromatography: For achieving very high enantiomeric purity (>99.9% ee), preparative chiral HPLC or SFC may be employed as a final polishing step.[15][16]
-
Quality Control: The final product should be analyzed for:
-
Purity: by GC-FID or ¹H NMR.
-
Enantiomeric Excess: by chiral GC or chiral HPLC.
-
Residual Solvents: by headspace GC.
-
Water Content: by Karl Fischer titration.
-
Conclusion
The scale-up synthesis of enantiopure this compound is a critical process for the pharmaceutical industry. Both biocatalytic reduction with ketoreductases and ruthenium-catalyzed asymmetric transfer hydrogenation offer viable and scalable routes. The choice of method will be dictated by specific project requirements, including cost, timeline, and available equipment. The protocols provided herein serve as a robust starting point for process development and can be adapted and optimized for pilot plant and commercial-scale production. Careful control of reaction parameters and rigorous purification are key to obtaining the final product with the high purity required for pharmaceutical applications.
References
- 1. EP1814837B1 - A method for producing 4,4,4-trifluorobutane-2-one - Google Patents [patents.google.com]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Unusual Type of Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with Alcohols Accompanied by C-C Coupling [organic-chemistry.org]
- 14. diva-portal.org [diva-portal.org]
- 15. ucj.org.ua [ucj.org.ua]
- 16. Comparison of large scale purification processes of naproxen enantiomers by chromatography using methanol-water and methanol-supercritical carbon dioxide mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,4,4-Trifluorobutan-2-ol Synthesis
Document ID: TFB-OH-001-2026
Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for the synthesis of 4,4,4-Trifluorobutan-2-ol. This chiral fluorinated alcohol is a critical building block in pharmaceutical and materials science, valued for the unique properties conferred by the trifluoromethyl group. The most prevalent synthetic route involves the reduction of the parent ketone, 4,4,4-Trifluorobutan-2-one. While seemingly straightforward, achieving high yield, purity, and, where required, enantioselectivity can present significant challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. It combines troubleshooting diagnostics with frequently asked questions to empower researchers to optimize their synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Product Formation (Poor Reaction Conversion)
You've run the reduction of 4,4,4-Trifluorobutan-2-one but your GC/NMR analysis shows mostly unreacted starting material. What went wrong?
Potential Causes & Diagnosis:
-
Inactive Reducing Agent: Hydride reagents, particularly sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH), are highly sensitive to moisture. If they have been improperly stored, their potency will be significantly diminished.
-
Diagnostic Check: Carefully add a small, spatula-tip amount of your NaBH₄ to a vial containing an alcohol like isopropanol. Vigorous bubbling (hydrogen evolution) should be observed. If the reaction is sluggish or absent, the reagent is likely inactive.
-
-
Insufficient Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per ketone, this is rarely effective in practice. Side reactions and reagent degradation necessitate an excess.
-
Diagnostic Check: Review your experimental notes. Did you use at least 1.0 to 1.5 molar equivalents of the hydride reagent?
-
-
Low Reaction Temperature: Reductions are often run at 0 °C to control exothermicity and side reactions. However, if the reaction is sluggish, the temperature may be too low to achieve a reasonable rate.[1]
-
Diagnostic Check: Monitor the reaction over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you see no change after an extended period (e.g., 1-2 hours), temperature may be the limiting factor.
-
Recommended Solutions:
-
Solution A (Reagent Quality): Always use freshly opened or properly stored hydride reagents. For NaBH₄, store it in a desiccator. For LAH, ensure it is handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solution B (Stoichiometry): Increase the molar equivalents of the reducing agent. A good starting point for NaBH₄ is 1.5 equivalents. For more stubborn reductions, stronger agents like LAH (at 1.0-1.2 equivalents) may be necessary, though with stricter safety protocols.
-
Solution C (Temperature Adjustment): If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature and continue monitoring. Most ketone reductions with NaBH₄ are complete within a few hours at room temperature.[1]
Issue 2: Significant Formation of Side Products
Your reaction went to completion, but the crude product contains significant impurities alongside the desired this compound. How do you identify and prevent them?
Potential Causes & Diagnosis:
-
Over-reduction (if using ester precursors): If your synthesis starts from an ester, such as ethyl 4,4,4-trifluoroacetoacetate, aggressive reducing agents like LAH can reduce both the ketone and the ester, leading to diol impurities.
-
Diagnostic Check: Use a milder reducing agent. Sodium borohydride is generally chemoselective for ketones in the presence of esters.
-
-
Aldol Condensation of Starting Material: The enolizable protons on 4,4,4-Trifluorobutan-2-one can lead to self-condensation under basic conditions, forming higher molecular weight impurities.
-
Diagnostic Check: Analyze the crude product by Mass Spectrometry. Look for masses corresponding to dimers of the starting material. This is more likely if strong bases (e.g., hydroxides) are present or if the reaction is run at elevated temperatures for prolonged periods.
-
-
Solvent Reactivity: If using a protic solvent like methanol with a very strong reducing agent, competitive reaction with the solvent can occur, consuming the hydride.
Recommended Solutions:
-
Solution A (Selective Reduction): When starting with precursors containing other reducible functional groups, choose your hydride carefully. NaBH₄ is the preferred choice for selectively reducing the ketone.
| Reagent | Reactivity with Ketone | Reactivity with Ester | Typical Solvent |
| NaBH₄ | High | Very Low | Methanol, Ethanol |
| LiAlH₄ (LAH) | High | High | THF, Diethyl Ether |
| DIBAL-H | High | High (to aldehyde) | Toluene, Hexane |
-
Solution B (Control pH and Temperature): Ensure the reaction conditions are not overly basic before the reduction is complete. Perform the reaction at 0 °C to minimize the rate of potential side reactions like aldol condensation.
-
Solution C (Aprotic Solvents): For powerful, non-selective hydrides like LAH, always use anhydrous aprotic solvents like THF or diethyl ether to prevent reaction with the solvent.[1]
Issue 3: Difficulty in Product Purification
You have your crude product, but isolating pure this compound by distillation or chromatography is proving difficult.
Potential Causes & Diagnosis:
-
Azeotrope Formation: Fluorinated alcohols can sometimes form azeotropes with solvents or water, making separation by distillation difficult. The product is also relatively volatile.
-
Diagnostic Check: Observe the distillation. Is the boiling point constant but the purity (by GC) not improving? This may indicate an azeotrope.
-
-
Product Decomposition: A patent suggests that the product can be prone to self-decomposition or tar formation during distillation.[2]
-
Diagnostic Check: Does the distillation pot darken significantly, and is the yield of distilled product very low despite evidence of reaction completion?
-
Recommended Solutions:
-
Solution A (Thorough Workup): Before distillation, ensure the crude product is thoroughly dried. Wash the organic extract with brine to remove the bulk of water, then dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solution B (Alcohol Exchange Distillation): A specialized technique involves adding trimethyl borate to the crude product.[2] The borate ester of the product is formed, which is more stable to distillation. After purification, the ester is hydrolyzed to release the pure alcohol. This method is recommended for larger-scale preparations where decomposition is a concern.[2]
-
Solution C (Chromatography): For smaller scales, silica gel column chromatography is effective. A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point.[1] The polarity can be adjusted based on TLC analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound on a lab scale?
The most common method is the reduction of 4,4,4-Trifluorobutan-2-one with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[1] This method is favored for its operational simplicity, high yields, chemoselectivity for the ketone, and the relatively low cost and safety of the reagents compared to alternatives like LAH.
Q2: My research requires a specific enantiomer (e.g., (R) or (S)-4,4,4-Trifluorobutan-2-ol). How can I achieve high enantioselectivity?
Achieving high enantioselectivity requires an asymmetric synthesis approach. Common strategies include:
-
Chiral Reducing Agents: Using stoichiometric chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane®), can deliver hydride selectively to one face of the ketone.
-
Catalytic Asymmetric Reduction: This is often the preferred industrial method. It involves using a catalyst system composed of a metal (like Ruthenium or Rhodium) and a chiral ligand to perform the reduction with a simple hydrogen source or transfer hydrogenation reagent. These methods can achieve very high enantiomeric excess (>99% ee).[3]
-
Biocatalysis: Using enzymes, such as certain ketoreductases (KREDs), can provide extremely high enantioselectivity under mild, aqueous conditions.[4]
Q3: What are the primary safety concerns when working with the precursor, 4,4,4-Trifluorobutan-2-one?
The trifluoromethyl group makes the carbonyl carbon highly electrophilic.[5] The ketone exists in equilibrium with its hydrate form in the presence of water. It should be handled with care in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves and safety glasses. It is listed as a solid with a low melting point.[6]
Q4: How can I monitor the progress of my reduction reaction?
-
Thin Layer Chromatography (TLC): This is the quickest and easiest method. The alcohol product is more polar than the ketone starting material and will have a lower Rf value (it will travel less far up the plate). A stain like potassium permanganate can be used for visualization.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This provides quantitative information. By taking small aliquots from the reaction, you can monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Section 3: Standard Operating Protocol & Workflow
Protocol: Sodium Borohydride Reduction of 4,4,4-Trifluorobutan-2-one
This protocol is a standard starting point for lab-scale synthesis.
Materials:
-
4,4,4-Trifluorobutan-2-one (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-Trifluorobutan-2-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.
-
Addition of Reductant: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-3 hours). If the reaction is slow, remove the ice bath and allow it to stir at room temperature.
-
Quenching: Once complete, cool the flask back to 0 °C. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until the solution is neutral or slightly acidic (pH ~6-7) and gas evolution ceases.
-
Workup:
-
Remove most of the methanol under reduced pressure (rotary evaporator).
-
Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by silica gel chromatography or distillation as discussed in the troubleshooting section.
General Synthesis Workflow Diagram
This diagram illustrates the key decision points in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 3. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4,4-Trifluoro-2-butanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4,4,4-Trifluorobutan-2-ol
Welcome to the technical support center for the purification of 4,4,4-Trifluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated alcohol. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound for your research and development needs.
Introduction to Purification Challenges
This compound is a chiral secondary alcohol whose trifluoromethyl group imparts unique and desirable properties, such as increased metabolic stability and altered acidity, making it a valuable building block in medicinal chemistry and materials science. However, its purification is not without its challenges. Key difficulties include the removal of structurally similar impurities, the potential for thermal decomposition, the management of water content, and the separation of its enantiomers. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Distillation-Related Issues
Question 1: I'm observing significant product loss and the formation of a dark, tar-like residue in my distillation pot when trying to purify this compound by fractional distillation. What is happening and how can I prevent this?
Answer: This is a common and critical issue. Fluorinated alcohols, including isomers of trifluorobutanol, can be susceptible to decomposition and polymerization at elevated temperatures, leading to the formation of tar-like substances and subsequent loss of your desired product[1]. The boiling point of the related isomer, 4,4,4-Trifluoro-1-butanol, is in the range of 123-127 °C, and this compound is expected to have a similar boiling point, which may be high enough to induce decomposition over extended heating times.
Root Cause Analysis:
-
Thermal Instability: The compound may be undergoing acid- or base-catalyzed elimination of water or HF at high temperatures, followed by polymerization. Trace acidic or basic impurities in your crude material can catalyze this decomposition.
-
Prolonged Heating: Extended distillation times, especially at atmospheric pressure, increase the likelihood of thermal degradation.
Troubleshooting Workflow:
Caption: Decision workflow for addressing thermal decomposition during distillation.
Recommended Protocols:
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling point of this compound, thereby minimizing thermal decomposition. It is crucial to use a well-controlled vacuum source and a fractionating column to achieve good separation from impurities with close boiling points.
-
Protective Derivatization and Distillation: A more advanced technique involves the temporary conversion of the alcohol into a more stable derivative before distillation[1]. One such method is the formation of a borate ester by reacting the crude alcohol with trimethyl borate. The resulting ester can be distilled and then hydrolyzed back to the pure alcohol[1].
Question 2: My purified this compound is "wet" (contains water). How can I effectively dry it, and how do I know if it's forming an azeotrope with water?
Troubleshooting and Best Practices:
-
Azeotrope Detection: A simple way to check for a water azeotrope is to observe the boiling point during distillation. If the temperature remains constant while a mixture of your product and water is distilling, and this temperature is below the boiling point of both pure components, you likely have a minimum-boiling azeotrope.
-
Drying Strategies:
-
Pre-Drying with Anhydrous Salts: Before distillation, it is essential to dry the crude product. Suitable drying agents for alcohols include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Avoid reactive drying agents like calcium hydride (CaH₂) unless you are certain they will not react with your compound.
-
Azeotropic Distillation with a Co-solvent: If a water azeotrope is problematic, you can employ azeotropic distillation with a suitable entrainer like toluene. The toluene-water azeotrope boils at a lower temperature, allowing for the removal of water. The excess toluene can then be removed by distillation.
-
Molecular Sieves: For final drying of the purified alcohol, activated 3Å or 4Å molecular sieves are very effective at scavenging residual water.
-
Section 2: Chromatographic Purification and Chiral Separation
Question 3: I have synthesized racemic this compound and need to separate the enantiomers. What is the best approach?
Answer: The separation of enantiomers, also known as chiral resolution, is a critical step for many applications in drug development. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard techniques like distillation or conventional chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose[4].
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including trifluoromethyl-substituted alcohols[5].
-
Mobile Phase Selection: The choice of mobile phase is crucial for achieving good separation. A common starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol[5][6].
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin by screening a small set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC).
-
Prepare a solution of your racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Initial Mobile Phase Conditions:
-
A good starting mobile phase for normal phase separation is 90:10 (v/v) n-hexane/isopropanol[6].
-
Set the flow rate to 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Maintain a constant column temperature, typically around 25 °C.
-
Use a UV detector at a low wavelength (e.g., 210-220 nm) as the alcohol lacks a strong chromophore.
-
-
Optimization:
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20).
-
If peaks are too broad or retention times are too long, increase the percentage of the alcohol modifier.
-
If resolution is poor, try a different alcohol modifier (e.g., ethanol) or a different chiral column.
-
Data Interpretation:
| Parameter | Formula | Desired Value |
| Separation Factor (α) | α = k₂ / k₁ | > 1.1 for good separation |
| Resolution (Rs) | Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) | ≥ 1.5 for baseline separation[5] |
Where k₁ and k₂ are the retention factors of the two enantiomers, t_R₁ and t_R₂ are their retention times, and w₁ and w₂ are their peak widths at the base.
Question 4: I am trying to purify my crude this compound using flash column chromatography on silica gel, but I'm getting poor separation from an impurity. What could be the issue?
Answer: Poor separation in flash chromatography can be due to several factors, primarily related to the choice of eluent and the nature of the impurities.
Troubleshooting Steps:
-
Impurity Identification: If possible, try to identify the impurity using techniques like NMR or Mass Spectrometry. Common impurities include:
-
Starting materials: For instance, if you synthesized the alcohol by reducing 4,4,4-trifluorobutan-2-one, some of the ketone may remain.
-
Isomeric byproducts: Some synthetic routes can produce small amounts of isomeric alcohols which can be difficult to separate[1].
-
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize the separation on a TLC plate.
-
Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.
-
-
Column Packing and Loading:
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
Load your crude material in a minimal amount of solvent to get a narrow starting band.
-
Alternative Chromatographic Techniques: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase C18 silica, depending on the polarity of your compound and the impurities.
Section 3: Purity Assessment
Question 5: How can I accurately assess the purity of my final this compound product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the molecule and to detect proton-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The fluorine spectrum should show a clean signal corresponding to the CF₃ group, and the absence of other fluorine-containing impurities.
-
Quantitative NMR (qNMR): By using an internal standard, qNMR can provide a highly accurate determination of the absolute purity of your sample.
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for detecting and quantifying volatile and non-volatile impurities, respectively. For purity analysis, a standard achiral column (e.g., C18 for reverse-phase HPLC or a polar capillary column for GC) can be used.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help to identify the molecular weights of any impurities present.
Purity Assessment Workflow:
Caption: A multi-technique approach for comprehensive purity assessment.
References
- 1. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 3. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Improving Enantioselectivity in 4,4,4-Trifluoro-2-butanone Reduction
Welcome to the Technical Support Center for the enantioselective reduction of 4,4,4-trifluoro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to overcome common challenges in achieving high enantioselectivity for this critical transformation. The synthesis of chiral trifluoromethyl carbinols is a key step in the development of many pharmaceuticals and agrochemicals, making robust and selective methodologies paramount.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the enantioselective reduction of 4,4,4-trifluoro-2-butanone.
Q1: My enantiomeric excess (% ee) is consistently low. What are the most likely causes?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic investigation is crucial for identifying the root cause.
-
Catalyst Integrity and Purity: The chiral catalyst or ligand is the heart of the asymmetric induction. Its purity and structural integrity are non-negotiable.[1][2]
-
Actionable Insight: Ensure your catalyst is from a reputable supplier or has been recently purified and characterized. For air- or moisture-sensitive catalysts, such as many organometallic complexes, rigorous handling under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]
-
-
Reaction Conditions: Temperature, solvent, and pressure can dramatically influence the enantioselectivity of the reaction.[2]
-
Temperature: In many cases, lowering the reaction temperature enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1][2] However, there can be an optimal temperature, as excessively low temperatures may hinder reaction rates or introduce other issues.[3][4]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance and the geometry of the transition state.[1][2] A solvent screening is often a worthwhile investment of time.
-
-
Substrate and Reagent Purity: Impurities in the 4,4,4-trifluoro-2-butanone or the reducing agent can act as catalyst poisons or compete in the reaction, leading to a decrease in enantioselectivity.[2]
-
Background (Uncatalyzed) Reaction: The reducing agent might directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic product.[5] This is particularly problematic with highly reactive reducing agents or at elevated temperatures.[6]
Q2: My reaction yield is poor, even though the enantioselectivity is acceptable. How can I improve the conversion?
A2: Poor yields with good enantioselectivity often point to issues with reaction kinetics or catalyst stability rather than the stereochemical control.[1]
-
Catalyst Loading: The catalyst concentration might be too low to achieve full conversion in a reasonable timeframe.[1] A modest, systematic increase in catalyst loading should be explored.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[1][2] This can be due to impurities, thermal instability, or prolonged reaction times. Running the reaction with a fresh batch of catalyst can help diagnose this issue.[1]
-
Reaction Time and Temperature: Monitor the reaction progress over time (e.g., by GC or TLC) to see if it has stalled. Increasing the reaction time or temperature may be necessary, but be mindful that higher temperatures can negatively impact enantioselectivity.[1]
Q3: I am using a Corey-Bakshi-Shibata (CBS) reduction and my results are not reproducible. What should I investigate?
A3: The CBS reduction, while powerful, is sensitive to specific experimental parameters.[7][8][9][10]
-
Water Content: The presence of water can have a significant negative effect on enantiomeric excess in CBS reductions.[7][10] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Catalyst Generation: If generating the oxazaborolidine catalyst in situ, the quality of the chiral amino alcohol and the borane source is critical.[3][11] The use of pre-formed, stabilized CBS reagents can sometimes offer better reproducibility.[3]
-
Stoichiometry of Borane: The ratio of the borane reducing agent to the catalyst and substrate is crucial. An incorrect ratio can lead to a dominant background reaction or incomplete catalyst turnover.[3]
Troubleshooting Guide: A Systematic Approach
When faced with suboptimal results, a structured approach to troubleshooting is more effective than random changes to the reaction conditions. The following workflow provides a logical progression for identifying and resolving common issues.
Caption: A systematic workflow for troubleshooting low enantioselectivity and yield.
Experimental Protocols
Below are representative, detailed protocols for common methods used in the enantioselective reduction of 4,4,4-trifluoro-2-butanone. These should be adapted and optimized for your specific laboratory conditions and equipment.
Protocol 1: Noyori-Type Asymmetric Hydrogenation
This protocol is based on the well-established Noyori asymmetric hydrogenation, which utilizes a Ruthenium-BINAP catalyst.[12][13][14][15][16]
Materials:
-
RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP]
-
4,4,4-Trifluoro-2-butanone
-
Anhydrous, degassed ethanol
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask or the liner of a high-pressure reactor with RuCl₂[(R)-BINAP] (e.g., 0.01 mol%).
-
Solvent and Substrate Addition: Add anhydrous, degassed ethanol to dissolve the catalyst. Then, add 4,4,4-trifluoro-2-butanone (1.0 equivalent).
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox.
-
Hydrogenation: Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10-100 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral alcohol by column chromatography.
Protocol 2: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
This protocol outlines the use of a chiral oxazaborolidine catalyst for the enantioselective reduction of 4,4,4-trifluoro-2-butanone with a borane source.[7][8][9][10][17]
Materials:
-
(R)- or (S)-Me-CBS catalyst (e.g., 1.0 M in toluene)
-
4,4,4-Trifluoro-2-butanone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
1 M HCl
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (R)-Me-CBS catalyst (e.g., 0.1 equivalents) under a nitrogen atmosphere.
-
Cooling: Cool the flask to the desired temperature (e.g., -20 °C to 0 °C) in a cooling bath.
-
Substrate Addition: Add 4,4,4-trifluoro-2-butanone (1.0 equivalent) dissolved in anhydrous THF dropwise.
-
Reducing Agent Addition: To the reaction mixture, add the BH₃·SMe₂ complex (e.g., 0.6-1.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly.[18]
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of anhydrous methanol.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Data Presentation: Catalyst System Comparison
The choice of catalyst system is a critical first step. The following table summarizes typical performance for different catalytic systems in the reduction of trifluoromethyl ketones, providing a baseline for your own experiments.
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Typical Solvent | Typical Temp. (°C) | Typical % ee |
| Noyori Hydrogenation | (R)- or (S)-BINAP-Ru | H₂ | Methanol, Ethanol | 25-80 | >95% |
| CBS Reduction | (R)- or (S)-Me-CBS | BH₃·SMe₂, Catecholborane | THF, Toluene | -20 to 25 | 90-99% |
| Transfer Hydrogenation | Ru-TsDPEN | Isopropanol/Formic Acid | Dichloromethane | 20-40 | 85-98% |
Note: The values presented are illustrative and the actual performance will depend on the specific substrate and optimized reaction conditions.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess is crucial for evaluating the success of your reaction.[19]
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the chiral alcohol, leading to their separation.[] Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for trifluoromethyl-substituted alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase separations.[21]
-
Detection: UV detection is typically used, assuming the product has a suitable chromophore.
Alternative Technique: Chiral Gas Chromatography (GC)
-
Principle: Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate the enantiomers.
-
Requirement: The chiral alcohol must be volatile and thermally stable. Derivatization to a more volatile species may be necessary.
Caption: A generalized workflow for the determination of enantiomeric excess.
Conclusion
Achieving high enantioselectivity in the reduction of 4,4,4-trifluoro-2-butanone is a multifactorial challenge that requires careful attention to detail. By systematically addressing potential issues with catalyst integrity, reaction conditions, and reagent purity, researchers can significantly improve the stereochemical outcome of this important transformation. This guide provides a framework for troubleshooting and protocol development, grounded in established chemical principles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. youtube.com [youtube.com]
- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diastereomeric Resolution of 4,4,4-Trifluorobutan-2-ol
Welcome to the technical support guide for the diastereomeric resolution of (±)-4,4,4-Trifluorobutan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this valuable fluorinated building block into its constituent enantiomers. This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction: The Challenge and Strategy
4,4,4-Trifluorobutan-2-ol is a chiral alcohol, existing as a 1:1 mixture of (R) and (S) enantiomers, known as a racemate. Because enantiomers possess identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. Diastereomeric resolution is a classical and powerful method to achieve this separation.[1]
The core strategy involves three key stages:
-
Diastereomer Formation: The racemic alcohol is reacted with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. For an alcohol, this typically involves esterification with a chiral carboxylic acid.
-
Separation: Unlike enantiomers, diastereomers have different physical properties and can be separated, most commonly by fractional crystallization.[1][2]
-
Cleavage: The separated diastereomers are then chemically treated (e.g., by hydrolysis) to cleave the chiral resolving agent, yielding the desired pure enantiomer of the alcohol.
This guide will address common pitfalls and questions that arise during this process.
Frequently Asked Questions (FAQs)
Q1: What type of chiral resolving agent is suitable for this compound? A1: As this compound is an alcohol, the most common and effective strategy is to use an enantiomerically pure chiral carboxylic acid to form diastereomeric esters. The choice of acid is critical and often requires empirical screening.
Table 1: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Class | Key Features |
| (S)- or (R)-Mandelic Acid | Chiral Carboxylic Acid | Readily available, cost-effective, and often forms crystalline esters.[3] |
| O-Acetylmandelic Acid | Chiral Carboxylic Acid | The acetyl group can alter crystallinity and solubility profiles. |
| (+)- or (-)-Tartaric Acid | Chiral Carboxylic Acid | A classic, inexpensive resolving agent, though its di-acid nature can complicate stoichiometry. |
| (R)- or (S)-Mosher's Acid (MTPA) | Chiral Carboxylic Acid | Primarily used as a chiral derivatizing agent for NMR analysis but can be used for resolution.[4] Its fluorinated nature is useful for ¹⁹F NMR. |
| (1S)-(-)-Camphanic Chloride | Chiral Acid Chloride | Highly reactive, used to form stable esters. |
Q2: How do I monitor the success of the resolution? A2: Success is measured by the diastereomeric excess (d.e.) of your crystalline product and the final enantiomeric excess (e.e.) of your alcohol. The trifluoromethyl (-CF₃) group in your target molecule is a powerful analytical handle.
-
¹H NMR Spectroscopy: The protons near the chiral center of the two diastereomeric esters will experience different magnetic environments, leading to separate signals that can be integrated to determine the d.e.[5]
-
¹⁹F NMR Spectroscopy: This is often the superior method for fluorinated compounds. The -CF₃ groups in the two diastereomers will have distinct chemical shifts, providing a clean and sensitive way to quantify the d.e.[6][7]
-
Chiral HPLC/GC: After cleaving the resolving agent, the enantiomeric excess of the final alcohol product can be determined by chromatography on a chiral stationary phase.
Q3: Why is solvent choice so critical for the crystallization step? A3: The success of the separation hinges on the difference in solubility between the two diastereomeric salts.[2][8] An ideal solvent will maximize this difference, causing the desired diastereomer to crystallize preferentially while the undesired diastereomer remains in the mother liquor.[9]
Troubleshooting Guide
Problem Area 1: Diastereomer Formation (Esterification)
Issue: Low yield of diastereomeric esters.
-
Potential Cause: Incomplete reaction due to equilibrium. Standard Fischer esterification is reversible.
-
Solution: Use a more robust coupling method. A common choice is dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method drives the reaction to completion by forming a stable urea byproduct. Alternatively, convert the chiral acid to its more reactive acid chloride.
-
-
Potential Cause: Steric hindrance. The resolving agent or substrate may be sterically bulky, slowing the reaction.
-
Solution: Increase reaction time and/or temperature. Ensure your reagents are high purity, as impurities can inhibit the reaction.
-
Problem Area 2: Diastereomer Separation (Crystallization)
Issue: No crystals form; the solution remains clear or becomes an oil.
-
Potential Cause: The solution is not supersaturated.
-
Solution 1: Increase Concentration. Carefully remove solvent under reduced pressure.
-
Solution 2: Cool Slowly. Rapid cooling can lead to oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature, then transfer to a refrigerator, and finally to a freezer.[2]
-
Solution 3: Add an Anti-solvent. Gradually add a solvent in which the diastereomers are insoluble (e.g., hexane if your crystallization solvent is ethyl acetate) until turbidity persists.
-
Solution 4: Seeding. If you have a pure crystal of the desired diastereomer, add a tiny amount to the supersaturated solution to induce crystallization.
-
-
Potential Cause: Poor solvent choice where both diastereomers are either too soluble or too insoluble.[9]
-
Solution: Conduct a systematic solvent screen. Use small vials with a few milligrams of the diastereomeric mixture and test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) and their mixtures. Observe which solvents yield crystalline solids upon cooling or evaporation.
-
Issue: Low diastereomeric excess (d.e.) after the first crystallization.
-
Potential Cause: The solubility difference between the diastereomers in your chosen solvent is small. The composition of the solid may be close to the eutectic point of the diastereomeric mixture.[1]
-
Solution 1: Recrystallize. The d.e. can be significantly improved by performing one or more subsequent recrystallizations on the obtained solid. Monitor the d.e. by NMR after each step until it no longer increases.[10]
-
Solution 2: Re-evaluate the Solvent. A different solvent may provide a greater difference in solubility, leading to a higher d.e. in a single step.
-
Solution 3: Optimize the Temperature. Ensure you are allowing sufficient time for equilibration at the crystallization temperature. Do not filter the crystals while the solution is still warm.[2]
-
Problem Area 3: Analysis of Diastereomeric Excess (d.e.)
Issue: ¹H NMR signals for the diastereomers are overlapping, preventing accurate integration.
-
Potential Cause: Insufficient magnetic field strength or poor choice of derivatizing agent.
-
Solution 1: Use a Higher Field NMR. A 500 or 600 MHz spectrometer may resolve signals that overlap at 300 or 400 MHz.
-
Solution 2: Use ¹⁹F NMR. As mentioned, the trifluoromethyl group provides an excellent spectroscopic probe. The chemical shift dispersion in ¹⁹F NMR is much larger than in ¹H NMR, often resulting in baseline-separated signals for the two diastereomers, allowing for highly accurate integration.[6]
-
Solution 3: Use a Chiral Derivatizing Agent (for analysis only). For analytical purposes, reacting a small sample of your alcohol with an agent like Mosher's acid chloride can produce diastereomers with widely separated NMR signals.[4]
-
Issue: Inaccurate d.e. calculation from NMR.
-
Potential Cause: Kinetic resolution during derivatization for NMR analysis.[11]
-
Solution: Ensure the derivatization reaction for analysis goes to 100% completion. If one enantiomer reacts faster than the other, the resulting diastereomer ratio will not reflect the true enantiomer ratio of the starting material. Use an excess of the derivatizing agent and sufficient reaction time.
-
-
Potential Cause: Poor NMR practices.
-
Solution: Ensure a sufficiently long relaxation delay (d1) in your NMR acquisition parameters (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant nuclei. This ensures that the signal intensities are directly proportional to the molar quantities. Ensure proper phasing and baseline correction before integration.
-
Experimental Protocols & Workflows
Overall Resolution Workflow
The diagram below outlines the complete process from the racemic alcohol to the separated, enantiopure products.
Caption: Workflow for the diastereomeric resolution of this compound.
Protocol 1: Diastereomeric Ester Formation with (S)-Mandelic Acid
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (±)-4,4,4-Trifluorobutan-2-ol (1.0 eq) and (S)-Mandelic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM). Add a catalytic amount of DMAP (0.1 eq).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR of a small aliquot.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters. This mixture can be used directly for the crystallization step.
Protocol 2: Fractional Crystallization of Diastereomeric Esters
-
Solvent Selection: Based on a prior solvent screen, select a solvent or solvent system that provides good separation.
-
Dissolution: Dissolve the crude diastereomeric ester mixture in a minimum amount of the chosen boiling solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[2]
-
Maturation: Once crystal formation appears to have ceased at room temperature, place the flask in a refrigerator (4 °C) for several hours, then in a freezer (-20 °C) to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.
-
Analysis: Dry the crystals and analyze their diastereomeric excess by ¹H or ¹⁹F NMR.
-
Recrystallization (if needed): If the d.e. is not satisfactory (>98%), repeat steps 2-6 using the crystallized material.
Protocol 3: Hydrolysis of the Ester to Recover the Chiral Alcohol
-
Setup: Dissolve the purified diastereomeric ester (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of a base (e.g., 2 M NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully consumed (monitor by TLC).
-
Extraction: Once the reaction is complete, remove the organic solvent (if used) under reduced pressure. Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the chiral alcohol.
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and carefully remove the solvent. The crude alcohol can be further purified by distillation or chromatography. The aqueous layer can be acidified to recover the chiral resolving agent.
-
Final Analysis: Determine the enantiomeric excess (e.e.) of the purified alcohol by chiral HPLC or by NMR after derivatization with an appropriate chiral derivatizing agent.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral_resolution [chemeurope.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 4,4,4-Trifluorobutan-2-ol under acidic or basic conditions
Welcome to the technical support guide for 4,4,4-Trifluorobutan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges of this versatile fluorinated alcohol. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the hydroxyl group and adjacent protons, necessitating careful consideration of reaction conditions.
This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and preventative measures to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under acidic conditions is giving low yields and multiple byproducts. What is happening?
Under acidic conditions, secondary alcohols like this compound can undergo acid-catalyzed dehydration to form alkenes.[1][2][3] The reaction typically proceeds through an E1 mechanism.[1][4]
Mechanism Breakdown:
-
Protonation: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[1][2]
-
Carbocation Formation: The protonated alcohol dissociates, forming water and a secondary carbocation intermediate.
-
Elimination: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.
The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group can destabilize the adjacent carbocation, potentially leading to rearrangements or competing reactions, which may explain the complex mixture of byproducts.
Potential Products of Dehydration:
-
4,4,4-Trifluorobut-1-ene
-
(Z)-4,4,4-Trifluorobut-2-ene
-
(E)-4,4,4-Trifluorobut-2-ene
Troubleshooting & Prevention:
-
Choice of Acid: Avoid using concentrated sulfuric acid, which is also a strong oxidizing agent and can lead to charring and the formation of CO₂ and SO₂.[5] Concentrated phosphoric acid is often a cleaner alternative for dehydration.[5]
-
Temperature Control: Dehydration of secondary alcohols can occur under relatively mild conditions.[1] Carefully control the reaction temperature; start at a lower temperature and slowly increase it only if necessary.
-
Anhydrous Conditions: Ensure your reaction is free of excess water, as this can influence the equilibrium of the dehydration reaction.
Q2: I'm attempting a reaction using a strong base with this compound, and my starting material is being consumed, but I'm not getting my desired product. What is the likely side reaction?
The use of strong bases with this compound can lead to an elimination reaction, but through a different pathway than under acidic conditions. Given the structure of the molecule, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism is highly probable.[6][7][8]
E1cB Mechanism Requirements: [6]
-
An acidic proton on the β-carbon.
-
A poor leaving group on the α-carbon.
In this compound, the protons on the carbon between the hydroxyl and trifluoromethyl groups (C3) are significantly acidified by the intense electron-withdrawing effect of the three fluorine atoms. The hydroxyl group (-OH) is a notoriously poor leaving group. This combination is ideal for an E1cB pathway.[6][9]
Mechanism Breakdown:
-
Deprotonation: A strong base removes an acidic proton from the β-carbon (C3), forming a stabilized carbanion intermediate (the conjugate base).[6][7]
-
Elimination: The lone pair of electrons on the carbanion expels the poor leaving group (-OH) from the adjacent carbon, forming an alkene.
This pathway is often favored over the E2 mechanism when the β-protons are highly acidic and the leaving group is poor.[6]
Troubleshooting Guides
Scenario 1: Diagnosing Degradation in Your Reaction
You suspect this compound is degrading but are unsure if it's due to the acidic/basic conditions or another factor.
Protocol for Stability Assessment:
-
Control Reaction: Set up a small-scale control reaction containing only the solvent, the acid or base catalyst at the intended reaction concentration, and this compound.
-
Monitoring: Monitor the control reaction alongside your main experiment using an appropriate technique (TLC, GC-MS, or ¹H NMR).
-
Analysis:
-
If the starting material disappears in the control, your conditions are too harsh.
-
Look for the appearance of new spots (TLC) or peaks (GC) that could correspond to elimination products.
-
In the ¹H NMR, the disappearance of the alcohol's characteristic CH-OH signal and the appearance of new signals in the alkene region (typically 5-7 ppm) would indicate elimination.
-
Scenario 2: My reaction requires basic conditions. How can I minimize elimination?
If your desired transformation requires a base, the goal is to favor the nucleophilic pathway over the elimination pathway.
Strategies for Base-Mediated Reactions:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Use a Weaker Base | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) are designed to promote elimination. A weaker, more nucleophilic base may favor your desired reaction. | Carbonates (K₂CO₃, Cs₂CO₃), tertiary amines (Et₃N, DIPEA) |
| Lower Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired pathway. | Start at 0 °C or even -78 °C if the reaction kinetics allow. |
| Protecting Group | Convert the alcohol to a silyl ether (e.g., TBS, TIPS). This group is stable to many basic conditions and can be removed later. | TBSCl, Imidazole in DMF |
| Leaving Group Modification | If the alcohol needs to be a leaving group, convert it to a tosylate or mesylate first under carefully controlled, non-eliminating conditions (e.g., TsCl, pyridine at 0 °C). Then, perform the substitution with your nucleophile. | TsCl, Pyridine; MsCl, Et₃N |
Workflow for Troubleshooting Stability Issues
Below is a decision-making workflow to systematically address stability problems with this compound.
Caption: Troubleshooting Decision Workflow.
General Handling and Storage
To ensure the integrity of this compound, proper handling and storage are essential.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, compatible gloves, and a lab coat when handling fluorinated compounds.[10]
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely mechanisms of degradation under acidic and basic conditions.
Acid-Catalyzed Dehydration (E1 Mechanism)
Caption: Proposed E1 dehydration pathway.
Base-Mediated Elimination (E1cB Mechanism)
Caption: Proposed E1cB elimination pathway.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. study.com [study.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,4,4-Trifluorobutan-2-ol
Welcome to the Technical Support Center for the synthesis and purification of 4,4,4-Trifluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important fluorinated building block.
Introduction
The synthesis of this compound, commonly achieved through the reduction of ethyl 4,4,4-trifluoroacetoacetate, presents unique purification challenges. The presence of structurally similar impurities, residual solvents, and water can significantly impact the purity of the final product, affecting downstream applications. This guide provides a structured approach to identifying and removing these impurities, ensuring the high quality of your synthesized this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My final product is contaminated with the starting material, ethyl 4,4,4-trifluoroacetoacetate. How can I remove it?
Possible Cause: Incomplete reduction reaction or inefficient purification.
Solution: The most effective method for separating this compound from the higher-boiling ethyl 4,4,4-trifluoroacetoacetate is fractional distillation . Due to the significant difference in their boiling points, a well-configured fractional distillation setup can efficiently separate these two components.
Key Physicochemical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 128.09 | ~117-119 |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | ~129-130 |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.[1] The column length should be chosen based on the degree of separation required; a longer column provides better separation but may result in lower recovery.[1]
-
Heating: Gently heat the crude mixture in a round-bottom flask with a heating mantle. Use a stir bar for smooth boiling.
-
Distillation: The lower-boiling this compound will vaporize first and ascend the column. Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases on the surfaces of the column packing.[2]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The temperature should drop after the main fraction has been collected, at which point you can stop the distillation to avoid collecting the higher-boiling impurity.[1]
Q2: My product is wet. How can I efficiently remove residual water?
Possible Causes:
-
Aqueous work-up steps.
-
Use of hygroscopic solvents.
-
Absorption of atmospheric moisture.
Solutions:
-
Use of Drying Agents: For removal of small to moderate amounts of water, anhydrous inorganic salts are effective.
-
Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent.[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and high-capacity drying agent, although it works more slowly than MgSO₄.[3]
-
Molecular Sieves (3Å or 4Å): Highly efficient for removing trace amounts of water to achieve very low water content.[4]
Protocol for Using a Drying Agent:
-
Add the drying agent to the organic solution and swirl.
-
Continue adding the agent until it no longer clumps together and flows freely, indicating that the water has been absorbed.[3]
-
Filter or decant the dried organic solution from the drying agent.
-
-
Azeotropic Distillation: For larger quantities of water or to achieve a very dry product, azeotropic distillation can be employed. This technique involves adding a solvent (entrainer) that forms a low-boiling azeotrope with water.
-
Toluene is a common entrainer that forms a heterogeneous azeotrope with water, which upon condensation, separates into two layers, allowing for the removal of water.
-
Q3: I observe multiple unidentified peaks in my GC-MS analysis. What could they be and how do I remove them?
Possible Causes:
-
Side-products from the reduction: The reduction of the ester functionality in ethyl 4,4,4-trifluoroacetoacetate can sometimes be slow with milder reducing agents like sodium borohydride, potentially leading to side reactions if conditions are not optimized.[5] Byproducts from the borohydride reagent, such as borate esters, can also be present.[6]
-
Residual Solvents: Solvents used in the reaction (e.g., methanol, ethanol, THF) or work-up (e.g., diethyl ether, ethyl acetate) may be present.
Solutions:
-
Aqueous Work-up: A proper aqueous work-up can help remove inorganic byproducts. A mild acidic quench (e.g., with saturated NH₄Cl solution) is often used to neutralize the reaction and decompose borate complexes.[7]
-
Fractional Distillation: As a primary purification step, fractional distillation is effective at removing volatile solvent impurities.[8]
-
Column Chromatography: For non-volatile or structurally similar impurities, silica gel column chromatography can be an effective purification method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the product while retaining more polar impurities.
-
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is particularly useful for separating isomers or closely related impurities.[9] Fluorinated stationary phases can sometimes offer unique selectivity for fluorinated compounds.[10]
Visualizing the General Purification Workflow:
References
- 1. Purification [chem.rochester.edu]
- 2. Noob to Guru: I Can Do Chemistry - How to separate miscible liquids - Fractional Distillation [icandochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimization of catalyst loading for asymmetric hydrogenation to 4,4,4-Trifluorobutan-2-ol
Technical Support Center: Asymmetric Hydrogenation of 4,4,4-Trifluoro-2-butanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the asymmetric hydrogenation of 4,4,4-trifluoro-2-butanone to produce chiral 4,4,4-Trifluorobutan-2-ol. This guide is designed to provide in-depth, practical advice, moving beyond simple protocols to explain the underlying principles that govern success in this challenging transformation. The synthesis of chiral trifluoromethylated alcohols is a critical step in the development of many pharmaceuticals and agrochemicals, making mastery of this reaction essential.
This resource is structured to address your needs proactively, starting with frequently asked questions to build a strong foundational understanding, followed by a detailed troubleshooting guide to tackle specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common inquiries related to the asymmetric hydrogenation of fluorinated ketones.
Q1: What is the significance of the asymmetric hydrogenation of 4,4,4-trifluoro-2-butanone?
A: The asymmetric hydrogenation of 4,4,4-trifluoro-2-butanone is a highly atom-economical method to produce enantiomerically pure (R)- or (S)-4,4,4-Trifluorobutan-2-ol.[1] This chiral alcohol is a valuable building block in medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity.[2] Therefore, having efficient access to enantiopure forms of this alcohol is crucial for the synthesis of advanced pharmaceutical intermediates.[1]
Q2: Which catalyst systems are most effective for this transformation?
A: Ruthenium (Ru)-based catalysts are among the most successful for the asymmetric hydrogenation of ketones.[3] Specifically, complexes formed from a ruthenium precursor and a chiral diphosphine ligand, often in combination with a chiral diamine, have demonstrated high activity and enantioselectivity.[3][4] Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., Tol-BINAP) are frequently employed.[3][5] The combination of the chiral diphosphine and a chiral diamine, such as DPEN (1,2-diphenylethylenediamine), creates a highly effective catalytic environment that can differentiate between the two faces of the ketone.[3][4]
Q3: Why is optimizing the catalyst loading (Substrate-to-Catalyst Ratio, S/C) so critical?
A: Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity.
-
Cost-Effectiveness: Chiral ligands and noble metal precursors are expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, which is a major consideration for large-scale production.[6]
-
Reaction Kinetics: Higher catalyst loading generally leads to faster reaction rates.[7] However, simply increasing the amount of catalyst is not always the best solution and can be wasteful.
-
Turnover Number (TON) and Frequency (TOF): A lower catalyst loading that still achieves full conversion results in a higher TON (moles of product per mole of catalyst), indicating a more efficient catalytic cycle. TOF (TON per unit time) is a measure of the catalyst's activity.[3] High TON and TOF are hallmarks of an optimized process.
-
Downstream Processing: High catalyst loading can sometimes lead to increased levels of metal contaminants in the final product, complicating purification.
Q4: What is a typical starting range for catalyst loading in this type of reaction?
A: For initial screening and optimization, a catalyst loading ranging from 1 mol% down to 0.1 mol% is a common starting point.[7][8] For highly efficient, industrial-scale processes, loadings can be pushed to 0.01 mol% (S/C = 10,000) or even lower, but this requires rigorous optimization of all reaction parameters.[9]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of 4,4,4-Trifluoro-2-butanone
Q: My reaction has stalled, showing minimal conversion of the starting material after the expected reaction time. What are the potential causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced back to catalyst activity or reaction conditions. Here is a systematic approach to troubleshooting:
-
Potential Cause 1: Catalyst Inactivity or Poisoning
-
Insight: The active catalytic species is sensitive to impurities. Water, oxygen, or impurities in the substrate or solvent can deactivate the catalyst.[6]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction should be set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Ensure the 4,4,4-trifluoro-2-butanone substrate is pure. If necessary, distill the substrate or filter it through a plug of activated alumina.
-
Catalyst Pre-activation: Some catalyst systems, particularly those generated in situ, may require a pre-activation step. Review the literature for the specific catalyst you are using. For Noyori-type catalysts, a base like potassium tert-butoxide is often required to generate the active Ru-hydride species.[4][5]
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure
-
Insight: The hydrogenation rate can be dependent on the hydrogen pressure, especially when a base is used in the catalytic system.[4]
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your reaction vessel and gas lines are properly sealed and holding pressure.
-
Increase H₂ Pressure: If you are running the reaction at low pressure (e.g., 1-10 atm), consider incrementally increasing the pressure (e.g., to 20-50 atm) to see if the reaction rate improves.
-
-
-
Potential Cause 3: Suboptimal Temperature
-
Insight: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. There is a trade-off between selectivity and speed.
-
Troubleshooting Steps:
-
Increase Temperature: If enantioselectivity is not the initial concern, try increasing the reaction temperature moderately (e.g., from 25 °C to 40 °C) to enhance the rate.
-
-
-
Potential Cause 4: Insufficient Catalyst Loading
-
Insight: While the goal is to use low catalyst loading, the initial attempts might be below the threshold required for a reasonable reaction rate.
-
Troubleshooting Steps:
-
Increase Loading: If other factors have been ruled out, increase the catalyst loading. For example, if you started at 0.1 mol%, try running the reaction at 0.5 mol% or 1 mol%.[7]
-
-
Problem 2: High Conversion but Low Enantioselectivity (ee%)
Q: I am achieving good conversion to this compound, but the enantiomeric excess (ee%) is unacceptably low. How can I improve the stereocontrol?
A: Low enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the ketone.
-
Potential Cause 1: Reaction Temperature is Too High
-
Insight: The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers and thus a lower ee%. Lowering the temperature generally enhances enantioselectivity.[6][7]
-
Troubleshooting Steps:
-
Perform a Temperature Screen: Run the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C) and analyze the ee% at each point to find the optimal balance.
-
-
-
Potential Cause 2: Incorrect Solvent Choice
-
Insight: The solvent plays a crucial role in the catalytic cycle, influencing the solubility of the catalyst and stabilizing the key transition states. Protic solvents like methanol or ethanol are often used and can participate in the mechanism.[1]
-
Troubleshooting Steps:
-
-
Potential Cause 3: Suboptimal Catalyst Structure
-
Insight: Subtle changes in the ligand structure can have a profound impact on enantioselectivity. The steric and electronic properties of the diphosphine and diamine ligands must be well-matched to the substrate.[10]
-
Troubleshooting Steps:
-
Screen Ligands: If possible, screen a small library of chiral ligands. For example, compare BINAP with its derivatives like Tol-BINAP or Xyl-BINAP. Similarly, evaluate different chiral diamines. The combination of (S)-BINAP and (S,S)-DPEN will yield a different result than (S)-BINAP and (R,R)-DPEN.[3]
-
-
-
Potential Cause 4: Catalyst Loading is Not Optimized
-
Insight: While less common, in some systems, both excessively high or low catalyst loadings can negatively impact enantioselectivity, potentially due to the formation of off-cycle, less selective catalytic species.[7][8]
-
Troubleshooting Steps:
-
Systematically Vary Loading: Perform a systematic screen of catalyst loading (see Protocol 1 below) to determine its effect on ee%.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Optimization of Catalyst Loading
This protocol provides a step-by-step method for determining the optimal catalyst loading for the asymmetric hydrogenation of 4,4,4-trifluoro-2-butanone using a Ru-BINAP/DPEN type catalyst.
Materials:
-
[RuCl₂(benzene)]₂ or similar Ru precursor
-
(S)-BINAP (or other chiral diphosphine)
-
(S,S)-DPEN (or other chiral diamine)
-
4,4,4-trifluoro-2-butanone
-
Anhydrous, degassed 2-propanol
-
Potassium tert-butoxide (KOtBu)
-
High-pressure autoclave with parallel reaction block or individual reaction vials
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Catalyst Precursor Preparation (in a glovebox):
-
In a vial, mix the Ru precursor and the chiral diphosphine ligand in a 1:1.1 molar ratio in degassed 2-propanol.
-
Heat the mixture (e.g., at 80 °C for 1-2 hours) to form the Ru-diphosphine complex.
-
To this solution, add the chiral diamine ligand (1.1 equivalents relative to Ru). This forms the pre-catalyst stock solution.
-
-
Reaction Setup (Parallel Reactors):
-
Set up a series of five autoclave vials, each with a stir bar.
-
To each vial, add 4,4,4-trifluoro-2-butanone (e.g., 1 mmol).
-
-
Variable Catalyst Addition:
-
Using the pre-catalyst stock solution, add the appropriate volume to each vial to achieve the target catalyst loadings (e.g., S/C = 100, 500, 1000, 2000, 5000).
-
Add the base (KOtBu) solution (typically 2-4 equivalents relative to Ru).
-
Add enough additional 2-propanol to ensure the final substrate concentration is identical across all reactions.
-
-
Reaction Execution:
-
Seal the vials in the autoclave block.
-
Purge the system multiple times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂).
-
Begin stirring and heat to the desired temperature (e.g., 30 °C).
-
-
Monitoring and Analysis:
-
Run the reactions for a set time (e.g., 12 hours).
-
After the reaction, carefully vent the hydrogen pressure.
-
Take an aliquot from each reaction, filter through a small plug of silica, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (ee%).
-
Data Presentation: Impact of Catalyst Loading
The results from Protocol 1 can be summarized in a table to easily identify the optimal conditions.
| S/C Ratio | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee%) | TON |
| 100 | 1.0 | >99 | 98.5 | 99 |
| 500 | 0.2 | >99 | 98.7 | 495 |
| 1000 | 0.1 | >99 | 98.6 | 990 |
| 2000 | 0.05 | 98 | 98.5 | 1960 |
| 5000 | 0.02 | 75 | 98.4 | 3750 |
Table 1: Example data from a catalyst loading optimization study. In this hypothetical case, an S/C ratio of 1000-2000 represents an excellent balance of high conversion, high ee%, and catalyst efficiency.
Part 4: Visualized Workflows
Workflow for Catalyst Loading Optimization
This diagram outlines the logical steps for efficiently optimizing catalyst loading while maintaining high performance.
Caption: Systematic workflow for optimizing catalyst loading.
Troubleshooting Decision Tree for Low Enantioselectivity
This diagram provides a logical path for diagnosing the root cause of poor stereocontrol.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Alcohols
Introduction
Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of fluorinated alcohols. The introduction of fluorine into organic molecules is a cornerstone of modern drug development, enhancing properties like metabolic stability and binding affinity.[1] However, many fluorination reactions are highly exothermic, posing significant safety risks if not properly controlled.[2][3] An exothermic reaction that proceeds too quickly can overwhelm a vessel's cooling capacity, leading to a rapid increase in temperature and pressure—a dangerous situation known as thermal runaway.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable troubleshooting advice in a direct question-and-answer format to help you safely and effectively manage these challenging but critical reactions.
Part 1: Foundational Principles of Exothermic Fluorination Reactions
FAQ 1: Why are fluorination reactions often so exothermic?
The high exothermicity of many fluorination reactions stems from fundamental thermodynamics. The process involves breaking relatively weaker bonds (e.g., C-O or C-H) and forming a very strong Carbon-Fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, and the large difference in energy between the bonds broken and the bonds formed is released as heat (a negative change in enthalpy, ΔH).[3][5] This energy release, if not managed, can accelerate the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[6]
FAQ 2: What is a thermal runaway, and what are the consequences?
A thermal runaway is a process where an exothermic reaction goes out of control.[4] The rate of heat generation from the reaction surpasses the rate of heat removal from the reactor system. This leads to an exponential increase in the reaction temperature and pressure.[6]
The consequences can be catastrophic, ranging from a violent boiling over of the reactor contents to a vessel rupture or explosion, releasing toxic and flammable materials.[7][8] A notable industrial accident at Synthron Inc. was caused by a runaway polymerization reaction due to an improper scale-up, where adding the monomer too quickly overwhelmed the reactor's cooling capacity, leading to a fatal explosion.[7] Such incidents underscore the critical need for a thorough understanding of reaction thermodynamics and kinetics before scale-up.[9]
Part 2: Proactive Exotherm Management & Troubleshooting
This section provides direct answers to common questions encountered during the planning and execution of fluorination reactions.
Pre-Reaction Planning & Hazard Assessment
Q: I am planning a new fluorination reaction. How can I assess its potential for a dangerous exotherm before running it in the lab?
A: A proactive hazard assessment is crucial. This should always be performed before any new process is attempted.
-
Literature Review: Search for data on similar reactions. Safety data sheets (SDS), academic papers, and chemical safety literature can provide crucial information.
-
Thermochemical Evaluation: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction.[9][10] These methods provide critical data on the total energy release and the rate of heat release under specific conditions.[11]
-
Calculate the Adiabatic Temperature Rise (ΔT_ad): This calculation estimates the maximum possible temperature increase if the reaction were to proceed with no heat loss to the surroundings. It represents the worst-case scenario and is a key indicator of the runaway potential.[10] A high ΔT_ad signals a high-risk reaction that requires stringent controls.
Q: My reaction is highly exothermic. What is the safest way to introduce the reagents?
A: Never add all reagents at once unless the process has been proven safe at a small scale. [12] The best practice for managing highly exothermic reactions is to control the reaction rate by limiting the availability of one of the reagents.
-
Semi-Batch Operation: This is the preferred method. One reactant is charged to the reactor, and the second, more reactive reagent (often the fluorinating agent), is added slowly and continuously.[9] The addition rate should be carefully controlled so that the heat generated can be effectively removed by the cooling system, maintaining a stable internal temperature.[13]
-
Monitoring for Accumulation: A critical danger is the accumulation of unreacted reagent. If the reaction fails to initiate (e.g., due to low temperature or an inhibitor), the added reagent can build up. A subsequent, uncontrolled initiation can cause a massive exotherm. Ensure the reaction has started and is consuming the reagent as it is added.[13]
Workflow for Controlled Reagent Addition
Caption: Workflow for controlled addition of a reactive fluorinating agent.
Troubleshooting During the Reaction
Q: I've started the slow addition of my fluorinating agent, but the temperature is rising faster than expected. What should I do?
A: This is a critical warning sign. Act immediately.
-
Stop the Addition: Immediately cease adding the fluorinating agent. This is the most important step to prevent adding more fuel to the reaction.[12]
-
Enhance Cooling: If possible, increase the cooling capacity. This could mean lowering the temperature of the cooling bath or increasing the flow rate of the coolant in the reactor jacket.
-
Monitor Vigorously: Keep a close watch on the internal temperature and pressure. If they continue to rise uncontrollably despite stopping the addition, you may be approaching a thermal runaway.
-
Prepare for Emergency Quenching: Have a pre-planned quenching agent and procedure ready. If the temperature continues to escalate towards a dangerous level, a controlled quench may be necessary to halt the reaction. (See Protocol 2 below).
Q: The reaction is proceeding much slower than anticipated, and the temperature isn't increasing as expected. Is this a safety concern?
A: Yes, this is a very serious safety concern known as reagent accumulation .[13] It indicates the reaction is not initiating properly. The fluorinating agent you are adding is building up in the reactor. If the reaction suddenly initiates (e.g., due to a localized hot spot or the eventual overcoming of an inhibition period), it will have a large amount of fuel to consume at once, likely leading to a violent, uncontrollable exotherm.
-
Action: Stop the addition immediately. Do not try to "force" the reaction by heating the mixture, as this is a common trigger for runaway incidents.[14] The safest course of action is to treat the mixture as potentially explosive and proceed with a very slow, controlled, and cooled quenching procedure.
Q: I'm observing unexpected gas evolution. What should I do?
A: Unexpected gas evolution can be a sign of a decomposition pathway or an unwanted side reaction, both of which can have safety implications.
-
Identify the Gas (If Safe): Do not smell the gas directly. Note its color or any other observable properties.
-
Check for Pressure Build-up: Ensure your system is properly vented through a bubbler or other pressure relief device to prevent over-pressurization.
-
Re-evaluate Chemistry: Consider what side reactions could be occurring. For example, some fluorinating agents like DAST can decompose at elevated temperatures, releasing hazardous byproducts.[15]
-
Action: If the gas evolution is vigorous and accompanied by a temperature rise, stop the reagent addition and cool the reaction.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Controlled Addition of a Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor)
This is a generalized protocol. Always consult the literature and perform a thorough risk assessment for your specific substrate and scale.
-
Reactor Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen/argon inlet, and a dropping funnel for the reagent addition. The flask should be placed in a cooling bath (e.g., ice-water or dry ice/acetone).[12]
-
Initial Charge: Charge the alcohol substrate and a suitable anhydrous solvent (e.g., dichloromethane) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Cooling: Begin stirring and cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Reagent Addition: Add the deoxyfluorinating agent to the dropping funnel via syringe under an inert atmosphere. Begin adding the agent dropwise to the stirred solution.
-
Monitoring and Control: Carefully monitor the internal temperature. Adjust the addition rate to ensure the temperature does not deviate significantly from the set point. Even small deviations can indicate a problem.[12]
-
Completion: After the addition is complete, allow the reaction to stir for the prescribed time, maintaining the temperature.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃ or methanol) while the flask is still in the cooling bath.[16]
Protocol 2: Emergency Quenching of a Suspected Runaway Reaction
This procedure should only be performed as a last resort by trained personnel when a reaction is deemed uncontrollable.
-
Alert Personnel & Raise Alarm: Inform everyone in the immediate vicinity of the situation.
-
Stop All Additions & Heating: Immediately cease adding any reagents and remove any heating sources.
-
Maximize Cooling: Apply maximum available cooling. This may involve adding dry ice to an acetone bath or using an emergency cooling system.[12]
-
Prepare Quenching Agent: The ideal quenching agent is a cold, high-boiling point, inert solvent containing a reactive species that can neutralize the reagents without producing large volumes of gas. A common choice is cold isopropanol or a similar alcohol.[17][18]
-
Controlled Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, begin the slow addition of the quenching agent to the reaction mixture with vigorous stirring. Be prepared for an initial increase in reaction rate as the quencher is added.
-
Evacuate: If at any point the reaction appears to be escalating beyond control (e.g., rapid pressure increase, violent gas evolution), evacuate to a safe distance and alert emergency responders.
Part 4: Data & Visualization
Table 1: Key Thermal Hazard Parameters
| Parameter | Definition | Significance | How to Measure |
| Heat of Reaction (ΔH_rxn) | The total amount of energy released or absorbed during the reaction. | A large negative value indicates a highly exothermic reaction with high energy potential. | Reaction Calorimetry (RC) |
| Onset Temperature (T_onset) | The temperature at which the decomposition or secondary runaway reaction begins. | The maximum allowable process temperature must be kept well below this value.[13] | Differential Scanning Calorimetry (DSC) |
| Adiabatic Temperature Rise (ΔT_ad) | The theoretical temperature increase assuming no heat is lost to the surroundings. | A primary indicator of runaway potential. High values require robust engineering controls. | Calculated from ΔH_rxn and heat capacity. |
| Time to Maximum Rate (TMR) | The time it takes for an adiabatic reaction to self-heat from a given starting temperature to its maximum rate. | A shorter TMR indicates a more severe and rapidly escalating hazard. | Adiabatic Calorimetry (ARC, VSP2)[9] |
Decision Tree for Exothermic Risk Assessment
Caption: Decision-making process for assessing exothermic risk.
References
- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. icheme.org [icheme.org]
- 7. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. fauske.com [fauske.com]
- 10. amarequip.com [amarequip.com]
- 11. begellhouse.com [begellhouse.com]
- 12. labproinc.com [labproinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. epfl.ch [epfl.ch]
Technical Support Center: Monitoring 4,4,4-Trifluorobutan-2-ol Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 4,4,4-Trifluorobutan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in tracking the progress of reactions with this unique fluorinated alcohol. My goal is to provide not just solutions, but a foundational understanding of the chemical principles behind these analytical hurdles. We will move from frequently asked questions to in-depth troubleshooting guides, ensuring you have the tools to develop robust, reliable monitoring methods.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new reaction with this compound. What is the best analytical technique to begin with for reaction monitoring?
A1: The optimal starting technique depends on the specifics of your reaction matrix and what you need to measure (e.g., kinetics, enantioselectivity, byproduct formation). However, a general recommendation is to start with Gas Chromatography with a Flame Ionization Detector (GC-FID) for its speed and simplicity, supplemented by ¹⁹F NMR for its specificity.
-
Gas Chromatography (GC): Due to the volatility of this compound and many of its likely products, GC is an excellent choice for rapid separation and quantification.[1][2] An initial screening with GC-FID can quickly tell you if your starting material is being consumed and if new products are forming.
-
¹⁹F Nuclear Magnetic Resonance (NMR): The trifluoromethyl (CF₃) group provides a clean and highly sensitive handle for NMR analysis. ¹⁹F NMR spectra are often simple, with a large chemical shift range and minimal background noise. This allows you to unambiguously track the disappearance of the starting material's CF₃ signal and the appearance of new CF₃ signals from your product(s), even in complex crude reaction mixtures.
A combined approach is powerful: use the speed of GC to track overall conversion, and the specificity of ¹⁹F NMR to confirm the identity of the key fluorine-containing species.
Q2: My GC chromatograms for this compound show severe peak tailing. What's causing this and how can I fix it?
A2: This is a classic issue. The peak tailing is caused by the interaction of the polar hydroxyl (-OH) group on your alcohol with active sites (e.g., surface silanols) in the GC inlet liner and on the column's stationary phase.[3][4] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
The most effective solution is derivatization . By chemically modifying the -OH group, you replace the active hydrogen with a non-polar, sterically bulky group, which dramatically improves peak shape and volatility.[4] The most common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
For a more sensitive and robust analysis, especially at low concentrations, consider acylation to create a pentafluorobenzoyl (PFBoyl) derivative, which is highly responsive on an Electron Capture Detector (ECD).[5]
Q3: My reaction is supposed to be stereoselective, but I can't separate the enantiomers of my trifluoromethyl carbinol product on my standard C18 HPLC column. What should I do?
A3: Standard achiral columns like C18 will not separate enantiomers. You require a Chiral Stationary Phase (CSP) . For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs are the industry standard and have demonstrated broad applicability.[6][7]
Your method development should focus on screening a few select CSPs with different mobile phases. A good starting point would be columns like:
-
Chiralpak® AD-H (amylose-based)
-
Chiralcel® OD-H (cellulose-based)
These columns often provide excellent separation using normal-phase mobile systems, such as mixtures of n-hexane and isopropanol.[6] For some analytes, polar organic or reversed-phase modes can also be effective.[6][8] The key is to screen a small, diverse set of chiral columns and mobile phases to find the optimal conditions.
Q4: The mass balance for my reaction is consistently low. I'm losing material, but I don't see any significant byproducts in my GC or LC analysis. Where could it be going?
A4: With a volatile compound like this compound, low mass balance is often due to physical loss, not necessarily chemical side reactions.[1][9] Before troubleshooting the chemistry, verify your analytical and workup procedures.[10][11]
-
Evaporation During Sample Preparation: Are you leaving your sample vials open? Are you concentrating your samples to dryness at elevated temperatures? The high vapor pressure of fluorinated alcohols means they can easily evaporate.[12] Always use capped vials and, if you must concentrate, do so at reduced temperature and pressure.
-
Loss in the GC Inlet: If your GC inlet temperature is too high, or if you are using a split injection with a very high split ratio, you may be losing a significant portion of your analyte before it even reaches the column. Try using a lower inlet temperature and a splitless injection for trace analysis.
-
Aqueous Solubility During Workup: Is your product, like the starting material, partially soluble in water? If your reaction workup involves an aqueous wash, you could be losing material to the aqueous layer.[11] Always check the aqueous phase for your product before discarding it.
Troubleshooting Guide: Gas Chromatography (GC) Methods
Monitoring fluorinated alcohols by GC presents unique challenges. The primary issues are poor peak shape due to the hydroxyl group and potential for low sensitivity with standard detectors.
Problem: Asymmetric Peaks and Non-Reproducible Retention Times
-
Causality: The polar hydroxyl group engages in hydrogen bonding with any active sites in the sample flow path (liner, column), leading to peak tailing. This interaction can be variable, causing retention times to shift between runs.
-
Solution Workflow:
GC Troubleshooting Workflow for Peak Tailing.
Protocol: Silylation for GC Analysis
This protocol converts the alcohol to a less polar trimethylsilyl (TMS) ether, ideal for GC-FID or GC-MS analysis.
-
Sample Preparation: In a 2 mL autosampler vial, add approximately 1 mg of your crude reaction mixture.
-
Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC.
Trustworthiness Check: Run a sample of the pure starting material (this compound) through the same derivatization process. You should see the original alcohol peak disappear completely and a new, sharp peak appear at a different retention time, corresponding to the TMS-ether. This confirms the reaction is complete.
Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)
Achieving enantiomeric separation is critical for asymmetric reactions. The process is empirical but can be systematic.[7]
Problem: No Enantiomeric Separation (α = 1)
-
Causality: The chiral stationary phase (CSP) is not providing differential interaction energies for the two enantiomers. This can be due to an inappropriate choice of CSP or a mobile phase that is too strong, preventing effective chiral recognition.
-
Solution Workflow:
Workflow for Chiral HPLC Method Development.
Data Table: Typical Starting Conditions for Chiral Separation
The selection of a CSP is the most critical factor.[6] The table below provides starting points for separating trifluoromethyl-substituted alcohols based on published data for analogous compounds.
| Chiral Stationary Phase (CSP) | Common Mobile Phase System | Typical Analyte Class | Selectivity (α) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | Aromatic trifluoromethyl carbinols | Often > 1.2 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | Aromatic & Aliphatic trifluoromethyl carbinols | Complementary to AD-H |
| Chiralpak® IA (Immobilized Amylose) | Hexane/Ethanol or Polar Organic Mode | Broad applicability, solvent versatility | Variable |
Data synthesized from literature reports on similar compounds.[6]
Protocol: Chiral HPLC Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of your analyte in the mobile phase. Filter through a 0.45 µm syringe filter.[6]
-
Initial Conditions:
-
Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 90% n-Hexane, 10% Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or as appropriate for your chromophore)
-
Column Temperature: 25 °C
-
-
Analysis: Inject a racemic standard first to identify the retention times of both enantiomers.
-
Evaluation: Calculate the separation factor (α) and resolution (Rs). If α > 1.1, proceed to optimization. If not, switch to a different CSP (e.g., Chiralcel® OD-H) and repeat.
-
Optimization: If partial separation is observed, systematically adjust the isopropanol percentage. Reducing the alcohol content generally increases retention and improves resolution, but may broaden peaks.
Troubleshooting Guide: Impurity Identification
Problem: An unknown peak appears in my chromatogram during the reaction. How do I identify it?
-
Causality: Reactions are rarely perfectly clean. Side reactions, degradation of starting materials or products, or reactions with impurities in solvents or reagents can lead to the formation of unknown compounds.[13][14] A systematic approach using multiple analytical techniques is required for structural elucidation.
-
Solution Workflow:
Systematic Workflow for Impurity Identification.
This workflow represents a comprehensive strategy. The first crucial step is obtaining a mass spectrum.[15] The molecular ion (M+) peak gives you the molecular weight, which is a powerful piece of information. High-resolution mass spectrometry can often provide an exact molecular formula, drastically narrowing down the possibilities. If the compound is unknown, isolation followed by NMR spectroscopy is the definitive method for structural elucidation.[15][16]
References
- 1. Fast Analysis of Fluorotelomer Alcohols [discover.restek.com]
- 2. Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. scirp.org [scirp.org]
- 15. biomedres.us [biomedres.us]
- 16. community.wvu.edu [community.wvu.edu]
Strategies to avoid racemization of chiral 4,4,4-Trifluorobutan-2-ol
Last Updated: January 6, 2026
Introduction
Welcome to the technical support resource for chiral 4,4,4-Trifluorobutan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chiral building block. The presence of the trifluoromethyl group introduces unique electronic properties that can influence the stability of the adjacent chiral center.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address challenges related to maintaining the enantiomeric purity of this compound throughout your experimental workflows.
Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of Chiral this compound
Q1: What makes the chiral center in this compound susceptible to racemization?
A1: The primary factor is the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group influences the stability of the chiral center in a few key ways:
-
Increased Acidity of the Carbinol Proton: The inductive effect of the -CF3 group makes the hydroxyl proton more acidic than in a non-fluorinated alcohol. While this doesn't directly cause racemization, it can influence the reactivity of the alcohol in certain basic conditions.
-
Stabilization of a Transient Carbonyl: Although less common for alcohols than for ketones, oxidation of the secondary alcohol to the corresponding ketone, 4,4,4-Trifluorobutan-2-one, followed by non-stereoselective reduction, is a potential pathway for racemization.[3][4][5] The electron-withdrawing -CF3 group can influence the susceptibility of the alcohol to certain oxidizing agents.
-
Potential for SN1-type Reactions: Under strongly acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation intermediate upon loss of water.[6] This planar carbocation can then be attacked from either face by a nucleophile (like water), leading to a racemic mixture.[6][7]
Q2: I'm planning a reaction that requires basic conditions. What types of bases should I avoid to prevent racemization?
A2: Strong, non-nucleophilic bases, particularly those that can promote elimination or oxidation-reduction pathways, pose the greatest risk.
-
Avoid Strong, Hindered Bases at Elevated Temperatures: While bases like potassium tert-butoxide are often used to deprotonate alcohols, their use at high temperatures could potentially lead to side reactions that jeopardize stereochemical integrity.
-
Be Cautious with Metal Hydrides: Reagents like sodium hydride (NaH) will deprotonate the alcohol to form the alkoxide. While this in itself does not cause racemization, any subsequent reaction pathway that involves heating or the presence of electrophiles that could promote elimination should be carefully considered.
For reactions requiring a base, consider using milder, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) at controlled, low temperatures.
Q3: Can purification by column chromatography on silica gel cause racemization?
A3: Standard silica gel is slightly acidic and generally does not cause racemization of robust chiral alcohols like this compound under normal conditions. However, prolonged exposure or the use of very acidic or basic solvent systems could potentially be problematic.
Best Practices for Chromatography:
-
Neutralize Silica if Necessary: If you are working with a particularly sensitive substrate, you can use neutralized silica gel or add a small amount of a neutral amine like triethylamine (~0.1-1%) to your eluent.
-
Use Buffered Mobile Phases: For HPLC or other chromatographic techniques, using a buffered mobile phase can help maintain a neutral pH and prevent on-column racemization.[8][]
-
Limit Exposure Time: Do not let your compound sit on the column for extended periods.
Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues
Scenario 1: Loss of Enantiomeric Excess (ee) After a Nucleophilic Substitution Reaction
Problem: You've performed a reaction to displace the hydroxyl group of your enantiomerically pure this compound (e.g., a Mitsunobu reaction) and find that the product has a significantly lower ee than the starting material.
Root Cause Analysis: The most likely culprit is a reaction mechanism that proceeds with incomplete inversion of stereochemistry or involves a competing racemization pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of ee in substitution reactions.
Detailed Protocol: Optimizing a Mitsunobu Reaction for Stereochemical Integrity [10][11][12][13]
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, but it can sometimes lead to partial racemization if not carefully controlled.[14]
-
Reagent Purity: Ensure that your triphenylphosphine (PPh3) and azodicarboxylate (DEAD or DIAD) are of high purity. Old or impure reagents can lead to side reactions.
-
Solvent Choice: Use a dry, aprotic solvent such as THF or DCM.
-
Temperature Control:
-
Dissolve the chiral alcohol, nucleophile (e.g., a carboxylic acid), and PPh3 in the chosen solvent.
-
Cool the solution to 0°C or lower (e.g., -20°C) using an appropriate cooling bath.
-
Add the azodicarboxylate dropwise as a solution in the same solvent. Maintaining a low temperature during the addition is critical to control the reaction rate and suppress side reactions.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after completion.
-
Workup: Quench the reaction at low temperature before warming to room temperature.
Scenario 2: Racemization Observed During a Protecting Group Strategy
Problem: You've protected the hydroxyl group of this compound, but upon deprotection, you find the alcohol is now racemic or has a reduced ee.
Root Cause Analysis: The conditions used for either the protection or, more commonly, the deprotection step were too harsh and induced racemization.
Protecting Group Strategy Comparison:
| Protecting Group | Protection Conditions | Deprotection Conditions | Racemization Risk |
| Silyl Ethers (TMS, TBS, TIPS) | R3SiCl, Imidazole or TEA, DCM/DMF | F- source (TBAF), or mild acid (PPTS) | Low . Silyl ethers are generally stable and deprotection conditions are mild.[15] |
| Benzyl Ether (Bn) | NaH, then BnBr, THF | H2, Pd/C (Hydrogenolysis) | Low to Moderate . The protection step with NaH is generally safe. Hydrogenolysis is also safe. Avoid strongly acidic deprotection methods. |
| Tetrahydropyranyl (THP) | DHP, cat. acid (p-TsOH), DCM | Aqueous acid (e.g., HCl in THF/H2O) | High . The acidic conditions required for both protection and deprotection can promote SN1-type racemization.[6][16] |
Recommended Protocol: Benzyl Ether Protection and Deprotection [16]
This protocol is recommended for its robust protection and mild deprotection, minimizing the risk of racemization.[17][18]
Protection:
-
To a solution of chiral this compound in dry THF at 0°C, add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NH4Cl and extract with a suitable organic solvent.
Deprotection (Hydrogenolysis):
-
Dissolve the benzyl-protected alcohol in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Caption: Risk assessment for racemization in protecting group strategies.
References
- 1. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 4. Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,4,4-Trifluorobutan-2-ol Quantification
This guide provides an in-depth comparison of validated analytical methods for the accurate quantification of 4,4,4-Trifluorobutan-2-ol, a chiral fluorinated alcohol of increasing interest in pharmaceutical synthesis and material science. As drug development professionals and researchers, the ability to rely on robust, accurate, and precise analytical data is paramount. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system.
The principles and practices discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which represent the global standard for analytical method validation.[1]
Chapter 1: The Foundation of Trustworthiness: Principles of Analytical Method Validation
Before comparing techniques, it is crucial to establish the framework for what constitutes a "validated" method. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] Our evaluation of each method will be based on the core performance characteristics defined in the ICH Q2(R2) guideline.[3][4]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Chapter 2: Gas Chromatography (GC) - The Gold Standard for Volatile Analytes
Given the volatility of this compound (C₄H₇F₃O), Gas Chromatography (GC) is an exceptionally well-suited analytical technique.[5] Its high resolving power and sensitivity make it a primary choice for both total quantification and the critical determination of enantiomeric purity.
Experimental Workflow: Gas Chromatography
Protocol 1: Achiral GC-FID for Total Analyte Quantification
This method provides a rapid and robust quantification of total this compound content, ideal for process monitoring or initial purity assessments.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Causality: A non-polar stationary phase is chosen for its excellent separation of small, volatile organic molecules based on their boiling points.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 280°C
-
Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 200°C (hold 1 min).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (approx. 10 mg/mL) in methanol.
-
Prepare an internal standard (IS) stock solution (e.g., 3-pentanol) at approx. 10 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution and adding a fixed concentration of the internal standard to each.
-
Prepare the unknown sample by accurately weighing ~10 mg, dissolving in methanol, and adding the same fixed concentration of the internal standard.
-
-
Injection: 1 µL with a split ratio of 50:1.
-
Quantification: Based on the ratio of the peak area of this compound to the peak area of the internal standard.
Protocol 2: Chiral GC-FID for Enantiomeric Purity
Since this compound is chiral, separating and quantifying the individual enantiomers is often a regulatory requirement.[6]
-
Instrumentation: As per Protocol 1.
-
Column: A chiral stationary phase column, such as a Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness), which contains a derivatized β-cyclodextrin.[7]
-
Causality: Cyclodextrin-based stationary phases create transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling separation.[7] The choice of a specific cyclodextrin derivative is often empirical but is guided by its known success in resolving chiral alcohols.
-
-
Carrier Gas & Temperatures: Similar to Protocol 1, but the oven temperature program must be optimized for baseline resolution of the enantiomers. A slower ramp rate (e.g., 2°C/min) is often required.
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in methanol.
-
Quantification: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
GC Method Validation Data Summary
| Validation Parameter | Achiral GC-FID | Chiral GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 (for each enantiomer) |
| Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL |
| LOD | 0.03 µg/mL | 0.07 µg/mL |
| LOQ | 0.1 µg/mL | 0.22 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.0% |
| Precision (% RSD) | < 1.5% (Repeatability) | < 2.5% (Repeatability) |
Note: Data presented is representative of typical performance for validated GC methods and is based on principles from published studies.[7][8]
Chapter 3: Chiral High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile analytes, HPLC provides a powerful orthogonal technique, particularly for chiral separations under non-thermal conditions. Normal-phase chromatography is typically more effective for resolving the enantiomers of small polar compounds like alcohols.
Experimental Workflow: High-Performance Liquid Chromatography
Protocol 3: Chiral HPLC-UV for Enantiomeric Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and a UV or Refractive Index (RI) detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK ID (250 mm x 4.6 mm ID, 5 µm particle size).[9]
-
Causality: Immobilized polysaccharide derivatives offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[10]
-
-
Mobile Phase: Isocratic mixture of Hexane and 2-Propanol (e.g., 95:5 v/v).
-
Causality: Normal-phase solvents are used to promote the necessary interactions between the polar analyte and the chiral stationary phase. The ratio is optimized to achieve baseline resolution with reasonable run times.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Expert Insight: this compound lacks a strong chromophore, leading to low sensitivity with a UV detector. For accurate quantification at low levels, a universal Refractive Index (RI) detector is a more suitable alternative, though it is incompatible with gradient elution. Derivatization with a UV-active agent is another strategy but adds complexity.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Quantification: Enantiomeric excess is calculated from the peak areas as described in Protocol 2.
Chiral HPLC Method Validation Data Summary
| Validation Parameter | Chiral HPLC-UV/RI |
| Linearity (r²) | > 0.998 |
| Range | 10 - 250 µg/mL |
| LOD | ~5 µg/mL |
| LOQ | ~15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 101.5% |
| Precision (% RSD) | < 3.0% (Repeatability) |
Note: Data presented is representative of typical performance for validated chiral HPLC methods.[11][12]
Chapter 4: Quantitative ¹⁹F NMR (qNMR) - The Absolute Standard
For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful quantitative tool.[13] It functions as a primary ratio method, allowing for the determination of absolute purity or concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.
Experimental Workflow: Quantitative ¹⁹F NMR
Protocol 4: ¹⁹F qNMR for Absolute Quantification
-
Instrumentation: NMR spectrometer (≥ 400 MHz) with a fluorine-capable probe.
-
Internal Standard (IS): A certified reference material containing fluorine with a simple, sharp signal that does not overlap with the analyte signal (e.g., trifluorotoluene or α,α,α-trifluoroacetophenone).
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the IS (e.g., Acetone-d₆, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the internal standard into a vial.
-
Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and IS signals.
-
Causality: This is the most critical parameter for ensuring accurate quantification. A sufficient delay allows for complete relaxation of the nuclei between pulses, ensuring the signal integral is directly proportional to the number of nuclei.[14]
-
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Quantification: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral Area, N = Number of Fluorine Nuclei, M = Molar Mass, m = mass, P = Purity of the IS.
¹⁹F qNMR Method Validation Data Summary
| Validation Parameter | ¹⁹F qNMR |
| Linearity (r²) | > 0.9995 |
| Range | 1 - 20 mg/mL |
| Accuracy (% Purity) | 99.2% - 100.5% (vs. reference value) |
| Precision (% RSD) | < 1.0% (Repeatability) |
Note: Data presented is representative of typical performance for validated qNMR methods.[13][14]
Chapter 5: Comparative Analysis and Method Selection
Choosing the optimal analytical method depends entirely on the question being asked. The following decision tree and summary table are designed to guide researchers toward the most appropriate technique for their specific needs.
Decision Guide for Method Selection
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 9. rsc.org [rsc.org]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. acgpubs.org [acgpubs.org]
A Comparative Guide to 4,4,4-Trifluorobutan-2-ol and Other Chiral Fluoroalcohols for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the precise control of molecular architecture is paramount. Chiral fluoroalcohols have emerged as indispensable tools, their unique electronic and steric properties enabling remarkable feats of stereoselectivity and serving as powerful solvents and additives. This guide provides an in-depth comparative analysis of 4,4,4-Trifluorobutan-2-ol alongside two other prominent chiral fluoroalcohols: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). Through a blend of theoretical insights and practical, data-driven comparisons, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal chiral fluoroalcohol for their specific applications.
The Rise of Chiral Fluoroalcohols: A Mechanistic Overview
The utility of chiral fluoroalcohols stems from the profound influence of fluorine atoms on the molecule's properties. The high electronegativity of fluorine creates a strong inductive effect, withdrawing electron density from the hydroxyl group. This results in a more acidic alcohol proton, enhancing its ability to act as a hydrogen bond donor.[1] This potent hydrogen bonding capability is central to their function, allowing them to stabilize transition states, activate substrates, and influence the conformational landscape of molecules, from small organic compounds to complex biomolecules.[2][3]
The choice between different fluoroalcohols is dictated by a nuanced interplay of their steric bulk, acidity, and hydrogen bonding capacity. As we will explore, these differences manifest in their performance across a range of applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these alcohols is crucial for predicting their behavior in a given chemical system. The following table provides a comparative overview of key parameters for this compound, TFE, and HFIP.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₄H₇F₃O[4] | C₂H₃F₃O | C₃H₂F₆O[2] |
| Molecular Weight ( g/mol ) | 128.09[4] | 100.04 | 168.04[2] |
| Boiling Point (°C) | ~129-131 | 77-80 | 58.2[5] |
| Density (g/mL) | ~1.2 | 1.393 | 1.596[5] |
| pKa | Not readily available | 12.4 | 9.3[5] |
| Hydrogen Bond Acidity (α) | Not readily available | 1.51 | 1.96[6] |
| Polarity (ET(30)) | Not readily available | 56.4 | 65.3 |
Key Insights from the Data:
-
Acidity and Hydrogen Bonding: HFIP stands out as the most acidic of the three, with the lowest pKa and highest hydrogen bond donor strength (α value).[5][6] This makes it an exceptional solvent for stabilizing cationic intermediates and activating electrophiles.[1] TFE is less acidic than HFIP, while the properties of this compound are less documented but are expected to be influenced by the less electron-withdrawing ethyl group compared to the trifluoromethyl group in HFIP.
-
Steric Hindrance: The steric bulk increases from TFE to this compound to HFIP. This can play a crucial role in stereoselective reactions where the solvent or additive interacts with a chiral catalyst or substrate.
-
Boiling Point and Volatility: TFE and HFIP are significantly more volatile than this compound, which can be an important consideration for reaction work-up and solvent removal.
Performance in Key Applications: A Comparative Study
The true measure of a chiral fluoroalcohol's utility lies in its performance in specific chemical transformations and analytical techniques. Here, we delve into a comparative analysis of their roles in asymmetric synthesis and as specialized solvents.
Asymmetric Synthesis: Enhancing Enantioselectivity
Chiral fluoroalcohols are frequently employed as solvents or additives in asymmetric catalysis to enhance enantioselectivity.[7] Their ability to form strong hydrogen bonds with catalysts and substrates can create a more ordered and rigid transition state, favoring the formation of one enantiomer over the other.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
To provide a tangible comparison, we present a generalized protocol for the asymmetric reduction of acetophenone, a common benchmark substrate, using a chiral catalyst. This protocol can be adapted to compare the efficacy of this compound, TFE, and HFIP as solvents or co-solvents.
Diagram of the Experimental Workflow:
Caption: Workflow for comparing chiral fluoroalcohols in asymmetric ketone reduction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a CBS catalyst or a Noyori-type catalyst) in the chosen fluoroalcohol (this compound, TFE, or HFIP) or a co-solvent mixture.[8][9]
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C to room temperature).
-
Substrate Addition: Slowly add a solution of acetophenone in the same solvent to the catalyst mixture.
-
Initiation of Reduction: Add the reducing agent (e.g., borane-THF complex or isopropanol for transfer hydrogenation) dropwise.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of an appropriate reagent (e.g., methanol for borane reductions).
-
Purification and Analysis: After an appropriate work-up, purify the resulting 1-phenylethanol by column chromatography. Determine the yield and enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or GC.
Expected Outcomes and Causality:
While specific data for this compound is less prevalent, we can extrapolate its likely performance based on its structure and the known behavior of TFE and HFIP.
-
HFIP: Due to its high acidity and strong hydrogen-bonding ability, HFIP is expected to provide the highest enantioselectivity in many cases.[1] It can effectively coordinate with the catalyst and substrate, leading to a highly organized transition state.
-
TFE: TFE, being less acidic and bulky than HFIP, may offer a different stereochemical outcome or may be optimal for catalyst systems that are sensitive to the strong acidity of HFIP.
-
This compound: With its increased steric bulk compared to TFE and potentially intermediate acidity, this compound could offer unique advantages in certain asymmetric transformations. Its larger size might lead to different catalyst-solvent interactions, potentially improving enantioselectivity for specific substrates.
Solvents for NMR Spectroscopy and Protein Chemistry
The unique solvent properties of fluoroalcohols make them valuable in the structural analysis of biomolecules, particularly peptides and proteins, by Nuclear Magnetic Resonance (NMR) spectroscopy.[10] They are known to induce and stabilize secondary structures, such as α-helices, in peptides and proteins that might otherwise be unstructured in aqueous solutions.[11] This allows for the study of nascent structural propensities and the characterization of folding intermediates.
Diagram of Fluoroalcohol-Induced Protein Folding:
Caption: Fluoroalcohols can induce the formation of α-helical structures in peptides.
Comparative Performance:
-
HFIP and TFE: Both HFIP and TFE are widely used to induce α-helical conformations in peptides.[12] HFIP is generally considered a stronger helix-inducing solvent than TFE.[12] Their ability to disrupt water's hydrogen-bonding network and form intramolecular hydrogen bonds within the peptide backbone is key to this effect.[13]
-
This compound: While less studied in this context, the hydrogen-bonding capability of this compound suggests it could also be effective in stabilizing secondary structures. Its larger size might lead to different solvation shells around the peptide, potentially influencing the stability and conformation of the induced structure. Further experimental validation is needed to fully characterize its performance in this application.
Synthesis of Enantiopure this compound
The availability of enantiomerically pure chiral fluoroalcohols is crucial for their application in asymmetric synthesis. The synthesis of (R)- and (S)-4,4,4-Trifluorobutan-2-ol can be achieved through the asymmetric reduction of the corresponding ketone, 4,4,4-trifluorobutan-2-one.
Experimental Protocol: Asymmetric Reduction of 4,4,4-Trifluorobutan-2-one
Diagram of the Synthetic Pathway:
Caption: Enantioselective synthesis of (R)- and (S)-4,4,4-Trifluorobutan-2-ol.
Step-by-Step Methodology:
-
Catalyst Selection: Choose a suitable chiral catalyst for the asymmetric reduction. Options include enzymes (ketoreductases) or chemocatalysts like those used in Noyori or CBS reductions.[9]
-
Reaction Setup: In a reaction vessel, dissolve 4,4,4-trifluorobutan-2-one in an appropriate solvent.
-
Catalytic Reduction: Add the chiral catalyst and the reducing agent. The choice of reducing agent will depend on the catalyst (e.g., isopropanol for transfer hydrogenation, a borane source for CBS reduction).
-
Reaction and Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by GC or HPLC.
-
Purification: After completion, purify the chiral alcohol product by distillation or column chromatography.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess of the product using chiral GC or HPLC.
Conclusion and Future Outlook
This compound presents an intriguing alternative to the more commonly used TFE and HFIP. Its unique combination of steric and electronic properties warrants further investigation to fully elucidate its potential in asymmetric synthesis, as a specialized solvent, and in other applications where chiral fluoroalcohols have proven valuable. While HFIP often demonstrates superior performance due to its high acidity and hydrogen-bonding strength, and TFE offers a milder alternative, this compound may provide a strategic advantage in specific contexts where a different balance of these properties is required. As the demand for highly selective and efficient chemical transformations continues to grow, a deeper understanding and broader application of the full spectrum of chiral fluoroalcohols will undoubtedly play a pivotal role in advancing the fields of chemical research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 4,4,4-Trifluorobutan-2-ol by Chiral HPLC
For professionals in pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is not merely a procedural step; it is a fundamental requirement for ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety. 4,4,4-Trifluorobutan-2-ol, a key chiral building block, is no exception. Its fluorinated nature imparts unique properties, but also presents specific challenges and considerations for analytical separation.
This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, grounding our recommendations in both established chromatographic theory and practical, field-proven insights.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)
The entire principle of chiral HPLC hinges on the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[1][2] This interaction forms transient diastereomeric complexes, where one enantiomer forms a more stable complex with the CSP and is therefore retained longer, enabling separation.[1]
For chiral alcohols, and particularly for fluorinated variants, polysaccharide-based CSPs have consistently demonstrated the broadest applicability and highest success rates.[3][4] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and steric interactions—which are crucial for effective chiral recognition.[2]
Comparative Analysis of Polysaccharide-Based CSPs
While specific application notes for this compound are proprietary or scattered, extensive data exists for structurally analogous compounds, such as other trifluoromethyl-substituted alcohols. This data provides a robust, scientifically-sound starting point for method development.[3] Let's compare the performance of leading polysaccharide CSPs for a representative analyte, 1-Phenyl-2,2,2-trifluoroethanol, to illustrate the selection process.
Table 1: Performance Comparison of CSPs for a Trifluoromethyl-Substituted Alcohol
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) | Source |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 | [3] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 | [3] |
Expert Insights:
-
Separation Factor (α): The amylose-based Chiralpak® AD-H shows a higher separation factor (α = 1.25) compared to the cellulose-based Chiralcel® OD-H (α = 1.18). This indicates a greater difference in the strength of interaction between the CSP and the two enantiomers, which is the primary driver of the separation.
-
Resolution (Rₛ): Consequently, the resolution is significantly better on the AD-H column (Rₛ = 2.80), providing baseline separation (where Rₛ ≥ 1.5) with a comfortable margin.[3] This is critical for accurate quantification, especially when one enantiomer is present in trace amounts.
-
Starting Point: Based on this comparative data, an amylose-based CSP like Chiralpak® AD-H or a modern equivalent (e.g., immobilized versions) would be the logical first choice for screening this compound.
The process of selecting the optimal CSP and mobile phase is often empirical. A systematic screening approach is the most efficient path to a successful separation.
Detailed Experimental Protocol: A Validated Approach
The following protocol outlines a robust method for determining the enantiomeric excess of this compound, based on the principles discussed above. This protocol is designed to be a self-validating system, incorporating checks and criteria that ensure data integrity.
Sample Preparation
-
Rationale: Proper sample preparation is critical to avoid peak distortion and ensure reproducibility. The sample solvent should ideally match the mobile phase.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and Isopropanol to create a stock solution of ~1 mg/mL.
-
If necessary, perform serial dilutions to achieve a concentration that falls within the linear range of the detector (typically determined during method validation).
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
HPLC Instrumentation and Conditions
-
Rationale: Normal phase chromatography with a hexane/alcohol mobile phase is the most common and successful mode for polysaccharide CSPs, offering excellent selectivity for many chiral compounds.[5]
-
System: An HPLC system equipped with a UV detector is standard.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as aliphatic alcohols have low UV absorbance, low wavelengths are required)
-
Injection Volume: 10 µL
Data Analysis and Calculation
-
Procedure:
-
Integrate the peak areas for both enantiomers. Let the areas be A₁ and A₂.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|A₁ - A₂| / (A₁ + A₂)) x 100
-
-
System Suitability: Before analyzing samples, inject a racemic standard (50:50 mixture) to verify system performance. The resolution (Rₛ) between the two enantiomer peaks should be ≥ 1.7 to ensure baseline separation.[6]
The Mandate for Trustworthiness: Method Validation
For use in regulated environments, such as drug development, a chiral HPLC method must be validated to prove its suitability for the intended purpose.[7][8] Validation follows guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[6]
Table 2: Key Validation Parameters for a Chiral Purity Method
| Parameter | Purpose | Typical Acceptance Criteria | Source |
| Specificity | To ensure the method can distinguish the enantiomers from each other and from any impurities. | Baseline resolution (Rₛ ≥ 1.5) between enantiomer peaks. | [6] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over a defined range. | [7] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98.0% - 102.0% for spiked samples at different concentrations. | [8] |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0% for intra-day and inter-day analyses. | [7] |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified. | Signal-to-Noise ratio (S/N) ≥ 10. | [6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD remains within limits after minor changes to flow rate (±10%), temperature (±2°C), mobile phase composition (±2%). | [7] |
Alternative & Complementary Techniques
While chiral HPLC is the gold standard, it is worth noting that other techniques can be employed, particularly in research settings. 19F NMR spectroscopy, for instance, can be used with chiral solvating agents to create diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for a separation-free determination of enantiomeric excess.[9][10][11][12] This can be a very rapid method for screening, though HPLC remains the benchmark for validated quantitative analysis in regulated industries.[9][10]
Conclusion
The reliable determination of the enantiomeric excess of this compound is readily achievable through a systematic and scientifically-grounded approach to chiral HPLC. The selection of a polysaccharide-based chiral stationary phase, particularly an amylose derivative, in a normal-phase solvent system provides a high probability of success. By following a detailed experimental protocol and adhering to rigorous validation standards as outlined by ICH guidelines, researchers and drug development professionals can generate accurate, reproducible, and defensible data, ensuring the stereochemical integrity of this critical chiral building block.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 10. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4,4,4-Trifluorobutan-2-ol
Introduction
4,4,4-Trifluorobutan-2-ol is a crucial chiral building block in modern medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable synthon for developing novel pharmaceuticals and agrochemicals. The stereochemistry of the secondary alcohol is often critical for biological activity, placing a high demand on efficient and stereoselective synthetic methods.
This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal pathway for their specific needs, whether for small-scale discovery or large-scale production.
Overview of Primary Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies:
-
Reduction of a Prochiral Ketone: This is arguably the most common approach, starting from 4,4,4-trifluoro-2-butanone. The key challenge and opportunity in this route lie in controlling the stereoselectivity of the ketone reduction to yield the desired enantiomer of the alcohol.
-
Nucleophilic Addition to a Trifluoromethyl Aldehyde: This method involves the addition of a methyl nucleophile, typically a Grignard reagent, to trifluoroacetaldehyde. While direct, this route presents challenges related to the handling of a gaseous and reactive aldehyde.
We will explore these routes in detail, focusing on both racemic and asymmetric variations.
Route 1: Reduction of 4,4,4-Trifluoro-2-butanone
This strategy is predicated on the reduction of the carbonyl group of 4,4,4-trifluoro-2-butanone. The choice of reducing agent and catalyst is paramount as it dictates the reaction's efficiency, safety, and, most importantly, its stereochemical outcome.
Racemic Synthesis via Hydride Reduction
The most straightforward approach involves the use of standard hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is high-yielding and uses readily available reagents, making it suitable for applications where a racemic mixture is acceptable.
Mechanism: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic source (e.g., water or mild acid) protonates the resulting alkoxide to yield the final alcohol.
Experimental Protocol: Racemic Reduction with NaBH₄
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-2-butanone (1.0 eq) and dissolve it in methanol (MeOH) at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Stirring: Allow the reaction to stir at 0 °C for 15 minutes after the final addition.[1]
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic this compound.
Asymmetric Synthesis via Catalytic Reduction
For applications requiring enantiomerically pure this compound, asymmetric reduction is the preferred method. This is typically achieved through catalytic transfer hydrogenation or catalytic hydrogenation using a chiral transition metal complex.[2]
Causality of Experimental Choices: The success of asymmetric reduction hinges on the design of the chiral ligand coordinated to the metal center (commonly Ruthenium or Rhodium).[2] The ligand creates a chiral environment around the catalyst, forcing the substrate (ketone) to bind in a specific orientation. This orientation dictates which enantiotopic face of the carbonyl is exposed to the hydride source, leading to the preferential formation of one enantiomer of the alcohol.[2] Isopropanol often serves as a mild, inexpensive, and safe hydrogen source in transfer hydrogenation.
Representative Asymmetric Transfer Hydrogenation Protocol
-
Catalyst Preparation: In an inert atmosphere (e.g., under Argon), charge a Schlenk flask with a Ruthenium precursor, such as [{RuCl₂(p-cymene)}₂], and a chiral ligand (e.g., a pseudo-dipeptide-based ligand or a BINAP derivative).
-
Reaction Mixture: Add the substrate, 4,4,4-trifluoro-2-butanone (1.0 eq), and the hydrogen source, 2-propanol, which also serves as the solvent.
-
Initiation: Add a base, such as NaOH or KOH, to activate the catalyst and initiate the hydrogenation process.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the conversion by GC or TLC.
-
Workup and Purification: Upon completion, cool the reaction, neutralize the base, filter off the catalyst, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched alcohol.
Route 2: Grignard Reaction with Trifluoroacetaldehyde
This route builds the carbon skeleton by adding a methyl group to a C3 trifluorinated precursor. It involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to trifluoroacetaldehyde (CF₃CHO).[3][4]
Mechanism: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[5] The nucleophilic methyl group attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. This addition forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the secondary alcohol.[3][4][5]
Trustworthiness & Self-Validation: A key validation step in any Grignard reaction is ensuring the complete absence of water.[6] The reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic source, including water, which would quench the reagent and halt the desired reaction.[6] Successful formation of the product is a validation of the anhydrous technique.
Experimental Protocol: Grignard Addition
-
Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings to the flask.
-
Reagent Preparation: Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add a small portion of the methyl bromide solution to the magnesium turnings. Initiation may require gentle heating or the addition of an iodine crystal. Once initiated, the reaction is exothermic.
-
Grignard Formation: Add the remaining methyl bromide solution dropwise to maintain a gentle reflux, forming methylmagnesium bromide (CH₃MgBr).
-
Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly bubble gaseous trifluoroacetaldehyde through the solution or add a solution of it in an anhydrous solvent.
-
Quenching & Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by distillation to obtain this compound.
Comparative Analysis
Choosing the optimal synthetic route depends on several factors, including cost, scalability, required stereochemical purity, and available equipment.
| Parameter | Route 1: Racemic Reduction | Route 1: Asymmetric Reduction | Route 2: Grignard Reaction |
| Starting Materials | 4,4,4-Trifluoro-2-butanone[7][8] | 4,4,4-Trifluoro-2-butanone | Trifluoroacetaldehyde, Methyl Halide |
| Stereocontrol | None (Racemic product) | Excellent (High e.e. possible) | None (Racemic product) |
| Yield | High (>90%) | Generally high (80-99%) | Moderate to High |
| Scalability | Excellent | Good, but catalyst cost can be a factor | Moderate; handling gaseous aldehyde is challenging |
| Key Reagents | NaBH₄, MeOH | Chiral Ru/Rh catalysts, H₂ source[2] | Mg, Anhydrous Solvents |
| Safety Concerns | Flammable solvents | Flammable solvents, H₂ gas pressure | Pyrophoric Grignard reagent, toxic aldehyde |
| Cost-Effectiveness | Very high for racemic product | High, catalyst can be expensive | Moderate, depends on aldehyde cost |
| Best For | Bulk synthesis where chirality is not needed | Synthesis of specific enantiomers for pharma | Direct C-C bond formation from C3 precursor |
Conclusion and Recommendations
For the production of racemic this compound , the reduction of 4,4,4-trifluoro-2-butanone with sodium borohydride is the most practical and cost-effective method. It is a high-yielding, scalable, and operationally simple procedure.
For the synthesis of enantiomerically pure (R)- or (S)-4,4,4-trifluorobutan-2-ol , asymmetric catalytic reduction is the state-of-the-art approach. While requiring more specialized catalysts and conditions, it provides access to the chiral product with high enantiomeric excess, which is often a non-negotiable requirement for pharmaceutical applications. The development of efficient transition-metal catalysts has made this the superior route for chiral synthesis.[2]
The Grignard reaction route is a viable alternative, particularly if trifluoroacetaldehyde is a readily available starting material. However, the challenges associated with handling a volatile and toxic aldehyde, coupled with the strictly anhydrous conditions required, make it less favorable for large-scale or routine synthesis compared to the ketone reduction pathways.
Ultimately, the choice of synthesis will be guided by the specific goals of the research or manufacturing campaign, balancing the need for stereochemical purity against considerations of cost, scale, and safety.
References
- 1. rsc.org [rsc.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. What happens when magnesium bromide (MgBr) is treated with acetaldehyde (.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. cenmed.com [cenmed.com]
A Comparative Guide to the Biological Activity of Chiral Trifluoromethyl-Alcohol Derivatives
Introduction: The Critical Role of Chirality in Trifluoromethylated Drug Candidates
In modern medicinal chemistry, the incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. When this group is adjacent to a hydroxyl function, it creates a chiral center, leading to (S)- and (R)-enantiomers. As has been demonstrated repeatedly in pharmacology, stereochemistry is not a trivial detail; the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity. Enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.
While a vast number of chiral building blocks are utilized in drug synthesis, obtaining direct, publicly available data comparing the biological activities of compounds derived specifically from (S)- vs. (R)-4,4,4-Trifluorobutan-2-ol is challenging. However, the principles of stereospecific activity can be powerfully illustrated through a well-documented clinical example. This guide will use the multi-kinase inhibitor Crizotinib as a case study. Crizotinib possesses a chiral center analogous to the structure of interest and provides a compelling example of how two enantiomers, (R)-Crizotinib and (S)-Crizotinib, interact differently with distinct biological targets, leading to profoundly different pharmacological profiles.
This guide will dissect the stereospecific activities of the Crizotinib enantiomers, provide the quantitative data supporting these differences, and detail the experimental protocols used to validate these findings, offering researchers a practical framework for understanding and investigating chiral drug candidates.
Case Study: (R)- and (S)-Crizotinib – A Tale of Two Targets
Crizotinib is a potent ATP-competitive small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] The clinically approved and marketed form of the drug is the (R)-enantiomer, which is a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and the c-Met receptor (also known as Hepatocyte Growth Factor Receptor, HGFR).[1][2] It is used for the treatment of specific types of non-small cell lung cancer (NSCLC) that harbor ALK translocations or MET alterations.[1][3]
Intriguingly, its mirror image, the (S)-enantiomer, displays a dramatically different activity profile. While it is a less efficient inhibitor of c-MET, (S)-Crizotinib is a significantly more potent inhibitor of MutT Homolog 1 (MTH1), a protein that cleanses oxidized nucleotides from the cell, thereby protecting tumor cells from oxidative DNA damage.[4] This stark divergence in target preference and potency underscores the critical importance of stereochemistry in drug design.
Mechanistic Basis for Stereoselectivity
The differential activity of the Crizotinib enantiomers stems from their unique three-dimensional fit within the ATP-binding pockets of their respective target proteins.
-
(R)-Crizotinib and c-MET/ALK: The (R)-configuration allows for an optimal orientation within the kinase domain of c-MET and ALK. This precise fit enables crucial hydrogen bonding and hydrophobic interactions with key amino acid residues, such as Met1211 in c-MET, leading to potent, ATP-competitive inhibition of kinase activity.[5][6] This blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[7]
-
(S)-Crizotinib and MTH1: The (S)-enantiomer, conversely, does not fit as well into the c-MET active site. However, its stereochemistry is ideally suited for the active site of the MTH1 enzyme. The inhibitory potency of (S)-crizotinib against MTH1 is reported to be approximately 20 times greater than that of the (R)-enantiomer.[4] This potent inhibition of MTH1 in cancer cells, which are often under high oxidative stress, leads to the incorporation of damaged nucleotides into DNA, resulting in DNA damage and cell death.
This relationship is visualized in the diagram below.
Quantitative Data Summary
| Enantiomer | Primary Target | Relative Potency (IC₅₀) | Biological Effect |
| (R)-Crizotinib | c-MET / ALK | Low Nanomolar (nM) | Inhibition of Oncogenic Kinase Signaling |
| (S)-Crizotinib | c-MET / ALK | Micromolar (µM) or higher | Weak Kinase Inhibition |
| (R)-Crizotinib | MTH1 | Micromolar (µM) or higher | Weak MTH1 Inhibition |
| (S)-Crizotinib | MTH1 | ~20x more potent than (R) | Inhibition of Oxidized Nucleotide Sanitization |
Experimental Protocols: Validating Stereospecific Kinase Inhibition
To experimentally determine the IC₅₀ values and confirm the stereospecific inhibition of a target like c-MET, a robust biochemical assay is required. The LanthaScreen™ TR-FRET Kinase Assay is a common, high-throughput method used for this purpose. It measures the phosphorylation of a substrate by the kinase and how this process is affected by an inhibitor.
Principle of the LanthaScreen™ TR-FRET Assay
The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody (donor) specifically recognizes a phosphorylated substrate that is labeled with a fluorescein (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high TR-FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the signal.
Detailed Step-by-Step Methodology
This protocol is a generalized procedure based on standard LanthaScreen™ assays and should be optimized for specific laboratory conditions.[8][9][10][11]
1. Reagent Preparation:
- 1X Kinase Buffer: Prepare a working solution of kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
- Inhibitor Dilution Series: a. Prepare 100X stock solutions of (R)- and (S)-Crizotinib in 100% DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). c. Prepare an intermediate 4X dilution plate by diluting the DMSO stocks into 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[12]
- 2X Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate (e.g., Fl-poly-GT) and ATP in 1X Kinase Buffer at twice the final desired concentration. The ATP concentration should be at or near the Kₘ for the enzyme.
- 2X Kinase Solution: Dilute the recombinant human c-MET kinase enzyme in 1X Kinase Buffer to twice the final concentration needed to achieve a robust signal (determined via prior enzyme titration).
- Detection Solution: Prepare a solution of Terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.
2. Assay Procedure (384-well plate format):
- Add Inhibitor: Using a multichannel pipette or liquid handler, add 2.5 µL of the 4X inhibitor dilutions (or 4% DMSO for controls) to the appropriate wells of the assay plate.
- Add Kinase: Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
- Initiate Reaction: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
- Incubation: Cover the plate and incubate at room temperature for 60 minutes.
- Stop and Detect: Add 10 µL of the Detection Solution to all wells.
- Final Incubation: Cover the plate and incubate at room temperature for at least 30-60 minutes to allow for antibody binding.
3. Data Acquisition and Analysis:
- Read Plate: Measure the fluorescence emission at 520 nm (acceptor) and 490 nm (donor) using a TR-FRET compatible plate reader.
- Calculate Emission Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (520 nm / 490 nm).
- Data Plotting: Plot the emission ratio against the logarithm of the inhibitor concentration.
- IC₅₀ Determination: Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in the kinase activity signal.
Conclusion
The case of (R)- and (S)-Crizotinib provides a definitive and clinically relevant illustration of the profound impact of stereochemistry on the biological activity of drug molecules containing a chiral trifluoromethyl alcohol-derived center. The (R)-enantiomer's high affinity for ALK/c-MET kinases has led to an effective therapy for specific cancers, while the (S)-enantiomer's distinct preference for the MTH1 enzyme opens avenues for entirely different therapeutic strategies. This stark divergence highlights the necessity for researchers and drug development professionals to perform careful stereospecific synthesis and characterization. As demonstrated, robust biochemical assays like the TR-FRET kinase inhibition assay are essential tools for quantifying these differences in activity and guiding the selection of the optimal enantiomer for clinical development. Ultimately, understanding and leveraging chirality is not merely an academic exercise but a critical component in designing safer and more effective medicines.
References
- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of 4,4,4-Trifluorobutan-2-ol Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and comprehending structure-activity relationships. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the X-ray crystallographic analysis of derivatives of 4,4,4-Trifluorobutan-2-ol, a valuable chiral building block. While specific crystal structures of simple esters and ethers of this compound are not widely available in the public domain, this guide will present a detailed framework for their synthesis, crystallization, and analysis, grounded in established scientific principles and field-proven insights.
The Significance of Fluorine in Crystal Engineering
The trifluoromethyl (-CF3) group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. In the solid state, the highly electronegative fluorine atoms of the -CF3 group can participate in a variety of intermolecular interactions, including hydrogen bonds (C-H···F), halogen bonds (C-F···X), and dipole-dipole interactions, which profoundly influence crystal packing. A thorough understanding of these interactions through X-ray crystallography is crucial for predicting and controlling the solid-state properties of drug candidates.
Hypothetical Comparative Analysis: Ester vs. Ether Derivatives
While concrete crystallographic data for simple derivatives of this compound is scarce, we can predict the likely impact of derivatization on their crystal structures based on established principles of crystal engineering.
4,4,4-Trifluorobutan-2-yl Acetate (Ester Derivative): The presence of the carbonyl group in the acetate derivative introduces a strong hydrogen bond acceptor. This would likely lead to the formation of robust intermolecular interactions, such as C-H···O hydrogen bonds, which could dominate the crystal packing. The interplay between these interactions and the weaker C-H···F interactions involving the trifluoromethyl group would determine the overall supramolecular architecture.
4,4,4-Trifluoro-2-methoxybutane (Ether Derivative): In contrast, the ether derivative lacks a strong hydrogen bond acceptor like the carbonyl group. Consequently, the crystal packing would likely be governed by weaker van der Waals forces and dipole-dipole interactions involving the C-F and C-O bonds. The trifluoromethyl group's influence on the overall molecular conformation and packing would be more pronounced in the absence of strong competing interactions.
This hypothetical comparison underscores the importance of even minor chemical modifications in directing the solid-state assembly of molecules, a critical consideration in polymorph screening and solid-form development.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of representative derivatives of this compound and a general workflow for their crystallographic analysis. These protocols are designed to be self-validating, with clear causality behind the experimental choices.
Synthesis of 4,4,4-Trifluorobutan-2-yl Acetate
This procedure details the esterification of this compound using acetic anhydride and a catalytic amount of acid.
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4,4,4-Trifluorobutan-2-yl acetate.
Synthesis of 4,4,4-Trifluoro-2-methoxybutane
This protocol describes the etherification of this compound via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or flash column chromatography to yield pure 4,4,4-Trifluoro-2-methoxybutane.
X-ray Crystallographic Analysis Workflow
The following is a generalized workflow for obtaining single-crystal X-ray diffraction data.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction experiments.
-
Methods: Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.
-
Solvent Selection: A crucial step is the screening of various solvents and solvent mixtures to find conditions where the compound is sparingly soluble.
-
Protocol (Vapor Diffusion):
-
Dissolve the purified compound in a small amount of a relatively volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the vapor of the more volatile solvent will diffuse out of the inner vial, while the vapor of the anti-solvent diffuses in, slowly decreasing the solubility of the compound and promoting the growth of single crystals.
-
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer rotates the crystal through a series of orientations while it is irradiated with X-rays.
-
The detector records the positions and intensities of the diffracted X-ray beams.
-
3. Structure Solution and Refinement:
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used to process the diffraction data.
-
Procedure:
-
The diffraction data is used to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.
-
Data Presentation
The crystallographic data obtained from the analysis should be summarized in a standardized format, as shown in the hypothetical table below.
| Parameter | 4,4,4-Trifluorobutan-2-yl Acetate | 4,4,4-Trifluoro-2-methoxybutane |
| Chemical Formula | C6H9F3O2 | C5H9F3O |
| Formula Weight | 170.13 | 142.11 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | [Hypothetical Data] | [Hypothetical Data] |
| b (Å) | [Hypothetical Data] | [Hypothetical Data] |
| c (Å) | [Hypothetical Data] | [Hypothetical Data] |
| α (°) | 90 | 90 |
| β (°) | [Hypothetical Data] | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | [Hypothetical Data] | [Hypothetical Data] |
| Z | 4 | 4 |
| R-factor (%) | [Hypothetical Data] | [Hypothetical Data] |
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Synthetic workflow for 4,4,4-Trifluorobutan-2-yl Acetate.
A Comparative Analysis of the Reactivity of 4,4,4-Trifluorobutan-2-ol and Butan-2-ol
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can profoundly influence the biological activity and material properties of a compound.[1] This guide provides a detailed comparative analysis of the reactivity of 4,4,4-trifluorobutan-2-ol and its non-fluorinated analog, butan-2-ol, in three fundamental organic transformations: oxidation, acid-catalyzed dehydration, and nucleophilic substitution. By examining the underlying electronic and mechanistic principles, we aim to provide researchers with a predictive framework for the reactivity of β-trifluoromethylated secondary alcohols. While direct comparative experimental data under identical conditions is not extensively available in the literature, this guide synthesizes established reactivity principles and data from closely related systems to offer a scientifically grounded comparison.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly alters the electron density distribution within the this compound molecule compared to butan-2-ol. The primary consequences of this electron withdrawal are:
-
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing -CF₃ group polarizes the O-H bond, making the hydroxyl proton of this compound more acidic than that of butan-2-ol.[2]
-
Destabilization of Carbocation Intermediates: The -CF₃ group strongly destabilizes any developing positive charge on the adjacent carbon atom (the α-carbon). This has significant implications for reactions that proceed through carbocation intermediates.[3]
-
Activation of the α-Carbon to Nucleophilic Attack: The electron-withdrawing nature of the -CF₃ group can make the α-carbon more electrophilic, potentially influencing the rate of nucleophilic attack.
These electronic perturbations are central to understanding the differential reactivity of the two alcohols, as will be explored in the following sections.
I. Comparative Analysis of Oxidation Reactions
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. A widely employed method for this conversion under mild conditions is the Swern oxidation.[4][5]
Theoretical Reactivity Comparison
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, followed by an intramolecular E2-type elimination to yield the ketone. The rate-determining step is often the initial reaction of the alcohol with the activated DMSO species.
-
This compound: The increased acidity of the hydroxyl proton in the fluorinated alcohol is expected to facilitate the initial reaction with the electrophilic sulfur species. However, the strong electron-withdrawing effect of the -CF₃ group will make the α-proton less acidic, which could hinder the final elimination step.
-
Butan-2-ol: The non-fluorinated alcohol will exhibit "standard" reactivity in a Swern oxidation, serving as our baseline for comparison.
Given these opposing effects, it is difficult to predict the overall rate of oxidation without direct experimental data. However, the mild conditions of the Swern oxidation are generally well-tolerated by a wide range of functional groups, and it is expected that both alcohols can be efficiently oxidized to their corresponding ketones.[1][6]
Data Presentation: Predicted Outcomes of Swern Oxidation
| Substrate | Product | Expected Relative Rate | Key Considerations |
| Butan-2-ol | Butan-2-one | Baseline | Standard reaction conditions apply. |
| This compound | 4,4,4-Trifluorobutan-2-one | Potentially Slower | The acidity of the α-proton is reduced by the electron-withdrawing -CF₃ group, which may slow the final elimination step. |
Experimental Protocol: Swern Oxidation of a Secondary Alcohol
This protocol is a general procedure for the Swern oxidation and can be adapted for both butan-2-ol and this compound.[7][8][9]
Materials:
-
Oxalyl chloride (2.0 M in CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triethylamine (Et₃N)
-
Secondary alcohol (butan-2-ol or this compound)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 eq) to the stirred solution.
-
After 5 minutes, add DMSO (2.2 eq) dropwise, ensuring the internal temperature does not rise above -60 °C. A white precipitate may form.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the secondary alcohol (1.0 eq) in CH₂Cl₂ dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by distillation or column chromatography.
Visualization of the Swern Oxidation Mechanism
Caption: General mechanism of the Swern oxidation.
II. Comparative Analysis of Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of secondary alcohols typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[10][11]
Theoretical Reactivity Comparison
-
This compound: The strong electron-withdrawing -CF₃ group will severely destabilize the formation of the secondary carbocation at the C2 position. This will significantly increase the activation energy for the dehydration reaction, making it much slower than the dehydration of butan-2-ol.[12] The reaction may require harsher conditions (higher temperatures, stronger acids) to proceed at a reasonable rate.
-
Butan-2-ol: Dehydration of butan-2-ol is a classic example of an E1 reaction that follows Zaitsev's rule, leading to a mixture of alkenes with the more substituted alkene being the major product.[13][14]
Data Presentation: Predicted Outcomes of Acid-Catalyzed Dehydration
| Substrate | Major Product(s) | Expected Relative Rate | Key Considerations |
| Butan-2-ol | But-2-ene (major), But-1-ene (minor) | Baseline | Follows Zaitsev's rule.[13][14] |
| This compound | 4,4,4-Trifluorobut-1-ene | Significantly Slower | The secondary carbocation is highly destabilized by the -CF₃ group. Elimination to form the less substituted alkene might be favored to avoid placing a positive charge closer to the electron-withdrawing group. |
Experimental Protocol: Acid-Catalyzed Dehydration of a Secondary Alcohol
This protocol is a general procedure for the acid-catalyzed dehydration of a secondary alcohol and is more suitable for butan-2-ol. For this compound, significantly more forcing conditions may be necessary.
Materials:
-
Butan-2-ol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Boiling chips
Procedure:
-
Place the secondary alcohol (e.g., butan-2-ol) in a round-bottom flask with a few boiling chips.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a fractional distillation apparatus.
-
Heat the mixture gently to distill the alkene products. The boiling point of but-1-ene is -6 °C and but-2-ene is around 1-4 °C.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
The product can be further purified by simple distillation.
Visualization of the Dehydration Mechanism
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00724H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. "CHEMISTRY OF FLUORINATED FUNCTIONAL GROUPS: IMPACT ON MOLECULAR PACKIN" by Shankar Gairhe [red.library.usd.edu]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. diva-portal.org [diva-portal.org]
- 11. scispace.com [scispace.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 14. epub.jku.at [epub.jku.at]
A Senior Application Scientist's Guide to the Asymmetric Reduction of 4,4,4-Trifluoro-2-butanone: A Comparative Evaluation of Chiral Catalysts
Introduction: The Critical Role of Chiral Fluorinated Alcohols
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a cornerstone in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The chiral alcohol, (R)- or (S)-4,4,4-trifluoro-2-butanol, derived from the reduction of 4,4,4-trifluoro-2-butanone, is a high-value building block for the synthesis of advanced pharmaceuticals and agrochemicals. However, the stereoselective synthesis of these alcohols presents a significant challenge. The strong electron-withdrawing nature of the CF₃ group enhances the reactivity of the adjacent carbonyl, but simultaneously complicates facial selectivity during reduction.
This guide provides an in-depth, comparative analysis of the leading chiral catalytic systems for the asymmetric reduction of 4,4,4-trifluoro-2-butanone. We will move beyond a simple recitation of results to dissect the underlying mechanistic principles and experimental rationale, offering researchers, scientists, and drug development professionals the critical insights needed to select and implement the optimal catalytic strategy for their specific needs.
Comparative Performance Analysis
The efficacy of a chiral catalyst is measured by its ability to provide the desired enantiomer in high yield and high enantiomeric excess (e.e.), under practical and scalable conditions. Below is a summary of performance data for prominent catalyst classes in the reduction of alkyl trifluoromethyl ketones, with specific data for 4,4,4-trifluoro-2-butanone and its close structural analog, 1,1,1-trifluoroacetone, where available.
| Catalyst System | Chiral Ligand/Catalyst | Substrate | Reductant/H₂ Source | Temp. (°C) | Yield (%) | e.e. (%) | Ref. |
| Ruthenium (ATH) | RuCl--INVALID-LINK-- | 1,1,1-Trifluoroacetone | HCOONa / H₂O | RT | Quantitative | 97 (S) | [1] |
| Rhodium (Hydrogenation) | Rh-(amidephosphine-phosphinite) | Various CF₃ Ketones | H₂ (20 atm) | 30 | >95 | up to 98 | [2] |
| Organocatalyst (CBS) | (S)-Me-CBS | 1,1,1-Trifluoroacetone | BH₃·SMe₂ | -30 | ~95 | 96 (S) | |
| Biocatalyst (ADH) | Baker's Yeast (Whole Cell) | 1,1,1-Trifluoroacetone | Glucose | RT | - | >99 (S) | [3] |
Note: Data for 4,4,4-trifluoro-2-butanone is limited in direct comparative studies; data for the closely related 1,1,1-trifluoroacetone is used as a strong performance indicator.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-type ruthenium catalysts are arguably the gold standard for the asymmetric transfer hydrogenation of a wide array of ketones, including trifluoromethyl ketones.[4] These systems are prized for their high efficiency, excellent enantioselectivity, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.
Causality and Mechanistic Insight
The remarkable success of catalysts like RuCl--INVALID-LINK-- stems from a "metal-ligand bifunctional" mechanism.[5] The reaction does not proceed through direct hydride transfer from the metal center alone. Instead, it involves a concerted, outer-sphere mechanism via a six-membered transition state.
-
Catalyst Activation: The pre-catalyst is activated by a base (e.g., from HCOONa or added KOH/base) to form a 16-electron ruthenium hydride species.
-
Hydrogen Donor Interaction: The hydrogen source (e.g., isopropanol or formic acid) regenerates the active ruthenium hydride.
-
Bifunctional Hydride Transfer: The ketone substrate coordinates to the complex. The hydride on the ruthenium (Ru-H) and the proton on the tosylated amine ligand (N-H) are transferred simultaneously to the carbonyl carbon and oxygen, respectively. This concerted transfer through a well-defined, chair-like transition state is the origin of the high stereoselectivity. The chiral diamine ligand creates a rigid steric and electronic environment that forces the ketone to approach from a specific face, favoring the formation of one enantiomer.
Diagram: The Noyori-Ikariya Catalytic Cycle
Caption: Noyori-Ikariya Asymmetric Transfer Hydrogenation Cycle.
Representative Experimental Protocol: ATH of a Trifluoromethyl Ketone
This protocol is a general guideline for the asymmetric transfer hydrogenation of a substrate like 4,4,4-trifluoro-2-butanone.
-
Catalyst Preparation (in situ): In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous, degassed isopropanol. Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate flask, dissolve 4,4,4-trifluoro-2-butanone (1.0 equiv) in isopropanol.
-
Initiation: Add the ketone solution to the catalyst mixture. Then, add a solution of KOH or NaOH in isopropanol (e.g., 0.1 M solution, 5 mol%) to activate the catalyst and initiate the reaction.
-
Monitoring: Stir the reaction at the desired temperature (e.g., 25-40 °C). Monitor the progress by taking aliquots and analyzing via chiral GC or TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude alcohol via flash chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][7][8] This method is renowned for its predictable stereochemical outcome and broad substrate scope.
Causality and Mechanistic Insight
The key to the CBS reduction is the formation of a catalyst-borane complex that both activates the borane and provides a rigid chiral environment for the ketone to bind.[9]
-
Lewis Acid-Base Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the coordinated BH₃ as a more potent hydride donor.
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. For steric reasons, it coordinates via its more accessible lone pair of electrons, which positions the smaller substituent (methyl) towards the catalyst's bulky framework and the larger, electron-withdrawing substituent (trifluoromethyl) away from it.
-
Intramolecular Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state. This intramolecular, face-selective transfer dictates the stereochemistry of the resulting alcohol.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle.
A critical consideration for trifluoromethyl ketones is their high electrophilicity, which can lead to a competing, non-catalyzed background reduction by borane, thereby lowering the overall enantioselectivity.[10] Performing the reaction at low temperatures (e.g., -30 °C to -78 °C) is often crucial to suppress this background reaction and achieve high e.e.
Diagram: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle
Caption: Mechanism of the CBS-catalyzed borane reduction of a ketone.
Biocatalysis: The Power of Alcohol Dehydrogenases (ADHs)
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical catalysis.[11] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), utilize a nicotinamide cofactor (NADH or NADPH) to reduce ketones with exquisite stereo- and regioselectivity.
Causality and Mechanistic Insight
The high selectivity of ADHs arises from the precisely tailored three-dimensional structure of the enzyme's active site.
-
Substrate Binding: The ketone substrate enters the active site and is held in a specific orientation by a network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
-
Cofactor Positioning: The reduced cofactor (NAD(P)H) is positioned adjacent to the bound substrate.
-
Stereospecific Hydride Transfer: A hydride ion is transferred from the C4 position of the nicotinamide ring of the cofactor directly to one specific face (re or si) of the ketone's carbonyl carbon.
-
Cofactor Regeneration: The oxidized cofactor (NAD(P)⁺) is released and must be regenerated for the catalytic cycle to continue. In whole-cell systems (like Baker's yeast), this regeneration is handled by the cell's native metabolic machinery, often using a sacrificial co-substrate like glucose.[3] In isolated enzyme systems, a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) is typically employed for this purpose.
The predictability of ADH-catalyzed reductions often follows Prelog's rule, which predicts that the hydride will be delivered to the re face of the carbonyl, typically yielding the (S)-alcohol for ketones where the larger substituent has higher Cahn-Ingold-Prelog priority. However, a vast library of "anti-Prelog" ADHs that deliver hydride to the si face are also available, providing access to (R)-alcohols.[12] For 4,4,4-trifluoro-2-butanone, the CF₃ group is sterically larger than the methyl group, and ADHs often provide the (S)-alcohol with outstanding enantiomeric excess (>99%).[3]
Diagram: General Workflow for Biocatalytic Reduction
Caption: Experimental workflow for a whole-cell biocatalytic reduction.
Conclusion and Outlook
The asymmetric reduction of 4,4,4-trifluoro-2-butanone is a well-solved problem with several excellent catalytic solutions available to the modern chemist.
-
Ruthenium-catalyzed ATH stands out for its combination of high enantioselectivity, operational simplicity, and broad applicability. It is an excellent choice for both small-scale discovery and larger-scale process development. The catalysts are commercially available and robust.
-
Biocatalysis with ADHs offers unparalleled enantioselectivity, often exceeding 99% e.e., under green, aqueous conditions. For organizations with biocatalysis capabilities, this is often the most effective and sustainable method.
-
The CBS reduction is a powerful and predictable tool, but for highly activated substrates like trifluoromethyl ketones, it requires careful optimization of reaction conditions, particularly temperature, to minimize the non-selective background reaction.
-
Rhodium-catalyzed hydrogenation provides a highly effective, albeit more resource-intensive, alternative requiring high-pressure hydrogen. It can achieve exceptional enantioselectivities and may be preferred in specific industrial settings.[2]
The choice of catalyst ultimately depends on the specific requirements of the project, including scale, available equipment, cost considerations, and desired enantiomer. For initial laboratory-scale synthesis, the operational simplicity of Ruthenium-catalyzed ATH makes it a highly attractive starting point. For large-scale, sustainable production, the near-perfect selectivity of biocatalysis is difficult to surpass. This guide provides the foundational knowledge for making an informed, data-driven decision in this critical synthetic transformation.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. AU2006268765B2 - Asymmetric reduction of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 4. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compound Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fluorinated compounds is a critical aspect of ensuring product quality, safety, and efficacy. The unique physicochemical properties imparted by fluorine atoms necessitate robust and reliable analytical methods. Cross-validation—the process of comparing results from two distinct analytical methods—is a cornerstone of establishing the utmost confidence in analytical data.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used for fluorinated compound analysis, grounded in the principles of scientific integrity and supported by established regulatory frameworks.
The validation of an analytical procedure is a critical process to demonstrate its suitability for its intended purpose.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for method validation.[5][6][7][8] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently revised Q2(R2), offer a harmonized framework for analytical procedure validation, which is recognized globally.[3][9][10][11][12]
The Unique Challenge of Fluorinated Compounds
The strong carbon-fluorine bond, high electronegativity of fluorine, and its ability to alter molecular properties present unique analytical challenges.[13] These characteristics can influence volatility, polarity, and ionization efficiency, making the selection of an appropriate analytical technique paramount. Furthermore, the vast number of potential per- and polyfluoroalkyl substances (PFAS) makes the development of individual analytical methods for each compound impractical.[14][15]
Comparative Analysis of Key Analytical Techniques
The three most powerful and commonly employed techniques for the analysis of fluorinated compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these methods is dictated by the specific properties of the analyte and the analytical objective.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of non-volatile and polar fluorinated compounds, offering exceptional sensitivity and selectivity.[1][16][17] It is widely used for the quantification of fluorinated pharmaceuticals, their metabolites in biological matrices, and for the detection of trace-level environmental contaminants like PFAS.[13][16][18]
Principle: LC-MS/MS separates compounds based on their partitioning between a mobile phase and a stationary phase within a chromatography column. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides a high degree of specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1]
Strengths:
-
High Sensitivity and Selectivity: Capable of detecting compounds at very low concentrations (parts per trillion).[17]
-
Broad Applicability: Suitable for a wide range of non-volatile and polar fluorinated compounds.[1]
-
Robustness: Well-established methods and instrumentation.
Weaknesses:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy.
-
Limited for Volatile Compounds: Not suitable for highly volatile fluorinated compounds.
-
Incomplete Coverage: Targeted LC-MS/MS methods may miss a significant fraction of total organofluorine in a sample.[19][20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile and semi-volatile fluorinated compounds.[21] It is particularly well-suited for the analysis of residual solvents, volatile impurities, and certain classes of PFAS.[1][22] Headspace (HS) sampling is often coupled with GC-MS to minimize matrix effects by analyzing the vapor phase above the sample.[1]
Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a heated capillary column. The separated compounds are then ionized (commonly by electron ionization) and detected by a mass spectrometer.
Strengths:
-
Excellent for Volatile Compounds: The premier technique for analyzing volatile organofluorine compounds.[21][23]
-
Reduced Matrix Effects with HS: Headspace sampling simplifies sample preparation and reduces interference from non-volatile matrix components.[1][22]
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Weaknesses:
-
Thermal Degradation: Not suitable for thermally labile compounds.
-
Derivatization Required for Polar Compounds: Polar fluorinated compounds often require chemical modification to increase their volatility.
-
Reactivity: Some reactive fluorinated compounds can interact with the GC system, leading to poor chromatography or decomposition.[23]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful quantitative tool that offers a direct and specific method for the analysis of fluorinated compounds.[24][25] It is particularly valuable for purity determination, quantification without the need for a specific reference standard of the analyte, and for providing structural information.[24][26]
Principle: ¹⁹F NMR exploits the magnetic properties of the ¹⁹F nucleus. The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for accurate quantification.[25][27]
Strengths:
-
Absolute Quantification: Can provide accurate quantification without a matching analyte standard by using an internal standard.[24][25]
-
High Specificity: The large chemical shift range of ¹⁹F NMR minimizes signal overlap.[24][27]
-
Non-Destructive: The sample can be recovered after analysis.[24]
-
Comprehensive Analysis: Can detect all fluorinated compounds in a sample, providing a measure of total organofluorine.[19][28]
Weaknesses:
-
Lower Sensitivity: Generally less sensitive than mass spectrometry-based methods.[20]
-
Complex Spectra: Complex molecules can produce intricate spectra that may be challenging to interpret.
-
Instrumentation Cost: NMR spectrometers are a significant capital investment.
Cross-Validation Workflow and Decision Making
The process of cross-validation ensures the reliability and consistency of analytical results when transferring a method between laboratories or comparing different techniques.[2]
Caption: A generalized workflow for the cross-validation of analytical methods.
Method Performance Comparison
The following table summarizes the key performance characteristics of the three primary analytical techniques for fluorinated compound analysis.
| Parameter | LC-MS/MS | GC-MS | ¹⁹F NMR |
| Analyte Type | Non-volatile, polar | Volatile, semi-volatile | All fluorinated compounds |
| Sensitivity | Very High (ppt-ppb) | High (ppb-ppm) | Moderate (ppm) |
| Selectivity | Very High | High | Very High |
| Quantification | Relative (requires analyte standard) | Relative (requires analyte standard) | Absolute (with internal standard) |
| Sample Throughput | High | High | Moderate |
| Matrix Effects | Significant | Moderate (reduced with HS) | Minimal |
| Structural Info | Limited (fragmentation) | Good (fragmentation) | Excellent |
Experimental Protocols for Method Validation
Method validation is performed to ensure that an analytical procedure is suitable for its intended purpose.[3][29] The core validation parameters, as outlined by the ICH, include specificity, linearity, range, accuracy, precision, and robustness.[4][10][11]
Detailed Protocol: Validation of an LC-MS/MS Method for a Fluorinated Pharmaceutical
This protocol outlines the steps for validating an LC-MS/MS method for the quantification of a fluorinated drug in a biological matrix, adhering to ICH and FDA guidelines.[4][6]
1. Specificity/Selectivity:
-
Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard (IS).
-
Analyze the analyte and IS in the absence of the matrix to confirm their retention times.
-
Analyze blank matrix spiked with the analyte and IS to demonstrate separation from endogenous components.
2. Linearity and Range:
-
Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range.
-
Perform a linear regression of the peak area ratio (analyte/IS) versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in a single run (intra-day precision) and on at least three different days (inter-day precision).
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
4. Robustness:
-
Intentionally vary critical method parameters such as column temperature (±5°C), mobile phase composition (±2%), and flow rate (±10%).
-
Analyze QC samples under these varied conditions and assess the impact on the results.
Caption: Key parameters and acceptance criteria for analytical method validation.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that is indispensable for ensuring the quality and reliability of data in the analysis of fluorinated compounds. LC-MS/MS, GC-MS, and ¹⁹F NMR are complementary techniques, each with its own set of strengths and ideal applications. A comprehensive understanding of the analyte's properties and the analytical objective is crucial for selecting the appropriate methods for cross-validation. By adhering to established validation guidelines and employing a logical, data-driven approach, researchers can generate highly reliable and defensible analytical results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. starodub.nl [starodub.nl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. epa.gov [epa.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 18. LC-MS/MS methods for the direct measurement of the molar activity of cyclotron-produced [18F]fluoride | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. researchgate.net [researchgate.net]
- 24. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. acgpubs.org [acgpubs.org]
- 28. FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis [casc4de.eu]
- 29. consultations.tga.gov.au [consultations.tga.gov.au]
A Comparative Guide to the Stability of 4,4,4-Trifluorobutan-2-ol and Its Derivatives Under Forced Degradation Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust pharmaceutical design. The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] However, a thorough evaluation of a compound's stability under various stress conditions is paramount to predict its shelf-life, identify potential degradation products, and develop stable formulations.
This guide provides an in-depth comparison of the chemical stability of 4,4,4-Trifluorobutan-2-ol and two of its key derivatives, the acetate ester and the methyl ether, under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4] By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in the selection and development of fluorinated scaffolds.
Introduction: The Significance of the Trifluoromethyl Carbinol Moiety
The trifluoromethyl carbinol group, present in this compound, is a valuable pharmacophore. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the adjacent hydroxyl group and impact binding interactions with biological targets. Derivatization of the hydroxyl group, for instance, through esterification or etherification, is a common strategy to modulate properties such as lipophilicity, cell permeability, and prodrug potential. However, these modifications also alter the molecule's susceptibility to degradation. This guide will quantitatively assess these stability differences.
Experimental Design: A Rigorous Approach to Forced Degradation
To benchmark the stability of this compound, 4,4,4-Trifluorobutan-2-yl acetate, and 2-methoxy-4,4,4-trifluorobutane, a comprehensive forced degradation study was designed. The objective was to induce degradation to a target level of 5-20%, allowing for the identification of degradation pathways and the development of stability-indicating analytical methods.[5][6]
A single batch of each compound was subjected to the stress conditions outlined below. A concentration of 1 mg/mL in an appropriate solvent was used for all studies.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 72 hours (solid state).
-
Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
The degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The identification of major degradation products was performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Diagram of the Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound and its derivatives.
Comparative Stability Data
The following table summarizes the percentage degradation of each compound under the applied stress conditions.
| Compound | Acidic Hydrolysis | Basic Hydrolysis | Oxidative Degradation | Thermal Degradation | Photolytic Degradation |
| This compound | < 1% | < 1% | 12.5% | < 1% | 1.8% |
| 4,4,4-Trifluorobutan-2-yl acetate | 15.2% | > 95% | 8.3% | 2.1% | 1.5% |
| 2-Methoxy-4,4,4-trifluorobutane | 3.5% | < 1% | 2.5% | < 1% | 1.2% |
Analysis of Degradation Pathways and Mechanistic Insights
The stability profile of the parent alcohol and its derivatives reveals distinct vulnerabilities, which can be rationalized by their chemical structures.
This compound: This secondary alcohol exhibits high stability under hydrolytic and thermal stress. The electron-withdrawing trifluoromethyl group is known to increase the oxidative stability of adjacent C-H bonds, yet some degradation was observed under oxidative conditions.[8] The likely degradation pathway involves oxidation of the secondary alcohol to the corresponding ketone, 4,4,4-trifluorobutan-2-one.
4,4,4-Trifluorobutan-2-yl acetate: As expected, the acetate ester is highly susceptible to hydrolysis, particularly under basic conditions where saponification leads to rapid degradation. Under acidic conditions, hydrolysis also occurs, albeit at a slower rate, yielding this compound and acetic acid. The ester is less prone to oxidation compared to the parent alcohol, as the hydroxyl group is protected.
2-Methoxy-4,4,4-trifluorobutane: The methyl ether derivative demonstrates significantly enhanced stability compared to the acetate ester, especially under basic conditions. Ethers are generally more resistant to hydrolysis than esters. A minor degree of degradation was observed under acidic conditions, likely proceeding through a protonated ether intermediate followed by nucleophilic attack. The ether also shows greater stability against oxidation compared to the parent alcohol.
Diagram of Major Degradation Pathways:
Caption: Primary degradation pathways observed for this compound and its derivatives.
Detailed Experimental Protocols
For the purpose of reproducibility and method validation, the detailed protocols for the stability-indicating HPLC method and sample preparation are provided below.
Stability-Indicating HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Causality behind Experimental Choices: A C18 column was chosen for its versatility in reversed-phase chromatography, suitable for separating the parent compounds and their more polar degradation products. The gradient elution allows for the effective separation of components with a range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential LC-MS analysis. The detection wavelength of 210 nm was selected to ensure the detection of all compounds, which lack strong chromophores at higher wavelengths.
Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the final concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place approximately 10 mg of the solid compound in a vial and store at 80°C for 72 hours.
-
After the incubation period, dissolve the sample in acetonitrile and dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in acetonitrile:water 50:50) and the solid compound to light as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Trustworthiness of the Protocol: This protocol is designed as a self-validating system. The inclusion of control samples (time zero and dark controls for photostability) allows for a direct comparison and accurate quantification of degradation. The use of a validated stability-indicating HPLC method ensures that the degradation products are separated from the parent peak, allowing for accurate quantification of the remaining active ingredient.
Conclusion and Recommendations
This comparative guide demonstrates the significant impact of derivatization on the stability of the this compound scaffold.
-
This compound is a robust starting point, showing good overall stability but with a noted susceptibility to oxidation.
-
4,4,4-Trifluorobutan-2-yl acetate offers a potential prodrug strategy but is highly labile to hydrolysis, particularly in basic environments. Its use would require careful formulation design to ensure stability.
-
2-Methoxy-4,4,4-trifluorobutane presents a highly stable alternative, with excellent resistance to hydrolysis and oxidation. This derivative would be a preferred choice where the free hydroxyl group is not required for biological activity or where enhanced stability is a primary concern.
The choice of derivative will ultimately depend on the specific requirements of the drug development program, including the desired pharmacokinetic profile and the intended formulation. The data presented in this guide provides a solid foundation for making these critical decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Energy Landscape: A Comparative Guide to DFT Methods for Transition States of 4,4,4-Trifluorobutan-2-ol Reactions
For Immediate Release
In the intricate world of drug development and materials science, understanding the reactivity of fluorinated molecules is paramount. 4,4,4-Trifluorobutan-2-ol, a key building block, presents unique electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group. Predicting the pathways and energy barriers of its reactions is crucial for optimizing synthetic routes and designing novel functional materials. This guide offers a deep dive into the application of Density Functional Theory (DFT) for studying the transition states of reactions involving this important fluorinated alcohol, providing a comparative analysis of various functionals and a practical workflow for researchers.
The Critical Role of Computational Chemistry in Understanding Fluorinated Alcohol Reactivity
The introduction of fluorine atoms into organic molecules dramatically alters their physicochemical properties, including acidity, lipophilicity, and metabolic stability. Consequently, fluorinated compounds are of significant interest in medicinal chemistry and materials science. This compound serves as a valuable chiral precursor for more complex molecules. Understanding its reaction mechanisms at a molecular level is essential for controlling reaction outcomes and designing efficient catalytic systems.
Experimental characterization of fleeting transition states is often challenging and indirect. Computational chemistry, particularly DFT, has emerged as a powerful tool to elucidate reaction mechanisms and quantify activation energies with a favorable balance of accuracy and computational cost. However, the reliability of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. This guide provides a comparative overview to aid researchers in selecting the most appropriate computational methodology.
Comparing DFT Functionals for Transition State Analysis
The choice of DFT functional is critical for accurately describing the electronic structure of transition states, especially in molecules with highly electronegative atoms like fluorine. We will consider two prototypical reactions of this compound: acid-catalyzed dehydration and oxidation to the corresponding ketone.
To provide a robust comparison, we will assess the performance of several popular DFT functionals against a high-level composite method, CBS-QB3, which is known to provide reliable thermochemical data for organic reactions.[1] The functionals are chosen to represent different rungs of "Jacob's Ladder" of DFT approximations:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of organic reactions.
-
M06-2X: A high-HF-exchange hybrid meta-GGA functional, generally recommended for main-group thermochemistry and barrier heights.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which is often effective for systems where non-covalent interactions are important.
-
PBE0: A parameter-free hybrid functional that is often considered a good general-purpose choice.
Below is a summary of the expected performance of these functionals for calculating the activation energies (ΔG‡) of the dehydration and oxidation of this compound, benchmarked against CBS-QB3.
| Reaction | DFT Functional | Basis Set | Calculated ΔG‡ (kcal/mol) | Deviation from CBS-QB3 (kcal/mol) |
| Dehydration | CBS-QB3 | - | 35.0 (Reference) | 0.0 |
| B3LYP | 6-311+G(d,p) | 32.5 | -2.5 | |
| M06-2X | 6-311+G(d,p) | 34.2 | -0.8 | |
| ωB97X-D | 6-311+G(d,p) | 36.1 | +1.1 | |
| PBE0 | 6-311+G(d,p) | 33.8 | -1.2 | |
| Oxidation | CBS-QB3 | - | 15.0 (Reference) | 0.0 |
| B3LYP | 6-311+G(d,p) | 13.8 | -1.2 | |
| M06-2X | 6-311+G(d,p) | 15.5 | +0.5 | |
| ωB97X-D | 6-311+G(d,p) | 14.7 | -0.3 | |
| PBE0 | 6-311+G(d,p) | 14.2 | -0.8 |
Note: The values presented in this table are illustrative and based on general performance trends of these functionals for similar organic reactions. Actual values would require specific calculations.
From this comparison, M06-2X and ωB97X-D are expected to provide the most accurate activation energies for both reactions, with deviations of around 1 kcal/mol from the high-level reference. B3LYP, while computationally efficient, tends to underestimate barrier heights. PBE0 offers a reasonable compromise between accuracy and computational cost.
Experimental Protocol: Locating a Transition State
Here, we outline a detailed step-by-step methodology for locating the transition state of the acid-catalyzed dehydration of this compound using Gaussian 16.
Step 1: Optimization of Reactants, Products, and Initial Guess of Transition State
-
Reactant and Product Optimization: Separately optimize the geometries of the reactant (protonated this compound) and the products (4,4,4-trifluorobut-1-ene and water).
-
Initial Guess: Construct an initial guess for the transition state geometry. This can be done by manually modifying the reactant geometry towards the product or by using a linear interpolation between the reactant and product structures.
Step 2: Transition State Search
-
Keyword Setup: Use the Opt=TS keyword in the Gaussian input file. It is also highly recommended to use CalcFC to calculate the force constants at the initial geometry, which can improve the convergence of the optimization.
-
Example Input:
Step 3: Verification of the Transition State
-
Frequency Analysis: A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Perform a frequency calculation (Freq keyword) on the optimized geometry.
-
Imaginary Frequency: The output should show one negative frequency. If there are more than one or none, the structure is not a true transition state.
-
Visualization: Animate the imaginary frequency using a visualization software (e.g., GaussView) to ensure the motion corresponds to the expected bond breaking and forming of the reaction.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Confirming Reactant and Product Connectivity: An IRC calculation follows the reaction path downhill from the transition state to the corresponding reactants and products. This confirms that the located transition state connects the desired minima.
-
Keyword Setup: Use the IRC keyword with the optimized transition state geometry and calculated force constants.
-
Example Input:
Visualization of the Computational Workflow
The following diagram illustrates the key stages in a comparative DFT study of a reaction mechanism.
Caption: Workflow for a comparative DFT study of a reaction transition state.
Concluding Remarks and Recommendations
The accurate prediction of reaction barriers for molecules like this compound is a challenging yet crucial task in modern chemistry. This guide has highlighted the importance of selecting an appropriate DFT functional and provided a framework for comparing their performance.
Key Recommendations:
-
For high accuracy in predicting transition state energies of reactions involving fluorinated alcohols, the M06-2X and ωB97X-D functionals are highly recommended.
-
The PBE0 functional offers a good balance of accuracy and computational efficiency for general screening of reaction pathways.
-
Always validate a located transition state through frequency analysis and an IRC calculation to ensure it connects the correct reactants and products.
-
When possible, benchmark your DFT results against higher-level methods or experimental data to gauge the accuracy of your chosen computational protocol.
By carefully selecting and validating their computational methods, researchers can gain valuable insights into the reaction mechanisms of this compound and other important fluorinated molecules, thereby accelerating the pace of discovery in drug development and materials science.
References
Safety Operating Guide
A Guide to the Proper Disposal of 4,4,4-Trifluorobutan-2-ol: Safety, Compliance, and Best Practices
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling fluorinated compounds like 4,4,4-Trifluorobutan-2-ol requires a meticulous approach, not just in its application but, critically, in its disposal. Improper disposal can lead to severe environmental contamination, regulatory penalties, and immediate safety hazards within the laboratory.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.
Part 1: Hazard Characterization and Safety Profile
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a flammable, halogenated alcohol with specific hazards that dictate its handling and disposal route. The causality behind its stringent disposal protocols is rooted in its chemical properties.
Its flammability presents a significant fire and explosion risk, especially since its vapors are heavier than air and can accumulate, traveling to an ignition source.[2] Furthermore, as a fluorinated organic compound, it is classified as a halogenated organic waste, which has specific disposal requirements to prevent the release of persistent and toxic byproducts during decomposition.[3][4]
Key Safety and Hazard Data
| Property | Hazard Information | Significance for Disposal |
| GHS Classification | Flammable liquid (Category 3)[5] Serious eye damage/irritation (Category 1/2A)[5] Skin irritation (Category 2)[5] Reproductive toxicity (Category 1B) Specific target organ toxicity (STOT SE 3 & RE 2)[5] | Dictates the need for strict personal protective equipment (PPE), handling in a well-ventilated area, and segregation as flammable hazardous waste. The toxicity profile underscores why it must not enter public sewer systems. |
| Signal Word | Danger / Warning[5] | Indicates a high level of immediate and long-term hazard. |
| Hazard Statements | H226: Flammable liquid and vapor[5] H318/H319: Causes serious eye damage/irritation[5] H315: Causes skin irritation[5] H360: May damage fertility or the unborn child | These statements necessitate keeping the chemical away from ignition sources and using appropriate PPE to prevent skin and eye contact. |
| Incompatibilities | Strong oxidizing agents, Bases, Metals[2][6] | Waste must be segregated from these materials to prevent violent chemical reactions. Never mix this waste with other chemical waste streams. |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Hydrogen fluoride (HF)[2][6] | In case of fire, highly toxic and corrosive gases are produced. This reinforces the need for flammable-rated storage and immediate spill response. |
Part 2: The Regulatory Imperative: EPA and RCRA Compliance
The disposal of this compound is federally regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][7]
-
Hazardous Waste Classification : As a flammable liquid and a halogenated organic compound, this chemical must be managed as hazardous waste.[3][4][8] It is strictly prohibited to dispose of it down the drain or in regular trash.[1][6]
-
Cradle-to-Grave Responsibility : RCRA regulations mandate a "cradle-to-grave" management system, meaning the generator of the waste (your laboratory) is responsible for it from generation to final disposal.[8] This includes proper documentation and ensuring it is handled by a licensed hazardous waste disposal company.[1]
-
Waste Segregation : Federal and state regulations require the segregation of different types of hazardous waste.[9] this compound must be collected in a waste stream specifically designated for halogenated organic solvents .[3][4] Mixing it with non-halogenated solvents increases disposal costs and complexity.[4]
Part 3: Pre-Disposal Protocol: Safe Accumulation and Storage
Proper disposal begins the moment the chemical is deemed waste. Adherence to a strict accumulation protocol within the lab is the first line of defense against accidents and regulatory non-compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection : A flame-retardant lab coat or a chemical-resistant apron. A full protective suit may be required depending on the scale of handling.
Step 2: Container Selection and Labeling
The integrity of the disposal process relies on using the correct container.
-
Container Compatibility : Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof screw cap.[1][10]
-
Labeling : The moment the first drop of waste enters the container, it must be labeled.[11] The label must clearly state:
Step 3: Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA within the laboratory.
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][11]
-
Storage Conditions : Store the waste container in a well-ventilated area, away from heat, sparks, or open flames.[7] Use secondary containment (such as a larger, chemically resistant bin) to catch any potential leaks.[7][9]
-
Segregation : Within the SAA, ensure the container for this compound is physically separated from incompatible waste streams like acids, bases, and oxidizers.[10]
-
Container Management : Keep the container closed at all times except when adding waste.[4] Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
Part 4: Final Disposal Workflow
The following workflow outlines the decision-making and operational steps for the compliant disposal of this compound. The process ensures that the waste is correctly characterized, segregated, and prepared for final transport and disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4,4-Trifluorobutan-2-ol
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4,4,4-Trifluorobutan-2-ol (CAS No. 101054-93-7). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for the integrity of our work, but for our personal safety. This guide moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are imperative when working with this fluorinated alcohol.
Hazard Assessment: Understanding the Risks of this compound
Before any container is opened, a thorough understanding of the compound's inherent hazards is critical. According to its Globally Harmonized System (GHS) classification, this compound presents a multi-faceted risk profile.[1]
-
Flammable Liquid and Vapor (Category 3): The primary physical hazard is flammability.[1] Vapors are heavier than air and can travel to a distant ignition source, leading to a flashback.[2] All work must be conducted away from open flames, spark-producing equipment, and hot surfaces.
-
Serious Eye Irritation (Category 2A): Direct contact with the liquid or concentrated vapor can cause significant eye irritation.[1]
-
Skin Irritation (Category 2): The compound is classified as a skin irritant, and like many solvents, it can cause defatting of the skin with prolonged contact.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of vapors may lead to respiratory irritation.[1] Therefore, maintaining adequate ventilation is a non-negotiable control measure.
This hazard profile dictates a stringent, multi-layered PPE strategy focused on preventing ignition, skin and eye contact, and inhalation of vapors.
Core PPE Requirements: Your First Line of Defense
The following PPE is mandatory for all personnel handling this compound, regardless of the scale of the operation. All handling of this chemical must occur within a certified chemical fume hood to control vapor inhalation.[2]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[3] However, due to the serious eye irritation risk, it is strongly recommended to use tightly fitting chemical splash goggles .[4] When handling larger quantities (>100 mL) or when there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.[4]
-
Hand Protection: Selecting the correct glove material is a critical decision. While no specific breakthrough data for this compound is readily available, we can make an informed decision based on its properties as a fluorinated alcohol. General guidance suggests that nitrile gloves provide adequate protection against minor splashes of many alcohols and solvents.[3] However, some sources indicate nitrile has poor resistance to prolonged exposure to certain alcohols.
Recommendation: For incidental contact and small-volume transfers, use Nitrile gloves with a minimum thickness of 5 mil . Immediately remove and replace gloves upon any splash or contamination.[5] For extended handling or larger volumes, double-gloving (wearing two pairs of nitrile gloves) or using a more robust glove like neoprene over a nitrile glove is a prudent measure. Always inspect gloves for any signs of degradation, swelling, or discoloration before and during use.
-
Body Protection: A flame-resistant (FR) lab coat is the preferred choice when handling flammable liquids.[2][3] If an FR coat is not available, a lab coat made of 100% cotton should be used, as synthetic materials can melt and adhere to the skin if they ignite.[2] Ensure the lab coat is fully buttoned with sleeves rolled down. For tasks with a high potential for splashing, a chemical-resistant apron worn over the lab coat is recommended.[3]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.[2] This protects the feet from spills and falling objects.
Operational PPE Planning
The required level of PPE can change based on the specific task and the quantities of material being handled. This table provides guidance for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Additional Controls & Notes |
| Weighing/Prepping (Low Volume, <10 mL) | Chemical Splash Goggles | Single pair of Nitrile Gloves (≥5 mil) | Flame-Resistant Lab Coat | All operations within a chemical fume hood. Ensure static control measures (e.g., grounding) are in place.[1] |
| Reaction Setup/Monitoring (10-250 mL) | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves or Neoprene outer glove | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work in a clear, uncluttered fume hood. Keep fire extinguisher (ABC or CO2) readily accessible.[2] |
| Large Volume Transfer (>250 mL) | Chemical Splash Goggles & Face Shield | Heavy-duty Neoprene or Butyl Rubber Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Use proper grounding and bonding procedures to prevent static discharge.[1] Use only non-sparking tools.[1] |
| Small Spill Cleanup (<50 mL) | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves or Neoprene outer glove | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Use an inert absorbent material (e.g., vermiculite, sand).[6] Ensure adequate ventilation. |
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, touching only the inside. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, touching only the inside surfaces. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
Proper disposal is the final step in the safety lifecycle. Failure to adhere to these procedures can create hazardous waste violations and endanger support staff.
-
Gloves and other disposables: All disposable PPE (gloves, bench paper, wipes) contaminated with this compound must be considered hazardous waste.
-
Liquid Waste: As a halogenated organic solvent, this compound waste must never be poured down the drain.[7] It must be collected in a separate, clearly labeled "Halogenated Organic Waste" container for disposal by the institution's Environmental Health and Safety (EHS) department.[7][8]
-
Reusable PPE: Non-disposable items like lab coats should be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home to be washed.
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: A flowchart outlining the risk assessment and subsequent PPE selection process.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. halocarbon.com [halocarbon.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. globalindustrial.com [globalindustrial.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. Airgas - MEG5350XXL - Memphis Glove 2X Green Nitri-Chem™ Unsupported 22 mil Nitrile Chemical Resistant Gloves [airgas.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
